molecular formula C17H25N3O2 B1682220 Vildagliptin (Standard) CAS No. 274901-16-5

Vildagliptin (Standard)

货号: B1682220
CAS 编号: 274901-16-5
分子量: 303.4 g/mol
InChI 键: SYOKIDBDQMKNDQ-HHUWHTLVSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Vildagliptin is an orally active, potent, and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used in research focused on type 2 diabetes mellitus . Its primary mechanism of action is the inhibition of the DPP-4 enzyme, which is responsible for the rapid degradation of endogenous incretin hormones, namely glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP) . By preventing the inactivation of these hormones, Vildagliptin significantly increases active GLP-1 and GIP levels, leading to enhanced pancreatic islet function . This results in a glucose-dependent enhancement of glucose-stimulated insulin secretion from pancreatic beta-cells and a suppression of inappropriately elevated glucagon secretion from alpha-cells . This dual action improves glycemic control by increasing insulin secretion and reducing hepatic glucose production, with a low risk of inducing hypoglycemia in research models, as the mechanisms are glucose-dependent . Research with Vildagliptin has demonstrated that it improves beta-cell sensitivity to glucose and can restore appropriate alpha-cell responsiveness . Furthermore, studies suggest it may have beneficial extrapancreatic effects, including improved peripheral insulin sensitivity and reduced postprandial lipemia . Vildagliptin is characterized by its high oral bioavailability and its metabolism occurs primarily via hydrolysis, with negligible involvement of CYP450 enzymes, leading to a low potential for drug-drug interactions in experimental settings . It is an essential tool for investigating incretin-based pathways, islet cell biology, and novel therapeutic strategies for metabolic diseases. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





属性

Key on ui mechanism of action

Glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic peptide (GIP) are incretin hormones that regulate blood glucose levels and maintain glucose homeostasis. It is estimated that the activity of GLP-1 and GIP contribute more than 70% to the insulin response to an oral glucose challenge. They stimulate insulin secretion in a glucose-dependent manner via G-protein-coupled GIP and GLP-1 receptor signalling. In addition to their effects on insulin secretion, GLP-1 is also involved in promoting islet neogenesis and differentiation, as well as attenuating pancreatic beta-cell apoptosis. Incretin hormones also exert extra-pancreatic effects, such as lipogenesis and myocardial function. In type II diabetes mellitus, GLP-1 secretion is impaired, and the insulinotropic effect of GIP is significantly diminished. Vildagliptin exerts its blood glucose-lowering effects by selectively inhibiting dipeptidyl peptidase-4 (DPP-4), an enzyme that rapidly truncates and inactivates GLP-1 and GIP upon their release from the intestinal cells. DPP-4 cleaves oligopeptides after the second amino acid from the N-terminal end. Inhibition of DPP-4 substantially prolongs the half-life of GLP-1 and GIP, increasing the levels of active circulating incretin hormones. The duration of DPP-4 inhibition by vildagliptin is dose-dependent. Vildagliptin reduces fasting and prandial glucose and HbA1c. It enhances the glucose sensitivity of alpha- and beta-cells and augments glucose-dependent insulin secretion. Fasting and postprandial glucose levels are decreased, and postprandial lipid and lipoprotein metabolism are also improved.

CAS 编号

274901-16-5

分子式

C17H25N3O2

分子量

303.4 g/mol

IUPAC 名称

(2S)-1-[2-[[(5S,7R)-3-hydroxy-1-adamantyl]amino]acetyl]pyrrolidine-2-carbonitrile

InChI

InChI=1S/C17H25N3O2/c18-9-14-2-1-3-20(14)15(21)10-19-16-5-12-4-13(6-16)8-17(22,7-12)11-16/h12-14,19,22H,1-8,10-11H2/t12-,13+,14-,16?,17?/m0/s1

InChI 键

SYOKIDBDQMKNDQ-HHUWHTLVSA-N

手性 SMILES

C1C[C@H](N(C1)C(=O)CNC23C[C@H]4CC(C2)CC(C4)(C3)O)C#N

规范 SMILES

C1CC(N(C1)C(=O)CNC23CC4CC(C2)CC(C4)(C3)O)C#N

外观

White to off-white solid powder

其他CAS编号

274901-16-5

物理描述

Solid

Pictograms

Irritant; Health Hazard

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>2 years if stored properly

溶解度

1.75e+00 g/L

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

(2S)-(((3-hydroxyadamantan-1-yl)amino)acetyl)pyrrolidine-2-carbonitrile
Galvus
NVP LAF237
NVP-LAF237
vildagliptin

产品来源

United States

Foundational & Exploratory

Vildagliptin: A Comprehensive Physicochemical Profile for the Research Professional

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the core physicochemical properties of vildagliptin, a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource of key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action.

General Information

Vildagliptin is an oral anti-hyperglycemic agent used in the management of type 2 diabetes mellitus.[1] Its therapeutic effect is derived from its ability to inhibit the inactivation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP) by the DPP-4 enzyme.[2] This inhibition leads to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner.[3]

IdentifierValue
IUPAC Name (2S)-1-[2-[(3-hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carbonitrile[4]
CAS Number 274901-16-5[4][5]
Molecular Formula C₁₇H₂₅N₃O₂[4][6][7]
Molecular Weight 303.40 g/mol [7][8][9]

Physicochemical Properties

A summary of the key physicochemical properties of vildagliptin is presented in the following table. These parameters are critical for understanding the drug's behavior in various physiological and pharmaceutical contexts.

PropertyValueMethod of Determination
Melting Point 148-152 °CDifferential Scanning Calorimetry (DSC)
pKa 9.03 (strongest basic)Potentiometric Titration
LogP (Octanol/Water) 0.9Shake-Flask Method
Water Solubility Freely solubleEquilibrium Solubility Measurement
Crystal Structure Crystalline solidX-ray Powder Diffraction (XRPD)

Experimental Protocols

The following sections detail the methodologies for determining the key physicochemical properties of vildagliptin.

Melting Point Determination via Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point of vildagliptin using differential scanning calorimetry.

Methodology:

  • Sample Preparation: Accurately weigh 3-5 mg of vildagliptin powder into a standard aluminum DSC pan. Crimp the pan to encapsulate the sample.

  • Instrument Calibration: Calibrate the DSC instrument using certified indium and zinc standards for temperature and enthalpy.

  • Experimental Conditions:

    • Heating Rate: 10 °C/min[10]

    • Temperature Range: 25 °C to 200 °C

    • Atmosphere: Nitrogen purge at a flow rate of 50 mL/min[11]

    • Reference: An empty, hermetically sealed aluminum pan.

  • Data Analysis: The melting point is determined as the onset temperature of the endothermic peak on the resulting thermogram.[9]

pKa Determination via Potentiometric Titration

Objective: To determine the acid dissociation constant (pKa) of vildagliptin by potentiometric titration.

Methodology:

  • Sample Preparation: Prepare a 1 mM solution of vildagliptin in deionized water.[4][5]

  • Instrument Calibration: Calibrate the pH meter using standard buffer solutions of pH 4.0, 7.0, and 10.0.[4]

  • Titration Procedure:

    • Place a known volume of the vildagliptin solution into a thermostatted vessel at 25 °C.

    • Titrate the solution with a standardized 0.1 M solution of hydrochloric acid.[4][5]

    • Record the pH of the solution after each incremental addition of the titrant.

  • Data Analysis: The pKa is determined from the inflection point of the resulting titration curve (pH vs. volume of titrant).[12]

LogP Determination via Shake-Flask Method (OECD 107)

Objective: To determine the octanol-water partition coefficient (LogP) of vildagliptin using the shake-flask method.[1][6][7][13]

Methodology:

  • Phase Preparation: Prepare n-octanol saturated with water and water saturated with n-octanol.

  • Sample Preparation: Prepare a stock solution of vildagliptin in the aqueous phase.

  • Partitioning:

    • Combine equal volumes of the n-octanol and aqueous vildagliptin solution in a separatory funnel.

    • Shake the funnel vigorously for a predetermined period to allow for partitioning equilibrium to be reached.

    • Allow the phases to separate completely.

  • Analysis: Determine the concentration of vildagliptin in both the aqueous and n-octanol phases using a validated analytical method, such as HPLC-UV.

  • Calculation: The LogP is calculated as the logarithm of the ratio of the concentration of vildagliptin in the n-octanol phase to its concentration in the aqueous phase.

Aqueous Solubility Determination

Objective: To determine the aqueous solubility of vildagliptin.

Methodology:

  • Sample Preparation: Add an excess amount of vildagliptin to a known volume of deionized water in a sealed container.

  • Equilibration: Agitate the suspension at a constant temperature (e.g., 25 °C) for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).

  • Sample Processing: Filter or centrifuge the suspension to separate the undissolved solid.

  • Analysis: Determine the concentration of vildagliptin in the clear supernatant using a validated analytical method, such as HPLC-UV.[14]

  • Result: The aqueous solubility is reported as the concentration of the saturated solution.

Mechanism of Action and Signaling Pathway

Vildagliptin functions by inhibiting the dipeptidyl peptidase-4 (DPP-4) enzyme. DPP-4 is responsible for the rapid degradation of incretin hormones, primarily GLP-1 and GIP.[2] By inhibiting DPP-4, vildagliptin increases the circulating levels of active incretins.[2] This leads to a glucose-dependent increase in insulin secretion from pancreatic β-cells and a decrease in glucagon secretion from pancreatic α-cells, ultimately resulting in improved glycemic control.[15]

Vildagliptin_Signaling_Pathway cluster_pancreas Ingestion Food Ingestion Incretins Release of Incretin Hormones (GLP-1, GIP) Ingestion->Incretins DPP4 DPP-4 Enzyme Incretins->DPP4 Degradation Active_Incretins Increased Active Incretins Incretins->Active_Incretins Inactive_Incretins Inactive Incretins DPP4->Inactive_Incretins Vildagliptin Vildagliptin Vildagliptin->DPP4 Inhibition Pancreas Pancreas Active_Incretins->Pancreas Beta_Cells β-Cells Pancreas->Beta_Cells Alpha_Cells α-Cells Pancreas->Alpha_Cells Insulin Increased Insulin Secretion (Glucose-Dependent) Beta_Cells->Insulin Glucagon Decreased Glucagon Secretion Alpha_Cells->Glucagon Glucose_Uptake Increased Glucose Uptake by Tissues Insulin->Glucose_Uptake Hepatic_Glucose Decreased Hepatic Glucose Production Glucagon->Hepatic_Glucose Blood_Glucose Lowered Blood Glucose Glucose_Uptake->Blood_Glucose Hepatic_Glucose->Blood_Glucose

Caption: Vildagliptin's DPP-4 inhibition pathway.

Experimental Workflow Overview

The following diagram illustrates a typical workflow for the physicochemical characterization of a pharmaceutical compound like vildagliptin.

Experimental_Workflow Start Compound Synthesis & Purification Characterization Physicochemical Characterization Start->Characterization MeltingPoint Melting Point (DSC) Characterization->MeltingPoint pKa pKa (Potentiometric Titration) Characterization->pKa LogP LogP (Shake-Flask) Characterization->LogP Solubility Aqueous Solubility Characterization->Solubility Crystal Crystal Structure (XRPD) Characterization->Crystal DataAnalysis Data Analysis & Interpretation MeltingPoint->DataAnalysis pKa->DataAnalysis LogP->DataAnalysis Solubility->DataAnalysis Crystal->DataAnalysis End Technical Report DataAnalysis->End

Caption: Physicochemical characterization workflow.

References

Vildagliptin Reference Standard: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the Vildagliptin reference standard for researchers, scientists, and drug development professionals. It covers the fundamental physicochemical properties, mechanism of action, and detailed analytical methodologies, including experimental protocols and quantitative data, to support research and development activities.

Vildagliptin Reference Standard CAS Number: 274901-16-5[1][2][3][4]

Physicochemical Properties

Vildagliptin, with the chemical name (-)-(2S)-1-[[(3-Hydroxytricyclo[3.3.1.1(3,7)]dec-1-yl)amino]acetyl]pyrrolidine-2-carbonitrile, is an oral antihyperglycemic agent.[1][5] The reference standard is typically a powder form used for analytical and quality control purposes.[1] Key physicochemical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C17H25N3O2[1][4]
Molecular Weight 303.40 g/mol [1][4]
pKa 9.03[6]
Purity (Typical) ≥98%[1][4]
Appearance Powder[1]

Mechanism of Action: DPP-4 Inhibition

Vildagliptin exerts its therapeutic effect by acting as a potent and selective inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4).[7][8] DPP-4 is responsible for the rapid degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[7][9]

By inhibiting DPP-4, Vildagliptin increases the levels of active GLP-1 and GIP.[7][10] This enhancement of the incretin system leads to:

  • Glucose-Dependent Insulin Secretion: Increased incretin levels stimulate the pancreatic β-cells to release insulin in response to elevated blood glucose.[7][9]

  • Suppression of Glucagon Secretion: Vildagliptin improves the glucose sensitivity of pancreatic α-cells, leading to the suppression of inappropriate glucagon release, particularly in the postprandial state.[9][10]

This dual action on both β-cells and α-cells improves glycemic control without a high risk of hypoglycemia, as the mechanism is glucose-dependent.[7][11]

Vildagliptin_Signaling_Pathway cluster_gut Gut (Post-Meal) cluster_pancreas Pancreas cluster_liver Liver Food Intake Food Intake Incretin Hormones (GLP-1, GIP) Incretin Hormones (GLP-1, GIP) Food Intake->Incretin Hormones (GLP-1, GIP) β-cells β-cells Incretin Hormones (GLP-1, GIP)->β-cells Stimulates (+) α-cells α-cells Incretin Hormones (GLP-1, GIP)->α-cells Inhibits (-) DPP-4 Enzyme DPP-4 Enzyme Incretin Hormones (GLP-1, GIP)->DPP-4 Enzyme Degradation Insulin Secretion Insulin Secretion β-cells->Insulin Secretion Glucagon Secretion Glucagon Secretion α-cells->Glucagon Secretion Blood Glucose Reduction Blood Glucose Reduction Insulin Secretion->Blood Glucose Reduction Promotes Hepatic Glucose Production Hepatic Glucose Production Glucagon Secretion->Hepatic Glucose Production Stimulates Hepatic Glucose Production->Blood Glucose Reduction Contributes to Increase Inactive Incretins Inactive Incretins DPP-4 Enzyme->Inactive Incretins Vildagliptin Vildagliptin Vildagliptin->DPP-4 Enzyme Inhibits

Vildagliptin's DPP-4 inhibition pathway.

Analytical Methods and Experimental Protocols

The most common analytical technique for the quantification of Vildagliptin in bulk drug and pharmaceutical formulations is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[12][13] Other reported methods include UV-Spectrophotometry, HPTLC, and LC-MS.[6][14]

RP-HPLC Methodologies

A variety of RP-HPLC methods have been developed and validated for Vildagliptin analysis. Key parameters from several studies are summarized below for comparison.

ParameterMethod 1Method 2Method 3Method 4
Column Inertsil C18 (250 x 4.6 mm)Thermo-hypersil ODS C18Phenomenex C18 (250 x 4.6 mm, 5µm)C18 (250 x 4.6mm, 5µm)
Mobile Phase Acetonitrile:Phosphate Buffer (60:40), pH 3.6[5]Methanol:Acetonitrile:Phosphate Buffer, pH 3.5[15]Methanol:Water (60:40), pH 4.5 (OPA)[15]Buffer:Acetonitrile (80:20)[16]
Flow Rate 1.0 mL/min[5]0.8 mL/min[15]0.8 mL/min[15]1.1 mL/min[16]
Detection (UV) 215 nm[5]212 nm[15]207 nm[15]210 nm[16]
Retention Time 3.924 min[5]N/AN/A~7.0 min[16]
Linearity Range N/A1–14 µg/mL[15]N/AN/A
LOD / LOQ N/AN/A0.98 / 2.98 µg/mL[15]N/A
General RP-HPLC Experimental Protocol

This section outlines a generalized, detailed protocol for the quantification of Vildagliptin based on common methodologies.

Objective: To determine the concentration of Vildagliptin in a sample using RP-HPLC with UV detection.

1. Materials and Reagents:

  • Vildagliptin Reference Standard (CAS: 274901-16-5)

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Potassium Dihydrogen Phosphate or similar buffer salt

  • Orthophosphoric Acid (OPA) or Potassium Hydroxide (KOH) for pH adjustment

  • Ultrapure Water

  • Sample containing Vildagliptin (e.g., tablet dosage form)

2. Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and PDA or UV-Vis detector.

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Analytical balance

  • Sonicator

  • pH meter

  • 0.45 µm membrane filters

3. Preparation of Solutions:

  • Mobile Phase: Prepare a buffer solution (e.g., 10mM phosphate buffer) and adjust the pH to a suitable value (e.g., 3.6-7.0) using OPA or KOH.[5][12] Filter the buffer through a 0.45 µm filter. Mix the filtered buffer with an organic solvent (e.g., Acetonitrile) in the desired ratio (e.g., 40:60 Buffer:Acetonitrile).[5] Degas the final mobile phase using sonication or vacuum.

  • Standard Stock Solution: Accurately weigh about 10 mg of Vildagliptin reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with a suitable diluent (e.g., a mixture of methanol and water).[16] This yields a concentration of 1000 µg/mL.

  • Working Standard Solutions: Prepare a series of calibration standards by serially diluting the stock solution to achieve concentrations within the expected linear range (e.g., 10-100 µg/mL).[13]

  • Sample Preparation: For tablet analysis, weigh and crush a number of tablets to obtain a fine powder. Accurately weigh a portion of the powder equivalent to a single dose (e.g., 50 mg Vildagliptin) and transfer to a volumetric flask. Add diluent, sonicate for 15-20 minutes to ensure complete dissolution, and dilute to volume. Filter the resulting solution through a 0.45 µm syringe filter before injection.[13]

4. Chromatographic Conditions:

  • Column: C18 (250 mm x 4.6 mm, 5 µm)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL[16]

  • Column Temperature: Ambient or controlled (e.g., 30 °C)

  • Detection Wavelength: 210 nm[5][16]

  • Run Time: ~10 minutes

5. Analysis and Quantification:

  • Inject the blank (diluent), followed by the working standard solutions, to establish system suitability and generate a calibration curve (Peak Area vs. Concentration).

  • Inject the prepared sample solutions.

  • Identify the Vildagliptin peak in the sample chromatogram by comparing its retention time with that of the standard.

  • Calculate the concentration of Vildagliptin in the sample using the regression equation from the calibration curve.

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_mobile 1. Mobile Phase Preparation & Degassing hplc_inject 4. Inject Standards & Samples prep_mobile->hplc_inject prep_std 2. Standard Solution Preparation prep_std->hplc_inject prep_sample 3. Sample Solution Preparation & Filtration prep_sample->hplc_inject hplc_separate 5. Chromatographic Separation (C18 Column) hplc_inject->hplc_separate hplc_detect 6. UV Detection hplc_separate->hplc_detect data_integrate 7. Peak Integration & Identification hplc_detect->data_integrate data_calib 8. Generate Calibration Curve data_integrate->data_calib data_quant 9. Quantify Analyte in Sample data_integrate->data_quant data_calib->data_quant

General workflow for RP-HPLC analysis.

Pharmacokinetic Properties

The pharmacokinetic profile of Vildagliptin has been well-characterized. It is rapidly absorbed after oral administration.

ParameterValueConditionReference
Tmax (Time to Peak Concentration) 1-2 hoursOral administration[8]
Elimination Half-Life (t½) ~2 hoursOral administration[8]
Absorption Well absorbed orallyN/A[8]
Metabolism Extensively in the liverN/A[8]
Excretion Metabolites excreted in urine and fecesN/A[8]
DPP-4 Inhibition (50 mg dose) ≥80% for 12 hoursSingle dose[17]

Impurities and Reference Standards

The control and monitoring of impurities are critical for ensuring the safety and efficacy of pharmaceutical products. Vildagliptin-related compounds, including synthetic intermediates and degradation products, are used for method development, forced degradation studies, and impurity profiling.[18] Reference standards for known impurities, such as Vildagliptin Amide Impurity (Impurity B), are essential for these quality control procedures.[19][20] These standards are supplied with comprehensive analytical data to meet regulatory requirements.[3][18]

References

Vildagliptin's Mechanism of Action: A Deep Dive into DPP-4 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Vildagliptin is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor that improves glycemic control in patients with type 2 diabetes mellitus. Its mechanism of action is centered on the prevention of the degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By prolonging the activity of these hormones, vildagliptin enhances pancreatic islet function in a glucose-dependent manner, stimulating insulin secretion and suppressing glucagon release. This guide provides a comprehensive technical overview of vildagliptin's interaction with DPP-4, including its binding kinetics, the downstream signaling pathways it modulates, and the experimental methodologies used to characterize its activity.

Core Mechanism: Inhibition of Dipeptidyl Peptidase-4

The primary pharmacological target of vildagliptin is the enzyme dipeptidyl peptidase-4 (DPP-4), a serine protease widely distributed throughout the body. DPP-4 is responsible for the rapid inactivation of incretin hormones, which play a crucial role in glucose homeostasis.

Vildagliptin's Unique Binding to DPP-4

Vildagliptin exhibits a unique binding mechanism to DPP-4, characterized as a slow, tight-binding, and covalent interaction.[1][2] This distinguishes it from some other DPP-4 inhibitors that bind non-covalently.[3] The interaction involves the formation of a reversible covalent complex with the catalytic site of the DPP-4 enzyme.[4][5] This prolonged binding contributes to a sustained inhibition of DPP-4 activity that outlasts the circulating half-life of the drug itself.[3] While vildagliptin has a plasma half-life of approximately 2 hours, its inhibition of DPP-4 can last for about 12 hours.[3]

Quantum mechanical/molecular mechanical molecular dynamics simulations have elucidated a two-step catalytic process:

  • Reversible Covalent Bonding: Vildagliptin covalently modifies the DPP-4 active site.[4]

  • Irreversible Hydrolysis: The drug is then slowly hydrolyzed, leading to its dissociation and conversion into an inactive metabolite.[4] This hydrolysis pathway is the primary route of dissociation for vildagliptin, leading to what is described as pseudo-irreversible inhibition.[4][5]

Quantitative Data

The following tables summarize key quantitative parameters related to vildagliptin's pharmacokinetics, pharmacodynamics, and binding kinetics.

Table 1: Pharmacokinetic Properties of Vildagliptin
ParameterValueReference
Time to Maximum Concentration (Tmax) 1.5 - 2.0 hours[6]
Terminal Elimination Half-life (t1/2) ~2 hours[3]
Absolute Bioavailability ~85%[3][7]
Plasma Protein Binding 9.3%[7]
Volume of Distribution (Vd) 71 L[7]
Table 2: Pharmacodynamic Properties of Vildagliptin
ParameterValueReference
DPP-4 Inhibition (>95%) Duration (25-200 mg) At least 4 hours[6]
Increase in Active GLP-1 Levels 2- to 3-fold[6]
Dose for >90% DPP-4 Inhibition 10 mg, 25 mg, 100 mg (twice daily)[8]
Duration of ≥80% DPP-4 Inhibition (50 mg) 12-13 hours[9]
Table 3: DPP-4 Binding and Inhibition Kinetics
ParameterValueReference
IC50 (Inhibitory Concentration 50%) 4.5 nmol/L[10]
IC50 (vs. Sitagliptin) 62 nM[11]
Association Rate (k_on) (M⁻¹s⁻¹) 7.1 x 10⁴[12]
Dissociation Rate (k_off) (s⁻¹) 1.8 x 10⁻⁴[12]
Equilibrium Dissociation Constant (K_D) (nM) 2.5[12]
Half-life of Dissociation from DPP-4 1.1 hours[13][14]
Half-life of Hydrolysis by DPP-4 6.3 hours[13][14]

Signaling Pathways and Logical Relationships

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows related to vildagliptin's mechanism of action.

Incretin Signaling Pathway and Vildagliptin's Point of Intervention

cluster_gut Gut (L-cells) cluster_pancreas Pancreas cluster_liver Liver cluster_circulation Circulation Food Ingestion Food Ingestion Active GLP-1 & GIP Active GLP-1 & GIP Food Ingestion->Active GLP-1 & GIP stimulates Beta-cells Beta-cells Active GLP-1 & GIP->Beta-cells stimulates Alpha-cells Alpha-cells Active GLP-1 & GIP->Alpha-cells inhibits DPP-4 Enzyme DPP-4 Enzyme Active GLP-1 & GIP->DPP-4 Enzyme substrate for Insulin Secretion Insulin Secretion Beta-cells->Insulin Secretion increases Glucagon Secretion Glucagon Secretion Alpha-cells->Glucagon Secretion decreases Glucose Uptake Glucose Uptake (Muscle, Adipose Tissue) Insulin Secretion->Glucose Uptake increases Hepatic Glucose Production Hepatic Glucose Production Glucagon Secretion->Hepatic Glucose Production decreases Blood Glucose Blood Glucose Hepatic Glucose Production->Blood Glucose contributes to Inactive Incretins Inactive Incretins DPP-4 Enzyme->Inactive Incretins degrades to Vildagliptin Vildagliptin Vildagliptin->DPP-4 Enzyme inhibits Glucose Uptake->Blood Glucose lowers

Caption: Vildagliptin's inhibition of DPP-4 enhances incretin signaling.

Experimental Workflow for Assessing DPP-4 Inhibition

cluster_preparation Sample Preparation cluster_assay Enzymatic Assay cluster_detection Detection & Analysis Biological Sample Biological Sample (e.g., plasma, cell lysate) DPP-4 Source DPP-4 Source Biological Sample->DPP-4 Source Reaction Mixture Reaction Mixture DPP-4 Source->Reaction Mixture Vildagliptin Solution Vildagliptin Solution Vildagliptin Solution->DPP-4 Source Incubate Fluorogenic Substrate Fluorogenic Substrate (e.g., Gly-Pro-AMC) Fluorogenic Substrate->Reaction Mixture Add Fluorescence Measurement Fluorescence Measurement Reaction Mixture->Fluorescence Measurement Kinetic Reading Data Analysis Data Analysis Fluorescence Measurement->Data Analysis IC50 Calculation IC50 Calculation Data Analysis->IC50 Calculation

Caption: Workflow for determining DPP-4 inhibitory activity.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key experiments cited in the characterization of vildagliptin.

In Vitro DPP-4 Inhibition Assay (Fluorometric Method)

This protocol is a generalized procedure based on commonly used fluorescence-based assays for screening DPP-4 inhibitors.[15][16]

Objective: To determine the in vitro inhibitory activity of vildagliptin on DPP-4.

Materials:

  • Recombinant human DPP-4 enzyme

  • Vildagliptin (or other test inhibitors)

  • Fluorogenic DPP-4 substrate (e.g., Gly-Pro-aminomethylcoumarin (AMC))

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • 96-well microplate (black, for fluorescence)

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of vildagliptin in a suitable solvent (e.g., DMSO) and create a serial dilution to the desired final concentrations in Assay Buffer.

    • Dilute the recombinant human DPP-4 enzyme in Assay Buffer to the working concentration.

    • Prepare the fluorogenic substrate solution in Assay Buffer.

  • Assay Setup (in a 96-well plate):

    • Test Wells: Add a defined volume of Assay Buffer, the diluted DPP-4 enzyme solution, and the vildagliptin solution at various concentrations.

    • Positive Control Wells: Add Assay Buffer, DPP-4 enzyme solution, and a known DPP-4 inhibitor (e.g., sitagliptin).

    • Negative Control (100% Activity) Wells: Add Assay Buffer, DPP-4 enzyme solution, and the solvent used for the inhibitor.

    • Blank Wells: Add Assay Buffer and the solvent.

  • Pre-incubation: Incubate the plate at 37°C for a specified time (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the fluorogenic substrate solution to all wells to start the enzymatic reaction.

  • Fluorescence Measurement: Immediately place the microplate in a fluorescence reader and measure the fluorescence intensity kinetically over a period (e.g., 30 minutes) at an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.

  • Data Analysis:

    • Calculate the rate of reaction (slope of fluorescence intensity versus time).

    • Determine the percentage of DPP-4 inhibition for each vildagliptin concentration relative to the negative control.

    • Plot the percentage inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to calculate the IC50 value.

DPP-4 Binding Kinetics using Surface Plasmon Resonance (SPR)

This protocol is a representative method for determining the binding kinetics of DPP-4 inhibitors.[12]

Objective: To measure the association (k_on) and dissociation (k_off) rate constants, and calculate the equilibrium dissociation constant (K_D) for the interaction between vildagliptin and DPP-4.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Recombinant human DPP-4

  • Vildagliptin (analyte)

  • Amine coupling kit (NHS, EDC)

  • Running buffer (e.g., HBS-EP)

Procedure:

  • Immobilization of DPP-4:

    • Activate the sensor chip surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Inject the recombinant human DPP-4 over the activated surface to immobilize it via amine coupling.

    • Deactivate any remaining active esters on the surface with an injection of ethanolamine.

  • Binding Analysis:

    • Prepare a series of vildagliptin solutions at different concentrations in the running buffer.

    • Association Phase: Inject each concentration of vildagliptin over the DPP-4 immobilized surface for a defined period, allowing for binding to occur.

    • Dissociation Phase: Flow the running buffer over the surface to monitor the dissociation of the vildagliptin-DPP-4 complex.

    • Regeneration: Between different analyte concentrations (in multi-cycle kinetics), inject a regeneration solution to remove the bound analyte and restore the surface. For single-cycle kinetics, sequential injections of increasing analyte concentrations are performed without regeneration in between.

  • Data Acquisition: The change in the refractive index at the sensor surface, proportional to the amount of bound analyte, is measured in real-time and recorded as a sensorgram (response units vs. time).

  • Data Analysis:

    • Correct the sensorgrams for non-specific binding by subtracting the signal from a reference flow cell.

    • Fit the corrected sensorgram data to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the association (k_on) and dissociation (k_off) rate constants.

    • Calculate the equilibrium dissociation constant (K_D) as the ratio of k_off / k_on.

Conclusion

Vildagliptin's efficacy as an anti-diabetic agent is rooted in its potent and sustained inhibition of the DPP-4 enzyme. Its unique covalent, slow-tight binding mechanism ensures a prolonged duration of action, leading to enhanced levels of active incretin hormones. This, in turn, improves pancreatic islet cell responsiveness to glucose, resulting in better glycemic control with a low risk of hypoglycemia. The quantitative data and experimental protocols presented in this guide provide a robust framework for researchers and drug development professionals to further investigate and build upon the understanding of vildagliptin and other DPP-4 inhibitors.

References

Vildagliptin: A Technical Guide to Synthesis and Purification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vildagliptin is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes mellitus.[1][2][3] It enhances the levels of active incretin hormones, which in turn stimulate insulin secretion and suppress glucagon secretion in a glucose-dependent manner. The synthesis of Vildagliptin involves the coupling of two key intermediates: (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile and 3-amino-1-adamantanol. This guide provides an in-depth overview of the prevalent synthetic routes and purification methods for Vildagliptin, with a focus on providing detailed experimental protocols and comparative data to aid in research and development.

Synthetic Strategies

The synthesis of Vildagliptin can be broadly categorized based on the approach to constructing the key intermediates and the final coupling reaction. The most common strategies start from readily available and relatively inexpensive materials like L-proline.

A prevalent synthetic pathway for Vildagliptin is a multi-step process commencing with L-proline.[4][5] This process involves the synthesis of the key intermediates, (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile and 3-amino-1-adamantanol, followed by their condensation to yield Vildagliptin.[5][6]

Synthesis of Key Intermediates

1. (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile:

This intermediate is crucial for introducing the chloroacetyl pyrrolidine moiety. An efficient synthesis starts from L-proline, which is first N-acylated with chloroacetyl chloride.[1][4][7] The resulting carboxylic acid is then converted to the corresponding amide, which is subsequently dehydrated to yield the desired carbonitrile.[1][8]

2. 3-amino-1-adamantanol:

The adamantane moiety is a key structural feature of Vildagliptin. The synthesis of 3-amino-1-adamantanol can be achieved through various routes, often starting from amantadine hydrochloride or adamantane carboxylic acid.[4][9] One common method involves the oxidation of amantadine hydrochloride using a mixture of sulfuric acid and nitric acid.[4][5]

Final Condensation Step

The final step in Vildagliptin synthesis is the condensation of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile with 3-amino-1-adamantanol. This reaction is typically carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like tetrahydrofuran (THF).[6][10]

Experimental Protocols

Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid
  • Materials: L-proline, Tetrahydrofuran (THF), Chloroacetyl chloride.

  • Procedure: To a solution of L-proline (10 g, 0.087 mol) in THF (200 mL), chloroacetyl chloride (9.8 mL, 0.129 mol) was added dropwise at 0 °C. The mixture was then heated to 70 °C and stirred. After the reaction was complete, it was diluted with water (25 mL) and stirred for an additional 20 minutes. The product was extracted and purified.[5]

Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile
  • Materials: (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide, Tetrahydrofuran (THF), Trifluoroacetic anhydride, Ammonium bicarbonate.

  • Procedure: To a suspension of (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide (4.0 g, 0.0209 mol) in THF (40 mL), trifluoroacetic anhydride (4.4 mL, 0.0315 mol) was added at 0–5 °C. The reaction mixture was stirred at room temperature for 2 hours. Ammonium bicarbonate (12.4 g, 0.1573 mol) was then added portion-wise, maintaining the temperature at 5–10 °C. The mixture was stirred for 45 minutes and then concentrated under vacuum.[1][11]

Synthesis of 3-amino-1-adamantanol from Amantadine Hydrochloride
  • Materials: Amantadine hydrochloride, Nitrating agent (e.g., a mixture of nitric acid and sulfuric acid).

  • Procedure: Amantadine hydrochloride is added in batches to a nitrating agent in an ice-water bath and reacted for 1-2 hours. The reaction is then allowed to proceed at room temperature for 1-30 hours. The resulting liquid is poured into ice and stirred. A solid base is then added to adjust the pH to 10-12, and the product is extracted with dichloromethane, dried, and recrystallized from ethyl acetate.[12]

Synthesis of Vildagliptin
  • Materials: (S)-1-(2-chloroacetyl)-2-cyanopyrrolidine, 3-amino-1-adamantanol, Tetrahydrofuran (THF), Potassium carbonate, Potassium iodide.

  • Procedure: In a reactor, 3-amino-1-adamantanol (2.03 kg), potassium carbonate (4.80 kg), and potassium iodide (96.20 g) are added to dry THF (16.0 L) and stirred. The mixture is cooled to <0 °C, and (S)-1-(2-chloroacetyl)-2-cyanopyrrolidine (2.0 kg) is added. The reaction is stirred for 1.5-2.5 hours, then warmed to 10 °C and stirred until completion. The crude product is obtained after workup and crystallization from butanone, followed by further purification by dissolving in isopropanol.[10]

Quantitative Data Summary

Synthesis StepStarting MaterialReagentsSolventYieldPurityReference
(S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acidL-prolineChloroacetyl chlorideTHF90%-[7]
(S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrileL-prolineChloroacetyl chloride, Acetonitrile, Sulfuric acidAcetonitrile~95%-[4]
3-amino-1-adamantanolAmantadine hydrochlorideSulfuric acid, Nitric acid, Boric acid-95%-[4][5]
Vildagliptin(S)-1-(2-chloroacetyl)-2-cyanopyrrolidine, 3-amino-1-adamantanolPotassium carbonate, Potassium iodideTHF->99.9%[10]
Vildagliptin (Purification)Crude VildagliptinEthyl acetateEthyl acetate-99.5%[13]
Vildagliptin (Purification)Crude VildagliptinTetrahydrofuranTetrahydrofuran88.2%99.85%[14]

Purification Methods

The purity of the final Vildagliptin active pharmaceutical ingredient (API) is critical for its safety and efficacy.[7][15] Several methods are employed to purify crude Vildagliptin, with recrystallization being the most common.

Recrystallization

Recrystallization is a widely used technique for purifying crude Vildagliptin. Various solvents can be used for this purpose, including:

  • Ethyl Acetate: Crude Vildagliptin can be dissolved in ethyl acetate at an elevated temperature (75-80°C), followed by cooling to induce crystallization, yielding a product with high purity (99.5%).[13]

  • Tetrahydrofuran (THF): Recrystallization from THF is another effective method. The crude product is dissolved in THF, heated to reflux, filtered while hot, and then cooled to 0-5°C to afford crystals with purity exceeding 99.8%.[14]

  • Methanol and Dichloromethane: A mixed solvent system of methanol and dichloromethane can also be employed for recrystallization to obtain a specific crystal form of Vildagliptin.[16][17]

  • 2-Butanone: This solvent is also utilized for the crystallization of crude Vildagliptin.[13]

Chromatographic Purification

While recrystallization is common, chromatographic techniques can also be used for purification, especially for removing stubborn impurities. However, this method is often less desirable for large-scale production due to higher costs.[13]

Acid-Base Treatment

An acid-base purification process can be employed to remove certain impurities. This involves dissolving the crude Vildagliptin and adjusting the pH to facilitate the separation of impurities.[18]

Impurity Profiling

Controlling impurities in the final drug product is a critical aspect of pharmaceutical manufacturing.[2][15][19] The United States Food and Drug Administration (FDA) and European authorities mandate that the content of any single impurity in an Active Pharmaceutical Ingredient (API) should not exceed 0.1%.[7] Common impurities in Vildagliptin can arise from starting materials, intermediates, or degradation products.[2] Stability-indicating HPLC methods are developed to detect and quantify these known and unknown impurities.[19][20]

Visualizations

Vildagliptin Synthesis Workflow

G Overall Synthesis Workflow for Vildagliptin A L-proline B (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid A->B N-acylation with chloroacetyl chloride C (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide B->C Amidation D (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile C->D Dehydration G Crude Vildagliptin D->G Condensation E Amantadine Hydrochloride F 3-amino-1-adamantanol E->F Oxidation F->G Condensation H Pure Vildagliptin G->H Purification (e.g., Recrystallization) G Decision Logic for Vildagliptin Purification Start Crude Vildagliptin CheckPurity Impurity Profile Analysis (e.g., HPLC) Start->CheckPurity Recrystallization Recrystallization (e.g., from Ethyl Acetate or THF) CheckPurity->Recrystallization Common Impurities Present Chromatography Chromatographic Purification CheckPurity->Chromatography Complex Impurity Profile End Pure Vildagliptin (>99.5%) Recrystallization->End Chromatography->End

References

Vildagliptin Solubility in Organic Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of vildagliptin in various organic solvents. Understanding the solubility profile of an active pharmaceutical ingredient (API) like vildagliptin is a critical factor in drug development, influencing formulation strategies, purification processes, and bioavailability. This document compiles available quantitative data, details experimental protocols for solubility determination, and presents a logical workflow for such studies.

Core Data Presentation: Vildagliptin Solubility

The solubility of vildagliptin in organic solvents is a key parameter for its handling and formulation. While extensive temperature-dependent solubility data is not widely published, the available information indicates good solubility in several polar organic solvents. The following tables summarize the known quantitative and qualitative solubility of vildagliptin.

Table 1: Quantitative Solubility of Vildagliptin in Select Organic Solvents

Organic SolventSolubility (mg/mL)Temperature (°C)
Dimethyl Sulfoxide (DMSO)~15 - 45[1][2]Not Specified
Dimethylformamide (DMF)~20[1][2][3]Not Specified
Ethanol~15 - 16[1][3]Not Specified
MethanolSoluble[4]Not Specified

Note: The reported values are approximate and were not determined at standardized temperatures across studies. These values should be considered as a general guide.

Table 2: Qualitative Solubility of Vildagliptin

Organic SolventQualitative Solubility
MethanolSoluble[4]
EthanolSoluble[4]
IsopropanolVery Slightly Soluble[4]
AcetonitrileData Not Available
AcetoneData Not Available
DichloromethaneData Not Available

Experimental Protocols

Accurate determination of vildagliptin solubility requires robust and well-defined experimental protocols. The most common method for determining thermodynamic solubility is the shake-flask method, followed by a suitable analytical technique to quantify the dissolved solute.

Shake-Flask Method for Solubility Determination

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a given solvent.[5][6][7]

Objective: To determine the saturation concentration of vildagliptin in a specific organic solvent at a controlled temperature.

Materials:

  • Vildagliptin (pure API)

  • Selected organic solvent (HPLC grade)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Syringe filters (0.45 µm)

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Add an excess amount of vildagliptin to a glass vial. The excess solid is crucial to ensure that saturation is reached.

  • Add a known volume of the organic solvent to the vial.

  • Securely cap the vial to prevent solvent evaporation.

  • Place the vial in an orbital shaker with the temperature set to the desired value (e.g., 25°C or 37°C).

  • Shake the mixture for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.[6] Preliminary studies may be needed to determine the optimal equilibration time.

  • After equilibration, allow the vials to stand undisturbed at the set temperature to allow the undissolved solid to sediment.

  • Carefully withdraw a sample from the supernatant using a syringe.

  • Immediately filter the sample through a syringe filter to remove any undissolved particles.

  • Dilute the filtrate with a suitable solvent to a concentration within the calibration range of the analytical method.

  • Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry) to determine the concentration of vildagliptin.

Analytical Quantification Methods

a) High-Performance Liquid Chromatography (HPLC-UV)

HPLC is a precise and specific method for quantifying vildagliptin in solution.

Instrumentation:

  • HPLC system with a UV detector

  • C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size)

Chromatographic Conditions (Example):

  • Mobile Phase: A mixture of a buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile). A common mobile phase composition is a 72:28 (v/v) ratio of dilute orthophosphoric acid solution (pH 2.6) and acetonitrile.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Vildagliptin can be detected at various wavelengths, with 210 nm and 266 nm being commonly reported.

  • Injection Volume: 10-20 µL

  • Column Temperature: Ambient or controlled (e.g., 35°C)

Procedure:

  • Preparation of Standard Solutions: Prepare a series of vildagliptin standard solutions of known concentrations in the chosen organic solvent.

  • Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas. Plot a calibration curve of peak area versus concentration.

  • Sample Analysis: Inject the diluted filtrate from the shake-flask experiment and record the peak area.

  • Concentration Calculation: Determine the concentration of vildagliptin in the diluted sample from the calibration curve and then calculate the original solubility in the undiluted sample, accounting for the dilution factor.

b) UV-Vis Spectrophotometry

UV-Vis spectrophotometry offers a simpler and faster method for quantification, provided that the solvent and any excipients do not interfere with the absorbance of vildagliptin at the analytical wavelength.

Instrumentation:

  • UV-Vis Spectrophotometer

Procedure:

  • Determination of λmax: Scan a solution of vildagliptin in the chosen solvent over a UV range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax). In methanol, the λmax for vildagliptin is approximately 210 nm.[8]

  • Preparation of Standard Solutions: Prepare a series of vildagliptin standard solutions of known concentrations in the same solvent used for the sample.

  • Calibration Curve: Measure the absorbance of each standard solution at the λmax. Plot a calibration curve of absorbance versus concentration.

  • Sample Analysis: Measure the absorbance of the diluted filtrate from the shake-flask experiment.

  • Concentration Calculation: Determine the concentration of vildagliptin in the diluted sample from the calibration curve and then calculate the original solubility, accounting for the dilution factor.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow for determining vildagliptin solubility.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_data Data Processing prep_vial Add Excess Vildagliptin to Vial add_solvent Add Known Volume of Organic Solvent prep_vial->add_solvent shake Shake at Controlled Temperature (24-72h) add_solvent->shake sediment Allow Sedimentation shake->sediment sample Withdraw Supernatant sediment->sample filter Filter (0.45 µm) sample->filter dilute Dilute Filtrate filter->dilute analyze Analyze by HPLC-UV or UV-Vis dilute->analyze calculate Calculate Solubility from Calibration Curve analyze->calculate

Caption: Experimental workflow for vildagliptin solubility determination.

analytical_quantification cluster_hplc HPLC-UV Method cluster_uv_vis UV-Vis Method hplc_standards Prepare Standards hplc_calibrate Generate Calibration Curve hplc_standards->hplc_calibrate hplc_analyze Analyze Sample hplc_calibrate->hplc_analyze hplc_calculate Calculate Concentration hplc_analyze->hplc_calculate uv_standards Prepare Standards uv_calibrate Generate Calibration Curve uv_standards->uv_calibrate uv_analyze Analyze Sample uv_calibrate->uv_analyze uv_calculate Calculate Concentration uv_analyze->uv_calculate

Caption: Analytical quantification pathways for solubility studies.

References

Vildagliptin Stability and Storage: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of vildagliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes mellitus. Understanding the stability profile of an active pharmaceutical ingredient (API) is critical for ensuring the safety, efficacy, and quality of the final drug product. This document summarizes key findings from forced degradation studies, outlines detailed experimental protocols, and presents the known degradation pathways of vildagliptin.

Executive Summary

Vildagliptin is susceptible to degradation under various stress conditions, including acidic, basic, and oxidative environments.[1] Temperature is a significant factor that accelerates its degradation.[1] While the solid form of vildagliptin is relatively stable under thermal and photolytic stress, its stability in solution is more complex and pH-dependent.[2] The presence of certain excipients can also influence the stability of vildagliptin in pharmaceutical formulations.[3] This guide synthesizes the available data to provide a thorough understanding of vildagliptin's chemical stability.

Physicochemical Properties

Vildagliptin, chemically known as (2S)-1-[N-(3-hydroxyadamantan-1-yl)glycyl]-pyrrolidin-2-carbonitrile, is a white to off-white crystalline powder.[4] It is freely soluble in water and in buffer solutions across a pH range of 4.1 to 9.0.[4] The molecule contains several functional groups that are susceptible to chemical degradation, including a nitrile group, a secondary amine, an amide linkage, and a hydroxyl group on the adamantane moiety.[5]

Vildagliptin Stability Profile

Forced degradation studies are essential for identifying potential degradation products and pathways, and for developing stability-indicating analytical methods. Vildagliptin has been subjected to a range of stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines.[6][7]

Solution State Stability

Vildagliptin's stability in solution is highly dependent on pH and temperature.

  • Acidic Conditions: Vildagliptin demonstrates significant degradation in acidic media, particularly at elevated temperatures.[1] In 1M HCl at 70°C, almost 85% degradation was observed after 210 minutes.[1] At room temperature (23°C) in 1M HCl, 59.28% degradation occurred after 240 minutes.[3] The primary degradation product under acidic conditions is often a result of hydrolysis of the nitrile group to a carboxylic acid.[5][8]

  • Basic Conditions: The drug is also unstable in alkaline solutions. Complete degradation was observed in 1M NaOH after 60 minutes at 70°C.[3] At room temperature, 84.33% degradation was seen in 1M NaOH after 240 minutes.[3] Basic hydrolysis can lead to the formation of multiple degradation products, including the corresponding amide and carboxylic acid.[2][5]

  • Neutral Conditions: Neutral hydrolysis of vildagliptin is slower compared to acidic or basic conditions. At 80°C, one major degradant was observed.[2]

  • Oxidative Conditions: Vildagliptin is highly susceptible to oxidative stress. In 3% H₂O₂ at room temperature, 87.04% degradation was observed after 180 minutes, indicating the lowest stability under these conditions.[3] Several oxidative degradants have been identified.[2]

Solid-State Stability

In the solid state, vildagliptin is generally more stable.

  • Thermal Degradation: No significant degradation was observed under thermal stress in the solid state.[2]

  • Photolytic Degradation: Vildagliptin is also stable to UV light exposure in its solid form.[2]

  • Humidity: High humidity in the presence of certain excipients can impact stability.[3] Vildagliptin is sensitive to moisture, and formulations often require protection from it.[9][10]

Quantitative Stability Data

The following tables summarize the quantitative data from forced degradation studies of vildagliptin.

Table 1: Forced Degradation of Vildagliptin in Solution

Stress ConditionReagent ConcentrationTemperatureDurationPercent DegradationReference
Acidic Hydrolysis1M HCl70°C210 min~85%[1]
Acidic Hydrolysis1M HCl23°C240 min59.28%[3]
Acidic Hydrolysis1M HCl80°C9 hours26.4%[2]
Basic Hydrolysis1M NaOH70°C60 min100%[3]
Basic Hydrolysis1M NaOH23°C240 min84.33%[3]
Basic Hydrolysis0.1M NaOHRoom Temp3 hoursNot specified[2]
Oxidative3% H₂O₂23°C180 min87.04%[3]
Oxidative6% H₂O₂Room Temp30 min>25%[1]
Neutral HydrolysisWater80°C7 hoursNot specified[2]

Table 2: Degradation Kinetics of Vildagliptin at Room Temperature (23°C)

ConditionRate Constant (k)Half-life (t½)Reference
Oxidative (3% H₂O₂)4.76 × 10⁻⁴ s⁻¹24.3 min[1]
Basic (1M NaOH)3.11 × 10⁻⁴ s⁻¹37.1 min[1]
Acidic (1M HCl)1.73 × 10⁻⁴ s⁻¹66.8 min[1]

Experimental Protocols for Forced Degradation Studies

The following are generalized protocols for conducting forced degradation studies on vildagliptin, based on methodologies cited in the literature.[2][8]

Preparation of Stock Solution

A stock solution of vildagliptin is typically prepared by dissolving a known amount (e.g., 10.0 mg) in a suitable diluent (e.g., 10.0 mL of methanol or a mixture of mobile phase components) to achieve a concentration of 1.0 mg/mL.[2]

Acidic Degradation
  • Dissolve a known amount of vildagliptin (e.g., 9.0 mg) in a small volume of methanol (e.g., 2.0 mL).

  • Add a specified volume of hydrochloric acid (e.g., 3.0 mL of 1M HCl).

  • Store the mixture at a specific temperature (e.g., 80°C) for a defined period (e.g., 3 to 9 hours).[8]

  • After the incubation period, cool the solution to room temperature.

  • Neutralize the solution to pH 7.0 with a suitable base (e.g., 1M NaOH).

  • Dilute the solution with the diluent to a final concentration of 1.0 mg/mL for analysis.[2]

Basic Degradation
  • Dissolve a known amount of vildagliptin (e.g., 9.0 mg) in a small volume of methanol (e.g., 2.0 mL).

  • Add a specified volume of sodium hydroxide (e.g., 3.0 mL of 0.1M or 1M NaOH).

  • Store the mixture at a specific temperature (e.g., room temperature or 80°C) for a defined period (e.g., 1 to 3 hours).[8]

  • After the incubation period, cool the solution to room temperature.

  • Neutralize the solution to pH 7.0 with a suitable acid (e.g., 1M HCl).

  • Dilute the solution with the diluent to a final concentration of 1.0 mg/mL for analysis.[2]

Oxidative Degradation
  • Dissolve a known amount of vildagliptin (e.g., 5.0 mg) in a small volume of methanol (e.g., 2.0 mL).

  • Add a specified volume of hydrogen peroxide (e.g., 3% H₂O₂).

  • Store the mixture at room temperature for a defined period (e.g., 1 to 7 hours).[8]

  • Dilute the solution with the diluent to a final concentration of 1.0 mg/mL for analysis.[2]

Thermal Degradation (Solid State)
  • Place a known amount of vildagliptin powder (e.g., 10.0 mg) in an oven.

  • Maintain the temperature at a specific level (e.g., 80°C, 120°C, or 150°C) for a defined period (e.g., 1 to 7 hours).[2]

  • After exposure, dissolve the powder in the diluent to achieve a final concentration of 1.0 mg/mL for analysis.

Photolytic Degradation
  • Expose a known amount of vildagliptin in solid-state (e.g., 6.0 mg) or in solution (1.0 mg/mL) to UV light (e.g., 254 nm) for a defined period (e.g., 8 to 24 hours).[2]

  • For the solid sample, dissolve it in the diluent to the target concentration after exposure.

  • Analyze the solutions.

Analytical Methodology

A validated stability-indicating analytical method is crucial for separating and quantifying vildagliptin from its degradation products. Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is the most commonly employed technique.[2][6]

Typical HPLC Method Parameters:

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2]

  • Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., ammonium acetate or potassium dihydrogen phosphate) and an organic solvent (e.g., acetonitrile or methanol).[2][6]

  • Flow Rate: Typically 1.0 mL/min.[2]

  • Detection Wavelength: Around 210 nm.[10][11]

  • Column Temperature: Maintained at a constant temperature, for instance, 40°C.[2]

For the identification of unknown degradation products, liquid chromatography coupled with mass spectrometry (LC-MS) is used.[12]

Vildagliptin Degradation Pathways

The degradation of vildagliptin involves several chemical transformations, primarily hydrolysis and oxidation.

Hydrolytic Degradation: Under both acidic and basic conditions, the primary hydrolytic pathway involves the conversion of the nitrile group (-C≡N) to a carboxamide group (-CONH₂) and subsequently to a carboxylic acid group (-COOH).[5]

Oxidative Degradation: Oxidative conditions can lead to the formation of various degradation products, including N-hydroxy derivatives.[8]

A summary of identified degradation products is provided in Table 3.

Table 3: Major Degradation Products of Vildagliptin

Degradation ProductFormation Condition(s)Chemical TransformationReference
Amide DerivativeBasic, AcidicHydrolysis of nitrile[5]
Carboxylic Acid DerivativeBasic, AcidicHydrolysis of amide[5]
N-hydroxy-N-((1R, 3S, 5 R, 7S)-3-hydroxyadamantan-1-yl)glycinateOxidativeOxidation[8]
Diketopiperazine DerivativeAcidicIntramolecular cyclization[5]
Cyclic AmidineIn presence of metforminReaction with metformin[5]

Visualization of Workflows and Pathways

Experimental Workflow for Vildagliptin Stability Assessment

G cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Data Evaluation Vilda_API Vildagliptin API/Formulation Stock_Sol Prepare Stock Solution (1 mg/mL) Vilda_API->Stock_Sol Thermal Thermal Stress (Solid) (e.g., 105°C) Vilda_API->Thermal Photo Photolytic Stress (UV Light) Vilda_API->Photo Acid Acidic Stress (e.g., 1M HCl, 80°C) Stock_Sol->Acid Base Basic Stress (e.g., 1M NaOH, 80°C) Stock_Sol->Base Oxidative Oxidative Stress (e.g., 3% H2O2, RT) Stock_Sol->Oxidative Neutralize Neutralize (for Acid/Base) Acid->Neutralize Base->Neutralize Dilute Dilute to Final Concentration Oxidative->Dilute Thermal->Dilute Photo->Dilute Neutralize->Dilute HPLC HPLC-UV Analysis Dilute->HPLC LCMS LC-MS for Identification HPLC->LCMS Quantify Quantify Degradation (%) HPLC->Quantify Kinetics Determine Degradation Kinetics HPLC->Kinetics Identify Identify Degradants LCMS->Identify Pathway Propose Degradation Pathways Identify->Pathway

Caption: Experimental workflow for vildagliptin stability assessment.
Vildagliptin Degradation Pathways

G cluster_main cluster_hydrolysis Hydrolysis Pathway cluster_oxidation Oxidative Pathway cluster_other Other Pathways Vildagliptin Vildagliptin (C17H25N3O2) Amide Amide Derivative (-CONH2) Vildagliptin->Amide H+ or OH- Oxidized_Product Oxidized Products (e.g., N-hydroxy derivative) Vildagliptin->Oxidized_Product [O] Diketopiperazine Diketopiperazine (Intramolecular Cyclization) Vildagliptin->Diketopiperazine H+ Carboxylic_Acid Carboxylic Acid Derivative (-COOH) Amide->Carboxylic_Acid H+ or OH-

Caption: Major degradation pathways of vildagliptin.

Storage and Handling Recommendations

Based on its stability profile, the following storage and handling conditions are recommended for vildagliptin and its formulations:

  • Storage Temperature: Vildagliptin as a raw material is typically stored at -20°C for long-term stability.[13][14] Formulated products should be stored according to the manufacturer's instructions, generally at controlled room temperature (25°C/60% RH or 30°C/65% RH).[15]

  • Protection from Moisture: Vildagliptin is sensitive to moisture, and therefore, it should be stored in its original, tightly closed packaging to protect it from humidity.[9]

  • Solution Stability: Aqueous solutions of vildagliptin are not recommended for storage for more than one day.[13][14] For analytical purposes, solutions should be freshly prepared. In biological matrices like plasma, the addition of a stabilizing agent such as malic acid can prevent degradation.[16][17]

  • Excipient Compatibility: Care must be taken when selecting excipients for vildagliptin formulations. Incompatibilities have been noted with reducing sugars like lactose, which can promote the formation of certain degradants.[5] However, other studies suggest that certain excipients can have a protective effect.[2]

Conclusion

Vildagliptin is a chemically stable molecule in its solid form but exhibits significant degradation in solution under acidic, basic, and oxidative stress, with temperature being a key accelerating factor. A thorough understanding of its degradation pathways and the development of robust, stability-indicating analytical methods are essential for the formulation of stable and effective drug products. The information presented in this guide serves as a critical resource for researchers and professionals involved in the development, manufacturing, and quality control of vildagliptin-containing pharmaceuticals.

References

Vildagliptin: A Technical Deep Dive into Metabolism and Degradation Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Vildagliptin, a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor, is an oral anti-hyperglycemic agent widely used in the management of type 2 diabetes mellitus. Its efficacy and favorable safety profile are intrinsically linked to its unique metabolic and degradation pathways. This technical guide provides a comprehensive overview of the biotransformation and chemical stability of vildagliptin, summarizing key quantitative data, detailing experimental methodologies, and visualizing the core pathways to support further research and development. Vildagliptin undergoes extensive metabolism, primarily through hydrolysis, with minimal contribution from the cytochrome P450 (CYP) enzyme system, reducing the potential for drug-drug interactions. Forced degradation studies have revealed its susceptibility to hydrolysis under acidic, basic, and oxidative conditions, leading to the formation of several degradation products.

Metabolism of Vildagliptin

Vildagliptin is extensively metabolized in humans, with metabolism accounting for approximately 69% of an administered dose.[1] The primary metabolic route is hydrolysis, leading to the formation of a major, pharmacologically inactive carboxylic acid metabolite, M20.7 (also known as LAY151).[1][2][3][4][5][6] This process is unique as it is not significantly mediated by cytochrome P450 (CYP) enzymes, which are responsible for the metabolism of many other drugs.[3][7] In fact, less than 1.6% of a vildagliptin dose is metabolized by CYP enzymes.[3][7]

The main enzyme involved in the hydrolysis of the cyano group of vildagliptin to form M20.7 is dipeptidyl peptidase-4 (DPP-4) itself, the therapeutic target of the drug.[2][4] This hydrolysis occurs in various tissues, including the liver.[2][4][7]

Besides the major hydrolytic pathway, vildagliptin is also metabolized to a lesser extent through other pathways, including amide bond hydrolysis, glucuronidation, and oxidation on the pyrrolidine moiety.[3][5][6]

Key Metabolites

The primary metabolites of vildagliptin are:

  • M20.7 (LAY151): The major and inactive metabolite formed by the hydrolysis of the cyano group. It accounts for approximately 57% of the administered dose.[1][5]

  • M15.3: A minor metabolite resulting from amide bond hydrolysis.[3][5][6]

  • M20.2: A minor metabolite formed via glucuronidation.[3][5][6]

  • M20.9 and M21.6: Minor metabolites resulting from oxidation on the pyrrolidine moiety.[3][5][6]

Pharmacokinetic Parameters

The pharmacokinetic profile of vildagliptin is characterized by rapid absorption and elimination.

ParameterValueReference
Absolute Bioavailability 85%[6][7]
Time to Peak Plasma Concentration (Tmax) 1.1 - 2 hours[3][8]
Plasma Protein Binding 9.3%[6][7]
Volume of Distribution (Vd) 71 L[6][7]
Terminal Half-life (t1/2) ~2 - 2.8 hours[3][8]
Total Body Clearance 41 L/h (IV)[7]
Renal Clearance 13 L/h[7]

Metabolic Pathways Diagram

Vildagliptin_Metabolism cluster_major Major Pathway (Hydrolysis) cluster_minor Minor Pathways Vildagliptin Vildagliptin M20_7 M20.7 (LAY151) (Inactive Carboxylic Acid Metabolite) Vildagliptin->M20_7 DPP-4 Mediated Cyano Group Hydrolysis (~57% of dose) M15_3 M15.3 (Amide Bond Hydrolysis) Vildagliptin->M15_3 M20_2 M20.2 (Glucuronidation) Vildagliptin->M20_2 M20_9_M21_6 M20.9 & M21.6 (Oxidation) Vildagliptin->M20_9_M21_6

Caption: Metabolic pathways of vildagliptin.

Degradation of Vildagliptin

Forced degradation studies are crucial for understanding the chemical stability of a drug substance and identifying potential degradation products that may form under various stress conditions. Vildagliptin has been shown to be susceptible to degradation under acidic, basic, and oxidative conditions, while it is relatively stable under neutral, thermal, and photolytic stress.[9]

Degradation Under Different Stress Conditions
Stress ConditionDegradation ProductsExtent of DegradationReference
Acidic (1M HCl, 80°C) Major degradant at RRT 1.3Significant[9]
Basic (1M NaOH) Major degradants at RRT 0.4, 0.7, and 1.2~100% after 60 min at 70°C[9][10]
Oxidative (3% H₂O₂, 70°C) Major degradants at RRT 0.5, 0.6, 0.7, 0.8, and 1.2~100% after 60 min[9][10]
Neutral Hydrolysis (Water, 80°C) Major degradant at RRT 0.7Less significant[9]
Thermal (80°C) No significant degradationStable[9]
Photolytic (UV light) No significant degradationStable[9]

RRT = Relative Retention Time

Identified Degradation Products

Several degradation products have been identified using techniques like LC-MS. These include:

  • [(3-hydroxytricyclo-[3.3.1.13,7]decan-1-yl)amino]acetic acid (formed under acidic and basic conditions)[10]

  • 1-{[(3-hydroxytricyclo[3.3.1.13,7]decan-1-yl)amino]acetyl}-pyrrolidine-2-carboxylic acid (formed under acidic and basic conditions)[10]

  • 1-{[(3-hydroxytricyclo[3.3.1.13,7]-decan-1-yl)amino]acetyl}pyrrolidine-2-carboxamide (formed under acidic, basic, and oxidative conditions)[10]

Degradation Pathway Diagram

Vildagliptin_Degradation cluster_conditions Stress Conditions Vildagliptin Vildagliptin Acid Acidic (e.g., 1M HCl) Vildagliptin->Acid Base Basic (e.g., 1M NaOH) Vildagliptin->Base Oxidative Oxidative (e.g., 3% H₂O₂) Vildagliptin->Oxidative Degradation_Products Various Degradation Products (e.g., Amide, Carboxylic Acid Derivatives) Acid->Degradation_Products Base->Degradation_Products Oxidative->Degradation_Products

Caption: Vildagliptin degradation under stress.

Experimental Protocols

In Vivo Metabolism Studies

Objective: To characterize the absorption, metabolism, and excretion of vildagliptin in humans.

Methodology:

  • Subjects: Healthy male volunteers.[3]

  • Dosing: A single oral dose of 100 mg of [¹⁴C]-labeled vildagliptin was administered.[3][11]

  • Sample Collection: Serial blood, urine, and feces samples were collected for up to 168 hours post-dose.[3]

  • Analysis:

    • Total radioactivity in plasma, urine, and feces was measured by liquid scintillation counting.

    • Plasma and urine samples were profiled for metabolites using high-performance liquid chromatography (HPLC) with radiometric detection.

    • The structure of metabolites was elucidated using liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy.[3]

In Vitro Metabolism Studies

Objective: To identify the enzymes responsible for vildagliptin metabolism.

Methodology:

  • Systems: Human liver microsomes, cytosol, and S9 fractions, as well as recombinant human DPP-4 expressed in cell lines.[2][4]

  • Incubation: Vildagliptin was incubated with the respective in vitro systems in the presence of necessary cofactors (e.g., NADPH for CYP-mediated reactions).

  • Inhibition Studies: Selective chemical inhibitors for different enzyme families (e.g., sitagliptin for DPP-4) were used to pinpoint the contribution of specific enzymes.[2][4]

  • Analysis: The formation of metabolites was monitored over time using LC-MS/MS to determine the rate of metabolism.[2][4]

Forced Degradation Studies

Objective: To investigate the stability of vildagliptin under various stress conditions.

Methodology:

  • Preparation of Solutions: A stock solution of vildagliptin was prepared in a suitable solvent (e.g., methanol or a diluent).[9]

  • Stress Conditions:

    • Acidic Degradation: The drug solution was treated with 1M HCl and heated (e.g., at 80°C for several hours).[9][12] The solution was then neutralized.[9][12]

    • Basic Degradation: The drug solution was treated with 0.1M or 1M NaOH at room temperature or elevated temperatures (e.g., 80°C).[12] The solution was subsequently neutralized.[12]

    • Oxidative Degradation: The drug solution was treated with 3% hydrogen peroxide.[9]

    • Neutral Hydrolysis: The drug was dissolved in water and heated (e.g., at 80°C).[9]

    • Thermal Degradation: The solid drug powder was exposed to high temperatures (e.g., 80°C) for various durations.[9]

    • Photolytic Degradation: The drug solution or solid powder was exposed to UV light.

  • Analysis: The stressed samples were analyzed by a stability-indicating reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection to separate and quantify the parent drug and its degradation products.[9][13] LC-MS was used for the identification and structural elucidation of the degradants.[10][12]

Experimental Workflow Diagram

Experimental_Workflow in_vivo In Vivo (Human Subjects) hplc HPLC-UV in_vivo->hplc in_vitro In Vitro (Liver Fractions, Recombinant Enzymes) lcms LC-MS/MS in_vitro->lcms stress_conditions Application of Stress (Acid, Base, Oxidative, etc.) stress_conditions->hplc stress_conditions->lcms nmr NMR lcms->nmr Structure Elucidation

Caption: General workflow for metabolism and degradation studies.

Conclusion

The metabolic profile of vildagliptin is distinguished by its primary reliance on hydrolysis, largely mediated by its therapeutic target, DPP-4, and its minimal interaction with the CYP450 enzyme system. This characteristic contributes to its low potential for drug-drug interactions. The degradation pathways, elucidated through forced degradation studies, highlight its lability under hydrolytic and oxidative stress, providing critical information for formulation development and stability testing. The detailed experimental protocols and visual pathway representations in this guide offer a valuable resource for researchers and professionals in the field of drug metabolism and pharmaceutical sciences, facilitating a deeper understanding of vildagliptin's disposition and chemical properties.

References

Vildagliptin: A Comprehensive Technical Guide to its Molecular Structure and Functional Groups

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vildagliptin is an oral anti-hyperglycemic agent that belongs to the dipeptidyl peptidase-4 (DPP-4) inhibitor class of drugs. It is utilized in the management of type 2 diabetes mellitus. Vildagliptin enhances the levels of incretin hormones, glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which in turn stimulate insulin secretion and suppress glucagon release in a glucose-dependent manner. This document provides a detailed technical overview of the molecular structure, functional groups, and physicochemical properties of Vildagliptin, along with relevant experimental methodologies for its characterization.

Molecular Structure

Vildagliptin is a cyanopyrrolidine derivative with a distinct three-dimensional structure that is crucial for its selective inhibition of the DPP-4 enzyme.

IUPAC Name: (2S)-1-[2-[(3-hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carbonitrile[1]

Chemical Formula: C17H25N3O2[1][2][3]

Molecular Weight: 303.40 g/mol [4]

The core structure of Vildagliptin consists of a central pyrrolidine ring linked to a glycinamide moiety, which in turn is substituted with a bulky, rigid adamantyl group. A key feature of the molecule is the cyano group attached to the pyrrolidine ring.

Physicochemical Properties

A summary of the key physicochemical properties of Vildagliptin is presented in the table below. This data is essential for understanding its absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyValueReference
pKa9.03 (secondary amino group)[4]
Calculated logP0.9[5]
Water SolubilityGood[4]
Melting Point>145°C (decomposition)[6]
Polar Surface Area76.4 Ų[5]

Key Functional Groups and Their Roles

The pharmacological activity of Vildagliptin is directly attributable to its specific arrangement of functional groups.

Vildagliptin_Functional_Groups Vildagliptin Vildagliptin Molecule Pyrrolidine Pyrrolidine Ring Vildagliptin->Pyrrolidine Core Scaffold Amide Amide Group (-C(=O)N-) Vildagliptin->Amide Links Pyrrolidine and Glycinamide SecondaryAmine Secondary Amine (-NH-) Vildagliptin->SecondaryAmine Connects to Adamantyl Group Adamantyl Adamantyl Group Vildagliptin->Adamantyl Provides Bulk and Lipophilicity Cyano Nitrile (Cyano) Group (-C≡N) Pyrrolidine->Cyano Key for DPP-4 Interaction Hydroxyl Hydroxyl Group (-OH) Adamantyl->Hydroxyl Enhances Binding Affinity

Caption: Key functional groups within the Vildagliptin molecule.

  • Pyrrolidine Ring: This five-membered nitrogen-containing ring serves as the central scaffold of the molecule.

  • Nitrile (Cyano) Group (-C≡N): This is a critical functional group for the mechanism of action. The nitrile group forms a reversible covalent bond with the serine hydroxyl group in the active site of the DPP-4 enzyme, leading to its potent and selective inhibition.[1]

  • Amide Group (-C(=O)N-): This group links the pyrrolidine ring to the glycinamide portion of the molecule.

  • Secondary Amine (-NH-): This amine connects the glycinamide moiety to the bulky adamantyl group. Due to its basic nature (pKa of 9.03), this group can be protonated at physiological pH.[4]

  • Adamantyl Group: This large, rigid, and lipophilic tricyclic hydrocarbon group plays a crucial role in anchoring the molecule within the hydrophobic S2 pocket of the DPP-4 enzyme, contributing significantly to the binding affinity and selectivity.

  • Hydroxyl Group (-OH): Located on the adamantyl group, the hydroxyl group can form hydrogen bonds with amino acid residues in the active site of DPP-4, further enhancing the binding affinity of Vildagliptin.

Experimental Protocols for Characterization

A variety of analytical techniques are employed to determine the molecular structure, identify functional groups, and quantify Vildagliptin.

Structural Elucidation

1. X-ray Crystallography: This technique is used to determine the precise three-dimensional arrangement of atoms in a crystalline solid.

  • Methodology:

    • Crystallization: A supersaturated solution of Vildagliptin in a suitable solvent (e.g., methanol) is prepared. The solution is slowly cooled or allowed to evaporate to induce the formation of single crystals.[7][8]

    • Data Collection: A selected crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector.[9][10]

    • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The positions of the atoms are determined using direct methods or Patterson methods, and the structure is refined to fit the experimental data.[9][10] A patent for a specific crystal form of Vildagliptin reports characteristic diffraction peaks at 2θ values of 6.02°, 7.53°, 9.62°, 11.41°, 12.60°, 14.03°, 15.13°, 18.64°, 21.22°, 23.01°, 25.06°, 28.62°, 32.03°, and 34.42° when using Cu-Kα radiation.[7][8]

2. Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for determining the connectivity and chemical environment of atoms within a molecule.

  • Methodology:

    • Sample Preparation: A small amount of Vildagliptin is dissolved in a deuterated solvent (e.g., DMSO-d6 or CDCl3).

    • Data Acquisition: 1H and 13C NMR spectra are acquired on a high-field NMR spectrometer. Two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC) can be performed to establish correlations between protons and carbons.[11][12]

    • Spectral Analysis: The chemical shifts, coupling constants, and integration of the signals in the NMR spectra are analyzed to elucidate the complete molecular structure.

Functional Group Identification

1. Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the presence of specific functional groups based on their characteristic vibrational frequencies.

  • Methodology:

    • Sample Preparation: A small amount of Vildagliptin is mixed with potassium bromide (KBr) and pressed into a pellet, or analyzed directly using an Attenuated Total Reflectance (ATR) accessory.[13][14]

    • Data Acquisition: The infrared spectrum is recorded over a range of wavenumbers (typically 4000-400 cm-1).

    • Spectral Interpretation: The absorption bands in the spectrum are assigned to specific functional groups. For Vildagliptin, characteristic peaks would be observed for the N-H stretch of the secondary amine, the C=O stretch of the amide, the C≡N stretch of the nitrile, and the O-H stretch of the hydroxyl group.[5]

2. Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and the presence of certain structural motifs.

  • Methodology:

    • Sample Introduction and Ionization: A solution of Vildagliptin is introduced into the mass spectrometer and ionized using a suitable technique such as electrospray ionization (ESI).

    • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

    • Detection and Spectral Analysis: The detector records the abundance of each ion, generating a mass spectrum. The molecular ion peak confirms the molecular weight, and the fragmentation pattern provides structural information. A sensitive and selective gas chromatography-mass spectrometry (GC-MS) method has been developed for the determination of Vildagliptin after derivatization.[15]

Mechanism of Action: DPP-4 Inhibition and GLP-1 Signaling

Vildagliptin exerts its therapeutic effect by inhibiting the DPP-4 enzyme, which is responsible for the rapid degradation of the incretin hormones GLP-1 and GIP.

DPP4_Inhibition_Workflow cluster_0 In Vitro DPP-4 Inhibition Assay Reagents Prepare Reagents: - DPP-4 Enzyme - Vildagliptin (Inhibitor) - Fluorogenic Substrate (e.g., Gly-Pro-AMC) - Assay Buffer Incubation1 Incubate DPP-4 with Vildagliptin Reagents->Incubation1 AddSubstrate Add Fluorogenic Substrate Incubation1->AddSubstrate Incubation2 Incubate at 37°C AddSubstrate->Incubation2 Measure Measure Fluorescence (λex = 360 nm, λem = 460 nm) Incubation2->Measure Calculate Calculate % Inhibition and IC50 Measure->Calculate

Caption: Experimental workflow for determining DPP-4 inhibition.

By inhibiting DPP-4, Vildagliptin increases the circulating levels of active GLP-1 and GIP.[16] This leads to the potentiation of their effects on pancreatic islet cells.

GLP1_Signaling_Pathway cluster_1 GLP-1 Signaling in Pancreatic β-cell GLP1 GLP-1 GLP1R GLP-1 Receptor GLP1->GLP1R Binds to AC Adenylyl Cyclase GLP1R->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates Epac2 Epac2 cAMP->Epac2 Activates KATP KATP Channel (Closes) PKA->KATP Epac2->KATP Depolarization Membrane Depolarization KATP->Depolarization Ca2 Ca2+ Influx Depolarization->Ca2 Insulin Insulin Secretion Ca2->Insulin

Caption: Simplified GLP-1 signaling pathway in pancreatic β-cells.

GLP-1 Signaling Pathway in Pancreatic β-cells:

  • GLP-1 Binding: GLP-1 binds to its G-protein coupled receptor (GLP-1R) on the surface of pancreatic β-cells.[6][17]

  • Adenylyl Cyclase Activation: This binding activates adenylyl cyclase.[2]

  • cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP).[2]

  • Downstream Effectors: cAMP activates two main downstream effectors: Protein Kinase A (PKA) and Exchange protein directly activated by cAMP 2 (Epac2).[4]

  • KATP Channel Closure: PKA and Epac2 signaling pathways lead to the closure of ATP-sensitive potassium (KATP) channels.[2]

  • Membrane Depolarization and Calcium Influx: Closure of KATP channels causes membrane depolarization, which in turn opens voltage-gated calcium channels, leading to an influx of calcium ions (Ca2+).[2]

  • Insulin Exocytosis: The increase in intracellular Ca2+ concentration triggers the exocytosis of insulin-containing granules, resulting in glucose-dependent insulin secretion.[2]

Conclusion

The unique molecular architecture of Vildagliptin, characterized by the cyanopyrrolidine core and the adamantyl moiety, is intricately linked to its potent and selective inhibition of the DPP-4 enzyme. A thorough understanding of its structure, functional groups, and physicochemical properties, facilitated by a range of experimental techniques, is fundamental for the rational design of new DPP-4 inhibitors and for optimizing the therapeutic application of Vildagliptin in the treatment of type 2 diabetes.

References

Vildagliptin In Vitro DPP-4 Inhibitory Activity Assay: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the methodology for determining the in vitro inhibitory activity of vildagliptin against Dipeptidyl Peptidase-4 (DPP-4). Vildagliptin is an oral antihyperglycemic agent that acts as a potent and selective inhibitor of DPP-4, an enzyme responsible for the degradation of incretin hormones like Glucagon-Like Peptide-1 (GLP-1).[1][2][3][4] By inhibiting DPP-4, vildagliptin increases the levels of active GLP-1, which in turn stimulates insulin secretion and suppresses glucagon release in a glucose-dependent manner, thereby improving glycemic control in patients with type 2 diabetes.[1][3][5]

The most common method for assessing this inhibitory activity in vitro is a fluorescence-based assay. This guide details the principles, experimental protocols, data analysis, and visualization of the scientific workflows involved.

Mechanism of Vildagliptin Action

Vildagliptin is a specific DPP-4 inhibitor that binds covalently to the catalytic site of the enzyme.[1][3][4] This binding prevents DPP-4 from inactivating the incretin hormones GLP-1 and Glucose-dependent Insulinotropic Polypeptide (GIP).[4] The resulting increase in active incretin levels enhances pancreatic islet function, leading to improved glucose regulation.[6] The prolonged enzyme inhibition by vildagliptin raises intact GLP-1 levels both after meals and during fasting states.[1][3][5]

cluster_0 Physiological State (High Blood Glucose) cluster_1 DPP-4 Action & Vildagliptin Inhibition Ingestion Food Ingestion GLP1_Release GLP-1 Release (from L-cells in gut) Ingestion->GLP1_Release Pancreas Pancreatic Islets GLP1_Release->Pancreas stimulates DPP4 DPP-4 Enzyme GLP1_Release->DPP4 is substrate for Insulin ↑ Insulin Secretion (β-cells) Pancreas->Insulin Glucagon ↓ Glucagon Secretion (α-cells) Pancreas->Glucagon Glucose_Uptake ↑ Glucose Uptake (Muscle, Fat) Insulin->Glucose_Uptake HGP ↓ Hepatic Glucose Production Glucagon->HGP Blood_Glucose ↓ Blood Glucose Glucose_Uptake->Blood_Glucose reduces HGP->Blood_Glucose contributes to Inactive_GLP1 Inactive GLP-1 DPP4->Inactive_GLP1 degrades GLP-1 Vildagliptin Vildagliptin Vildagliptin->DPP4 covalently binds & inhibits

Caption: Vildagliptin's mechanism of action on the incretin pathway.

Principle of the In Vitro Assay

The in vitro DPP-4 inhibitory activity assay is typically a fluorometric method that quantifies the activity of the DPP-4 enzyme. The assay utilizes a synthetic substrate, such as Gly-Pro-7-amido-4-methylcoumarin (Gly-Pro-AMC).[7][8] In the presence of active DPP-4, the enzyme cleaves the substrate, releasing the highly fluorescent 7-Amino-4-methylcoumarin (AMC) group.[9][10] The fluorescence intensity, measured at an excitation wavelength of approximately 360 nm and an emission wavelength of around 460 nm, is directly proportional to the DPP-4 activity.[8][9][10][11] When an inhibitor like vildagliptin is present, it binds to DPP-4, reducing the cleavage of the substrate and resulting in a lower fluorescence signal. The degree of inhibition is calculated by comparing the fluorescence in the presence of the inhibitor to the fluorescence of an uninhibited control.

Experimental Workflow

The workflow for screening potential DPP-4 inhibitors like vildagliptin involves preparing the enzyme, inhibitor, and substrate solutions, followed by incubation and fluorescence measurement. Controls are essential to validate the assay results.

prep Reagent Preparation plate Plate Setup (96-well black plate) prep->plate pre_incubate Pre-incubation (DPP-4 + Inhibitor) plate->pre_incubate add_substrate Add Substrate (Gly-Pro-AMC) pre_incubate->add_substrate incubate Incubation add_substrate->incubate read Fluorescence Reading (Ex: 360nm / Em: 460nm) incubate->read analyze Data Analysis (% Inhibition, IC50) read->analyze

References

Vildagliptin for preclinical research applications

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Vildagliptin for Preclinical Research Applications

Audience: Researchers, scientists, and drug development professionals.

Introduction

Vildagliptin is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes mellitus (T2DM).[1][2] By preventing the degradation of incretin hormones, vildagliptin enhances the body's natural ability to control blood glucose levels in a glucose-dependent manner.[3][4] Its mechanism of action, which improves pancreatic islet cell responsiveness to glucose, makes it a valuable tool in preclinical research beyond glycemic control.[5] Extensive preclinical and clinical studies have established its efficacy and favorable safety profile, characterized by a low risk of hypoglycemia and no weight gain.[5][6][7] This guide provides a comprehensive overview of vildagliptin's mechanism, preclinical applications, and detailed experimental protocols for its use in a research setting.

Core Mechanism of Action

Vildagliptin exerts its therapeutic effects by inhibiting the DPP-4 enzyme, which is responsible for the rapid inactivation of the incretin hormones Glucagon-Like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP).[3][8]

  • DPP-4 Inhibition : Vildagliptin binds to the catalytic site of DPP-4, preventing it from cleaving and inactivating GLP-1 and GIP.[4] This action prolongs the physiological activity of these hormones.[3]

  • Enhanced Incretin Levels : The inhibition of DPP-4 leads to higher circulating levels of active GLP-1 and GIP, both in the fasting state and after meals.[4]

  • Pancreatic Islet Response :

    • β-cell Stimulation : Increased GLP-1 and GIP levels enhance the sensitivity of pancreatic β-cells to glucose, stimulating insulin secretion only when blood glucose is elevated.[3][6][9] This glucose-dependent mechanism significantly reduces the risk of hypoglycemia.[3]

    • α-cell Suppression : GLP-1 also suppresses the secretion of glucagon from pancreatic α-cells in a glucose-dependent manner.[6][10] This is crucial as excessive glucagon secretion contributes to hyperglycemia in T2DM.

  • Systemic Effects : The combined effect of increased insulin and decreased glucagon leads to reduced hepatic glucose production and improved glycemic control.[3][4] Preclinical studies suggest that DPP-4 inhibitors may also help preserve β-cell mass by inhibiting apoptosis and promoting differentiation.[11][12]

Vildagliptin_Mechanism cluster_gut Gut (Post-Meal) cluster_circulation Circulation cluster_pancreas Pancreas cluster_liver Liver & Periphery Ingestion Food Ingestion L_Cells Intestinal L-Cells Ingestion->L_Cells GLP1 Active GLP-1 L_Cells->GLP1 Release DPP4 DPP-4 Enzyme GLP1->DPP4 Beta_Cells β-Cells GLP1->Beta_Cells Stimulates Alpha_Cells α-Cells GLP1->Alpha_Cells Inhibits Inactive_GLP1 Inactive GLP-1 DPP4->Inactive_GLP1 Degradation Vilda Vildagliptin Vilda->DPP4 Inhibits Insulin ↑ Insulin Secretion Beta_Cells->Insulin Glucagon ↓ Glucagon Secretion Alpha_Cells->Glucagon HGP ↓ Hepatic Glucose Production Insulin->HGP Glucose_Uptake ↑ Peripheral Glucose Uptake Insulin->Glucose_Uptake Glucagon->HGP Blood_Glucose ↓ Blood Glucose HGP->Blood_Glucose Glucose_Uptake->Blood_Glucose

Caption: Vildagliptin's DPP-4 inhibition pathway. (Max Width: 760px)

Preclinical Research Applications and Data

Vildagliptin has been evaluated in numerous preclinical models, demonstrating benefits in metabolic control and ameliorating complications associated with diabetes.

Diabetes and Metabolic Syndrome

In a rat model combining a high-fat diet with low-dose streptozotocin (STZ) to induce diabetes with metabolic syndrome, vildagliptin treatment (10 mg/kg) demonstrated significant improvements across multiple parameters.[13] The treatment was shown to restore pancreatic function and preserve β-cell mass.[13]

Table 1: Effects of Vildagliptin (10 mg/kg) in a Rat Model of Diabetes with Metabolic Syndrome

Parameter Outcome Mechanism Implication Reference
Blood Glucose Reduced Anti-diabetic activity [13]
HbA1c Reduced Long-term glycemic control [13]
HOMA-IR Reduced Improved insulin sensitivity [13]
Serum Insulin Increased Enhanced β-cell function [13]
HOMA-β Increased Enhanced β-cell function [13]
Body Weight Reduced Central obesity reduction [13]
Lipid Profile Favorable changes Hypolipidemic activity [13]
hs-CRP Reduced Anti-inflammatory effects [13]
MDA Reduced Antioxidant effects [13]

Source: Data compiled from a study on Wistar rats with induced metabolic syndrome and diabetes.[13]

Diabetic Complications

Vildagliptin has shown protective effects against diabetic complications in preclinical settings.

  • Diabetic Retinopathy : In obese T2DM rats, vildagliptin inhibited inflammatory and thrombogenic reactions in the retina, suggesting a protective role.[14]

  • Lung Injury : In STZ-induced diabetic rats, vildagliptin (5 mg/kg/day for 30 days) was found to mitigate pyroptosis, a form of inflammatory cell death, in lung tissue.[15] This effect is linked to the inhibition of the NLRP3 inflammatory pathway.[15]

Table 2: Effects of Vildagliptin (5 mg/kg) on Diabetic Rats

Parameter Control Diabetic (STZ) Diabetic + Vildagliptin % Change (Vildagliptin vs. STZ) Reference
Fasting Glucose Normal 3.8-fold increase 39.7% reduction ↓ 39.7% [15]
Insulin Normal 13.5% of control 5.7-fold increase ↑ 470% [15]
GSDMD Expression (Lung) Normal Significantly higher 33.6% reduction ↓ 33.6% [15]

Source: Data from a study on STZ-induced diabetic rats.[15]

Cardiovascular Effects

Ex-vivo studies on hearts from Sprague-Dawley rats pre-treated with vildagliptin (20 mg/kg/day for 2 weeks) have been conducted to assess its cardioprotective effects in the context of ischemia-reperfusion injury.[16] These studies aim to understand how augmenting endogenous GLP-1 levels can reduce myocardial infarct size.[16]

Key Experimental Protocols

Detailed methodologies are critical for replicating and building upon preclinical findings. The following sections outline key in vivo and in vitro protocols for vildagliptin research.

In Vivo Protocol: Preclinical Pharmacokinetic (PK) Study in Rats

This protocol describes a typical single-dose PK study to determine vildagliptin's profile.[8]

Objective: To assess the pharmacokinetic parameters of vildagliptin after oral (PO) and intravenous (IV) administration.

Materials:

  • Vildagliptin

  • Vildagliptin-d3 (internal standard)

  • Sprague-Dawley or Wistar rats

  • Dosing vehicles (e.g., water for PO, saline for IV)

  • K2EDTA collection tubes

  • Centrifuge, LC-MS/MS system

Methodology:

  • Animal Acclimatization: Acclimatize rats for at least 3 days with free access to standard chow and water.[8]

  • Group Assignment:

    • Oral (PO) Group: Administer vildagliptin at a specified dose (e.g., 10 mg/kg) via oral gavage.[8]

    • Intravenous (IV) Group: Administer vildagliptin at a specified dose (e.g., 3 mg/kg) via tail vein injection.[8]

  • Blood Sampling: Collect blood samples (~0.2 mL) from the tail vein at predose (0 h) and at defined post-dose time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 h) into K2EDTA tubes.[8]

  • Plasma Preparation: Centrifuge blood samples at 4000 rpm for 10 minutes at 4°C to separate the plasma. Store plasma at -80°C until analysis.[8]

  • Bioanalysis (LC-MS/MS):

    • Sample Preparation: Precipitate plasma proteins by adding a solvent (e.g., acetonitrile) containing the internal standard (Vildagliptin-d3). Vortex and centrifuge at 13,000 rpm for 10 minutes.[8]

    • Analysis: Transfer the supernatant to an autosampler for LC-MS/MS analysis to quantify vildagliptin concentration.[8]

  • Data Analysis: Calculate key PK parameters (Cmax, Tmax, AUC, t1/2, bioavailability) using appropriate software.

PK_Workflow cluster_dosing cluster_analysis start Start: PK Study acclimate 1. Animal Acclimatization (≥3 days) start->acclimate dosing 2. Dosing Administration acclimate->dosing po Oral (PO) (e.g., 10 mg/kg) iv Intravenous (IV) (e.g., 3 mg/kg) sampling 3. Serial Blood Sampling (0-24h) po->sampling iv->sampling prep 4. Plasma Preparation (Centrifugation at 4°C) sampling->prep analysis 5. Bioanalysis (LC-MS/MS) prep->analysis protein_precip Protein Precipitation (with Internal Standard) data 6. PK Parameter Calculation (Cmax, AUC, t1/2) analysis->data supernatant Supernatant Transfer lcms Quantification end End: PK Profile data->end

Caption: Workflow for a preclinical pharmacokinetic study. (Max Width: 760px)
In Vitro Protocol: Metabolic Stability in Liver Microsomes

This assay determines the susceptibility of vildagliptin to metabolism by liver enzymes.[8]

Objective: To calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint) of vildagliptin.

Materials:

  • Vildagliptin

  • Rat or human liver microsomes

  • NADPH regenerating system

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (quenching solution)

  • Incubator, centrifuge, LC-MS/MS system

Methodology:

  • Prepare Incubation Mixture: Create a master mix with phosphate buffer and liver microsomes (final protein concentration ~0.5 mg/mL).[8]

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.[8]

  • Initiate Reaction: Start the reaction by adding vildagliptin (final concentration ~1 µM) and the NADPH regenerating system.[8]

  • Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the incubation mixture and add it to a quenching solution (e.g., cold acetonitrile) to stop the reaction.[8]

  • Sample Processing: Vortex the samples and centrifuge at 13,000 rpm to precipitate proteins.[8]

  • Analysis: Analyze the supernatant using LC-MS/MS to determine the concentration of vildagliptin remaining at each time point.[8]

  • Data Analysis: Plot the natural logarithm of the percentage of vildagliptin remaining versus time. Calculate the in vitro half-life (t1/2) from the slope of the linear regression.[8]

In Vitro Protocol: Endothelial Cell Protection Assay

This protocol assesses vildagliptin's ability to protect endothelial cells from hyperglycemia-induced stress.[17]

Objective: To quantify vildagliptin's effect on markers of oxidative stress, apoptosis, and ER stress in Human Umbilical Vein Endothelial Cells (HUVECs).

Materials:

  • HUVECs

  • Cell culture media with normal glucose (NG) and high glucose (HG)

  • Vildagliptin, Sitagliptin (as comparator), GLP-1 (as positive control)

  • Reagents for qRT-PCR (for gene expression analysis)

  • Reagents for ROS detection

Methodology:

  • Cell Culture: Culture HUVECs for an extended period (e.g., 21 days) under either NG or HG conditions to induce a chronic hyperglycemic state.[17]

  • Treatment: Treat the HG-cultured cells with vildagliptin (e.g., 5 nM) for a short duration (e.g., 1 hour). Include untreated NG, untreated HG, and positive control (GLP-1, 50 nM) groups.[17]

  • Cell Harvesting & Analysis:

    • Oxidative Stress: Measure reactive oxygen species (ROS) and quantify mRNA levels of markers like thioredoxin-interacting protein (TXNIP) and PKC-β via qRT-PCR.[17]

    • Apoptosis: Assess the expression of pro-apoptotic (BAX) and anti-apoptotic (BCL-2) genes.[17]

    • ER Stress: Quantify mRNA levels of ER stress markers such as BIP, CHOP, and IRE-1α.[17]

  • Data Analysis: Compare the marker levels in the vildagliptin-treated group to the untreated HG group to determine the extent of protection.

Table 3: Vildagliptin Concentrations for In Vitro Assays

Assay Type Cell Type Vildagliptin Concentration(s) Duration Reference
Cytotoxicity & Genotoxicity Human Peripheral Lymphocytes 125, 250, 500 µg/ml 24 h & 48 h [18]
Endothelial Protection HUVECs 5 nM 1 h [17]

| Metabolic Stability | Rat Liver Microsomes | 1 µM | 0-60 min |[8] |

Conclusion

Vildagliptin is a well-characterized DPP-4 inhibitor with a robust preclinical data profile. Its primary mechanism of enhancing incretin hormone activity provides a strong basis for its use in T2DM research. Furthermore, preclinical evidence points to protective effects against diabetic complications, including retinopathy, lung injury, and potential cardiovascular benefits, by modulating inflammation, oxidative stress, and cell death pathways. The detailed protocols provided in this guide offer a framework for researchers to effectively utilize vildagliptin in various experimental models to further explore its therapeutic potential and underlying biological mechanisms.

References

Methodological & Application

Application Notes and Protocols for Vildagliptin Standard Preparation and HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the preparation of Vildagliptin standards and their analysis using High-Performance Liquid Chromatography (HPLC). The methodologies outlined are based on established and validated procedures to ensure accuracy, precision, and reliability in the quantification of Vildagliptin in bulk drug and pharmaceutical dosage forms.

Standard Preparation

Accurate preparation of the Vildagliptin standard is critical for the precise quantification of the analyte. The following table summarizes the key parameters for the preparation of a Vildagliptin standard solution.

Table 1: Vildagliptin Standard Preparation Parameters

ParameterDetailsReference
Standard Material Vildagliptin Working Standard (Potency ≥ 99.8%)[1]
Diluent Mobile Phase or Water[2]
Stock Solution Concentration 1 mg/mL (1000 µg/mL) or 0.5 mg/mL (500 µg/mL)[3]
Working Standard Concentration 5 µg/mL to 150 µg/mL (prepared by serial dilution of the stock solution)[2]
Solubilization Sonication for complete dissolution[4]
Filtration 0.45 µm membrane filter[1]

HPLC Analysis

The following section details the chromatographic conditions and system suitability parameters for the analysis of Vildagliptin.

Chromatographic Conditions

Several HPLC methods have been reported for the analysis of Vildagliptin. The table below provides a summary of commonly used chromatographic conditions.

Table 2: Chromatographic Conditions for Vildagliptin Analysis

ParameterMethod 1Method 2Method 3
Stationary Phase (Column) Inertsil ODS-4 (250 x 4.6 mm, 3 µm)[1]Altima C18 (150mm x 4.6mm, 5µm)[2]Waters X-Bridge C8 (150 x 4.6 mm, 5 µm)[3]
Mobile Phase 1% Perchloric acid buffer: Acetonitrile: Methanol (870:100:30 v/v/v)[1]Dilute phosphoric acid (pH 2.6): Acetonitrile (40:60 v/v)[2]Buffer pH 3.0: (Acetonitrile: Methanol) (80:19:1 v/v/v)[3]
Flow Rate 1.0 mL/min[1]0.5 mL/min[2]1.2 mL/min[3]
Injection Volume 20 µL[1]10 µL[2]10 µL[3]
Detection Wavelength 210 nm[1][2]266 nm210 nm[3]
Column Temperature 50°C[1]Ambient[2]25°C[3]
Run Time ~10 minutes[1]6 minutes[2]10 minutes[3]
System Suitability

System suitability tests are essential to ensure that the chromatographic system is performing adequately. The following parameters should be monitored.

Table 3: System Suitability Criteria for Vildagliptin HPLC Analysis

ParameterAcceptance CriteriaReference
Theoretical Plates > 2000[5]
Tailing Factor ≤ 2.0[5]
% RSD of Peak Areas (for replicate injections) ≤ 2.0%[2]

Experimental Protocols

Protocol for Preparation of Vildagliptin Standard Solution

3.1.1. Preparation of Standard Stock Solution (e.g., 500 µg/mL)

  • Accurately weigh approximately 25 mg of the Vildagliptin working standard.[1][3]

  • Transfer the weighed standard into a 50 mL volumetric flask.

  • Add approximately 25 mL of the chosen diluent (mobile phase or water) to the flask.[3]

  • Sonicate the solution for 10-15 minutes to ensure complete dissolution of the standard.[1]

  • Allow the solution to cool to room temperature.

  • Make up the volume to 50 mL with the diluent.

  • Filter the solution through a 0.45 µm nylon or PVDF syringe filter, discarding the first few mL of the filtrate.[1][4]

3.1.2. Preparation of Working Standard Solutions

  • Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve the desired concentrations (e.g., 5, 10, 25, 50, 100, 150 µg/mL).[2] These solutions will be used to construct a calibration curve.

Protocol for HPLC Analysis of Vildagliptin
  • Set up the HPLC system according to the chromatographic conditions specified in Table 2.

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Perform a blank injection (diluent) to ensure there are no interfering peaks.

  • Inject the prepared working standard solutions in ascending order of concentration.

  • Perform replicate injections (typically 5 or 6) of a mid-range concentration standard to check for system suitability (precision).

  • Construct a calibration curve by plotting the peak area response against the concentration of the Vildagliptin standards.

  • Determine the concentration of Vildagliptin in unknown samples by interpolating their peak area responses from the calibration curve.

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the preparation and analysis of a Vildagliptin standard.

G cluster_prep Standard Preparation cluster_analysis HPLC Analysis weigh Weigh Vildagliptin Working Standard dissolve Dissolve in Diluent & Sonicate weigh->dissolve volume Make up to Volume dissolve->volume filter Filter through 0.45 µm Filter volume->filter dilute Prepare Working Standards filter->dilute setup HPLC System Setup & Column Equilibration dilute->setup inject Inject Standards setup->inject acquire Data Acquisition inject->acquire process Data Processing & Calibration Curve acquire->process quantify Quantification of Unknown Samples process->quantify

Caption: Workflow for Vildagliptin Standard Preparation and HPLC Analysis.

Key Parameters for HPLC Method

This diagram highlights the critical parameters that influence the successful HPLC analysis of Vildagliptin.

G cluster_mobile Mobile Phase cluster_stationary Stationary Phase cluster_detection Detection cluster_sample Sample center Successful Vildagliptin HPLC Analysis composition Composition (e.g., ACN:Buffer) center->composition ph pH center->ph flow_rate Flow Rate center->flow_rate column_type Column Type (e.g., C18, C8) center->column_type dimensions Dimensions center->dimensions particle_size Particle Size center->particle_size wavelength Wavelength (λ) center->wavelength injection_vol Injection Volume center->injection_vol concentration Concentration center->concentration

References

Application Notes & Protocols for the Quantitative Analysis of Vildagliptin in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Vildagliptin is an oral anti-hyperglycemic agent that belongs to the dipeptidyl peptidase-4 (DPP-4) inhibitor class of drugs.[1][2] It is used for the management of type 2 diabetes mellitus.[3] Vildagliptin enhances islet cell insulin secretion by augmenting the incretin effect, thereby improving glycemic control.[4][5] The mechanism involves inhibiting the DPP-4 enzyme, which rapidly inactivates incretin hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[6][7] By preventing this degradation, Vildagliptin increases the levels of active incretins, which in turn stimulate insulin secretion and suppress glucagon release in a glucose-dependent manner.[3][7][8]

Accurate and reliable quantitative analysis of Vildagliptin in pharmaceutical formulations is crucial for ensuring product quality, safety, and efficacy. These application notes provide detailed protocols for several validated analytical methods, including High-Performance Liquid Chromatography (HPLC), UV-Visible Spectrophotometry, and High-Performance Thin-Layer Chromatography (HPTLC), in accordance with ICH guidelines.[9][10][11]

Mechanism of Action: Vildagliptin as a DPP-4 Inhibitor

Vildagliptin exerts its therapeutic effect by inhibiting the DPP-4 enzyme. This enzyme is responsible for the rapid degradation of incretin hormones, GLP-1 and GIP, which are released from the gut after a meal.[6] These hormones play a vital role in glucose homeostasis by stimulating insulin release and inhibiting glucagon secretion. By blocking DPP-4, Vildagliptin prolongs the action of these incretins, leading to improved glycemic control.[8][12]

G cluster_0 Physiological Response to Food Intake cluster_1 Vildagliptin Intervention cluster_2 Pancreatic Action & Outcome Food_Intake Food Intake Gut Gut L-cells Food_Intake->Gut GLP1_GIP Active Incretins (GLP-1, GIP) Gut->GLP1_GIP Release DPP4 DPP-4 Enzyme GLP1_GIP->DPP4 Degradation Pancreas_Beta Pancreatic β-cells GLP1_GIP->Pancreas_Beta Stimulates Pancreas_Alpha Pancreatic α-cells GLP1_GIP->Pancreas_Alpha Inhibits Vildagliptin Vildagliptin Vildagliptin->DPP4 Inhibits Insulin ↑ Insulin Secretion Pancreas_Beta->Insulin Glucagon ↓ Glucagon Secretion Pancreas_Alpha->Glucagon Glucose_Control Improved Glycemic Control Insulin->Glucose_Control Glucagon->Glucose_Control

Caption: Vildagliptin's DPP-4 inhibition pathway.

General Analytical Workflow

The quantitative analysis of Vildagliptin from pharmaceutical formulations follows a structured workflow. This process begins with receiving and preparing the sample, followed by the chosen analytical method (e.g., HPLC, UV, HPTLC). The instrumental analysis generates raw data, which is then processed and calculated to yield the final concentration or assay result. The entire process is governed by method validation and quality control to ensure data integrity and reliability.

G start Sample Receipt (Tablets) prep Sample Preparation (Weighing, Dissolving, Filtering) start->prep analysis Instrumental Analysis (HPLC / UV / HPTLC) prep->analysis std_prep Standard Preparation std_prep->analysis data_proc Data Processing (Peak Area / Absorbance) analysis->data_proc calc Calculation of Concentration / Assay data_proc->calc report Final Report calc->report validation Method Validation & Quality Control validation->analysis Governs

Caption: General workflow for Vildagliptin analysis.

Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Principle: This method separates Vildagliptin from other components in the formulation based on its polarity. A non-polar stationary phase (C18 column) is used with a polar mobile phase. Vildagliptin is quantified by a UV detector at a specific wavelength.

Experimental Protocol
  • Apparatus & Software:

    • HPLC System with UV/PDA detector (e.g., Waters with Empower 2 software)

    • Analytical Balance (e.g., Shimadzu AX-200)

    • Ultrasonicator

    • 0.45 µm membrane filters

  • Reagents & Materials:

    • Vildagliptin Reference Standard

    • Acetonitrile (HPLC Grade)

    • Orthophosphoric Acid (AR Grade)

    • Methanol (HPLC Grade)

    • Water (HPLC Grade / Milli-Q)

    • Vildagliptin 50 mg tablets (e.g., GALVUS)

  • Chromatographic Conditions:

    • Stationary Phase: Altima C18 column (150 mm x 4.6 mm, 5 µm) or equivalent.

    • Mobile Phase: A mixture of buffer (dilute orthophosphoric acid, pH 2.6) and acetonitrile in a 72:28 v/v ratio.[13]

    • Flow Rate: 1.0 mL/min.[13]

    • Injection Volume: 10 µL.[14]

    • Detection Wavelength: 266 nm.[13]

    • Column Temperature: Ambient or controlled at 40°C.[14]

    • Run Time: Sufficient to allow elution of the Vildagliptin peak (approx. 3.25 min).[13]

  • Preparation of Standard Solution:

    • Accurately weigh 25 mg of Vildagliptin reference standard and transfer to a 25 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase to obtain a stock solution of 1000 µg/mL.

    • Further dilute this stock solution with the mobile phase to prepare working standards within the linearity range (e.g., 25-150 µg/mL).

  • Preparation of Sample Solution:

    • Weigh and finely powder 20 Vildagliptin tablets.

    • Transfer an amount of powder equivalent to 50 mg of Vildagliptin into a 50 mL volumetric flask.[5]

    • Add about 30 mL of mobile phase, sonicate for 15-20 minutes to ensure complete dissolution, and then dilute to volume with the mobile phase.[5]

    • Filter the solution through a 0.45 µm membrane filter.[5]

    • Dilute the filtrate with the mobile phase to obtain a final concentration within the calibration range (e.g., 100 µg/mL).

Method Validation Summary (RP-HPLC)

The following table summarizes typical validation parameters for the RP-HPLC method as per ICH guidelines.[9][10]

ParameterResult
Linearity Range 25 - 150 µg/mL
Correlation Coefficient (r²) > 0.999
Accuracy (% Recovery) 99.73%[13]
Precision (% RSD) < 2%
Limit of Detection (LOD) 0.06 µg/mL[13]
Limit of Quantitation (LOQ) 0.21 µg/mL[13]
Retention Time (Rt) ~3.25 min[13]

Method 2: UV-Visible Spectrophotometry

Principle: This method is based on the measurement of the absorbance of Vildagliptin in a suitable solvent at its wavelength of maximum absorbance (λmax). It is a simple, cost-effective, and rapid technique for routine analysis.[15]

Experimental Protocol
  • Apparatus:

    • UV-Visible Double Beam Spectrophotometer (e.g., Cecil Ce7200, Shimadzu UV-1900i) with 1 cm matched quartz cells.[4][15]

    • Analytical Balance

    • Ultrasonicator

  • Reagents & Materials:

    • Vildagliptin Reference Standard

    • Distilled Water or 0.1N HCl (as solvent).[1][16]

    • Vildagliptin 50 mg tablets

  • Spectrophotometric Conditions:

    • Solvent: Distilled Water.[1]

    • Scanning Range: 200 - 400 nm.[1]

    • Wavelength of Maximum Absorbance (λmax): 206 nm or 210 nm.[1][16]

  • Preparation of Standard Solution:

    • Accurately weigh 100 mg of Vildagliptin reference standard and transfer to a 100 mL volumetric flask.

    • Dissolve and dilute to volume with distilled water to obtain a stock solution of 1000 µg/mL.[1]

    • From this stock, prepare a working stock of 100 µg/mL.[1]

    • Prepare a series of dilutions from the working stock to create calibration standards within the linearity range (e.g., 4-24 µg/mL).[1]

  • Preparation of Sample Solution:

    • Weigh and powder 20 tablets.

    • Transfer powder equivalent to 25 mg of Vildagliptin into a 25 mL volumetric flask.

    • Add distilled water, sonicate to dissolve, and dilute to the mark.[1]

    • Filter the solution.

    • Dilute the filtrate with distilled water to achieve a final concentration within the calibration curve range (e.g., 16 µg/mL).[1]

Method Validation Summary (UV-Spectrophotometry)
ParameterResult
Linearity Range 5 - 60 µg/mL[16]
Correlation Coefficient (r²) > 0.999[1][16]
Accuracy (% Recovery) 98 - 101%[16]
Precision (% RSD for Interday/Intraday) < 2% (e.g., 1.162 / 1.263)[16]
Limit of Detection (LOD) 0.679 - 0.951 µg/mL[1][16]
Limit of Quantitation (LOQ) 2.059 - 2.513 µg/mL[1][16]
λmax 206 - 210 nm[1][16]

Method 3: High-Performance Thin-Layer Chromatography (HPTLC)

Principle: HPTLC involves the separation of components on a high-performance stationary phase (silica gel plate). The mobile phase moves up the plate by capillary action, and components are separated based on their differential adsorption. Densitometric scanning is used for quantification.

Experimental Protocol
  • Apparatus:

    • Camag HPTLC system with Linomat 5 applicator, TLC Scanner, and winCATS software.

    • HPTLC plates precoated with Silica Gel 60 F254.

  • Reagents & Materials:

    • Vildagliptin Reference Standard

    • Ethyl Acetate (AR Grade)

    • Methanol (AR Grade)

    • Chloroform (AR Grade)

    • n-Butanol (AR Grade)

    • Vildagliptin 50 mg tablets

  • Chromatographic Conditions:

    • Stationary Phase: Pre-coated Silica Gel Aluminium Plate 60 F254.

    • Mobile Phase: Ethyl acetate: Methanol (8.5:1.5, v/v) OR Chloroform: n-Butanol: Methanol (5:2:3 v/v/v).[2][17]

    • Chamber Saturation: 20 minutes.

    • Application: Apply bands of the standard and sample solutions.

    • Development: Ascending development to a distance of 80 mm.

    • Drying: Air-dry the plates.

    • Detection: Densitometric scanning at 217 nm or 227 nm.[2][17]

  • Preparation of Standard and Sample Solutions:

    • Prepare stock solutions of Vildagliptin standard and sample extract in methanol (e.g., 1000 µg/mL).

    • Apply different volumes of the standard stock solution to the HPTLC plate to construct a calibration curve (e.g., 200-1000 ng/band).[17]

Method Validation Summary (HPTLC)
ParameterResult
Linearity Range 200 - 1000 ng/band[17]
Correlation Coefficient (r²) > 0.998
Accuracy (% Recovery) 98 - 102%
Precision (% RSD) < 2%
Limit of Detection (LOD) 357.31 ng/band[2]
Limit of Quantitation (LOQ) 1082.76 ng/band[2]
Retardation Factor (Rf) ~0.37[17]

References

Application Notes & Protocols for Vildagliptin Assay Validation According to ICH Guidelines

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Vildagliptin is an oral anti-hyperglycemic agent that enhances the body's own ability to control high blood sugar. It is a dipeptidyl peptidase-4 (DPP-4) inhibitor, which works by increasing the levels of incretin hormones. Accurate and reliable analytical methods are crucial for the quantitative determination of Vildagliptin in bulk drug and pharmaceutical dosage forms. This document provides detailed application notes and protocols for the validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the assay of Vildagliptin, in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3]

The validation process ensures that the analytical procedure is suitable for its intended purpose. The key validation parameters addressed in this document include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.

I. Recommended Analytical Method: RP-HPLC

A common and robust method for the assay of Vildagliptin is RP-HPLC with UV detection.[4][5][6][7][8][9][10][11] The following chromatographic conditions are a representative example derived from various validated methods.

Table 1: Example RP-HPLC Chromatographic Conditions

ParameterRecommended Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)[4][6]
Mobile Phase Acetonitrile and Phosphate Buffer (pH 3.6) in a ratio of 60:40 v/v[7]
Flow Rate 1.0 mL/min[6][7]
Detection Wavelength 210 nm or 215 nm[4][7]
Injection Volume 10 µL[11]
Column Temperature Ambient or 30°C[6]
Run Time Approximately 10 minutes[6]

II. Validation Workflow

The following diagram illustrates the typical workflow for the validation of an analytical method for Vildagliptin assay.

G Vildagliptin Assay Validation Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) cluster_2 Documentation A Method Optimization B System Suitability A->B C Specificity B->C Proceed if suitable D Linearity & Range C->D E Accuracy D->E F Precision E->F G LOD & LOQ F->G H Robustness G->H I Solution Stability H->I J Validation Report I->J

Caption: Workflow for Vildagliptin Assay Validation.

III. Experimental Protocols for Validation Parameters

Specificity

Objective: To demonstrate that the analytical method is able to assess unequivocally the analyte in the presence of components which may be expected to be present, such as impurities, degradants, or placebo components.

Protocol:

  • Placebo Analysis:

    • Prepare a placebo solution by dissolving the excipients present in the Vildagliptin tablet formulation in the mobile phase.

    • Inject the placebo solution into the HPLC system and record the chromatogram.

    • Acceptance Criteria: There should be no interfering peaks at the retention time of Vildagliptin.

  • Forced Degradation Studies (for stability-indicating method):

    • Expose the Vildagliptin drug substance to various stress conditions to induce degradation.[12][13]

    • Acid Hydrolysis: Treat with 0.1N HCl at 60°C for a specified time.

    • Base Hydrolysis: Treat with 0.1N NaOH at 60°C for a specified time.

    • Oxidative Degradation: Treat with 3% H₂O₂ at room temperature.

    • Thermal Degradation: Expose the solid drug to dry heat (e.g., 105°C).

    • Photolytic Degradation: Expose the drug solution to UV light.

    • Analyze the stressed samples by the proposed HPLC method.

    • Acceptance Criteria: The method should be able to resolve the Vildagliptin peak from any degradation product peaks. The peak purity of the Vildagliptin peak should be evaluated using a photodiode array (PDA) detector.[13]

Linearity and Range

Objective: To demonstrate that the analytical procedure provides test results which are directly proportional to the concentration of the analyte in samples within a given range.

Protocol:

  • Preparation of Standard Solutions:

    • Prepare a stock solution of Vildagliptin reference standard of a known concentration (e.g., 1000 µg/mL) in the mobile phase.

    • From the stock solution, prepare a series of at least five concentrations covering the expected range of the assay. A typical range is 80% to 120% of the test concentration. For example, if the test concentration is 50 µg/mL, the linearity standards could be 40, 45, 50, 55, and 60 µg/mL. Some studies have demonstrated linearity over a range of 10-60 µg/mL.[6]

  • Analysis:

    • Inject each concentration in triplicate into the HPLC system.

    • Record the peak area for each injection.

  • Data Analysis:

    • Plot a graph of the mean peak area versus the concentration.

    • Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

    • Acceptance Criteria: The correlation coefficient (r²) should be greater than or equal to 0.999.[5][8]

Table 2: Summary of Linearity Data (Example)

Concentration (µg/mL)Mean Peak Area (n=3)
10Data
20Data
30Data
40Data
50Data
60Data
Correlation Coefficient (r²) ≥ 0.999
Regression Equation y = mx + c
Accuracy

Objective: To demonstrate the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.

Protocol:

  • Preparation of Spiked Samples:

    • Prepare a placebo solution of the drug product.

    • Spike the placebo with known amounts of Vildagliptin reference standard at three different concentration levels, covering the specified range (e.g., 80%, 100%, and 120% of the test concentration).

    • Prepare each concentration level in triplicate.

  • Analysis:

    • Analyze the spiked samples using the proposed HPLC method.

    • Calculate the percentage recovery for each sample.

  • Data Analysis:

    • Calculate the mean percentage recovery and the relative standard deviation (%RSD) for each concentration level.

    • Acceptance Criteria: The mean percentage recovery should be within 98.0% to 102.0%.[5] The %RSD should not be more than 2.0%.

Table 3: Summary of Accuracy Data (Example)

Spiked Level (%)Amount Added (µg/mL)Amount Found (µg/mL) (n=3)% RecoveryMean % Recovery% RSD
8040DataData\multirow{3}{}{Data}\multirow{3}{}{Data}
10050DataData
12060DataData
Precision

Objective: To demonstrate the degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.

Protocol:

  • Repeatability (Intra-day Precision):

    • Prepare six replicate samples of the Vildagliptin test solution at 100% of the test concentration.

    • Analyze the samples on the same day, by the same analyst, and on the same instrument.

    • Calculate the mean assay value, standard deviation, and %RSD.

    • Acceptance Criteria: The %RSD should be not more than 2.0%.[5]

  • Intermediate Precision (Inter-day and Inter-analyst Ruggedness):

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Calculate the mean assay value, standard deviation, and %RSD.

    • Compare the results from the two sets of experiments.

    • Acceptance Criteria: The %RSD should be not more than 2.0%.

Table 4: Summary of Precision Data (Example)

Precision TypeSample No.Assay (%)Mean Assay (%)% RSD
Repeatability 1-6DataDataData
Intermediate Precision (Day 1) 1-6DataDataData
Intermediate Precision (Day 2) 1-6DataDataData
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Objective:

  • LOD: The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

Protocol:

  • Based on the Standard Deviation of the Response and the Slope:

    • Determine the slope (S) of the calibration curve from the linearity study.

    • Determine the standard deviation of the response (σ), which can be estimated from the standard deviation of the y-intercepts of regression lines.

    • Calculate LOD and LOQ using the following formulas:

      • LOD = 3.3 * (σ / S)

      • LOQ = 10 * (σ / S)

  • Visual Evaluation (for LOD):

    • Prepare a series of dilute solutions of Vildagliptin.

    • Inject them into the HPLC system and determine the minimum concentration at which the analyte can be reliably detected (signal-to-noise ratio of approximately 3:1).[5]

  • Signal-to-Noise Ratio (for LOQ):

    • Prepare a series of dilute solutions of Vildagliptin.

    • Inject them into the HPLC system and determine the concentration that gives a signal-to-noise ratio of approximately 10:1.[5]

Table 5: Summary of LOD and LOQ Data

ParameterMethod UsedResult (µg/mL)
LOD Based on S/N ratioData
LOQ Based on S/N ratioData

Note: Reported LOD and LOQ values for Vildagliptin can vary, for instance, one study found an LOD of 0.06 µg/ml and an LOQ of 0.21 µg/ml.

Robustness

Objective: To demonstrate the capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Protocol:

  • Introduce Small, Deliberate Variations to the Method Parameters:

    • Flow Rate: ± 0.1 mL/min (e.g., 0.9 mL/min and 1.1 mL/min).

    • Mobile Phase Composition: ± 2% change in the organic modifier (e.g., Acetonitrile:Buffer 58:42 and 62:38).

    • pH of the Mobile Phase Buffer: ± 0.2 units.

    • Column Temperature: ± 5°C.

    • Detection Wavelength: ± 2 nm.

  • Analysis:

    • Analyze a standard solution of Vildagliptin under each of the modified conditions.

    • Evaluate the effect of these changes on system suitability parameters (e.g., retention time, tailing factor, theoretical plates) and the assay result.

  • Data Analysis:

    • Calculate the %RSD of the assay results obtained under the varied conditions.

    • Acceptance Criteria: The system suitability parameters should remain within acceptable limits, and the %RSD of the assay results should not be more than 2.0%.

Table 6: Summary of Robustness Data (Example)

Parameter VariedVariationRetention Time (min)Tailing FactorAssay (%)
Flow Rate 0.9 mL/minDataDataData
1.1 mL/minDataDataData
Mobile Phase 58:42DataDataData
62:38DataDataData
... ............

IV. System Suitability

Objective: To ensure that the chromatographic system is suitable for the intended analysis.

Protocol:

  • Perform at the beginning of each validation experiment.

  • Inject a standard solution of Vildagliptin (e.g., five or six replicate injections).

  • Evaluate the following parameters:

    • Tailing Factor: Should be not more than 2.0.[5]

    • Theoretical Plates: Should be not less than 2000.[5]

    • %RSD of Peak Areas: Should be not more than 2.0%.

V. Conclusion

The described protocols provide a comprehensive framework for the validation of an RP-HPLC method for the assay of Vildagliptin, in alignment with ICH Q2(R1) guidelines. Successful completion of these validation experiments will ensure that the analytical method is specific, linear, accurate, precise, sensitive, and robust for its intended purpose in a quality control environment.

References

Vildagliptin: Application Notes and Protocols for Preclinical Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to conducting preclinical pharmacokinetic studies of vildagliptin in animal models. This document outlines standardized protocols for animal handling, drug administration, sample collection, and bioanalysis, along with a summary of key pharmacokinetic parameters observed in common laboratory species.

Quantitative Pharmacokinetic Data

The pharmacokinetic profile of vildagliptin has been characterized in several animal models. The following tables summarize key parameters following oral (PO) and intravenous (IV) administration.

Table 1: Pharmacokinetic Parameters of Vildagliptin in Rats

ParameterOral (PO)Intravenous (IV)Reference(s)
Dose 3 mg/kg1 mg/kg[1]
Bioavailability (%) 45-100-[1]
Tmax (h) 0.5 - 1.5-[1]
Cmax (ng/mL) Dose-dependentDose-dependent[2]
t1/2 (h) 8.8 (elimination)0.57 (distribution)[1]
AUC (ng·h/mL) Dose-proportionalDose-proportional[2]
Vd (L/kg) -8.6[1]
CL (L/h/kg) -2.9[1]

Table 2: Pharmacokinetic Parameters of Vildagliptin in Dogs

ParameterOral (PO)Intravenous (IV)Reference(s)
Dose 1 mg/kg0.5 mg/kg[1]
Bioavailability (%) ~100-[1]
Tmax (h) 0.5 - 1.5-[1]
Cmax (ng/mL) Not ReportedNot Reported
t1/2 (h) 0.89 (elimination)0.05 (distribution)[1]
AUC (ng·h/mL) Not ReportedNot Reported
Vd (L/kg) -1.6[1]
CL (L/h/kg) -1.3[1]

Table 3: Vildagliptin Absorption Parameters in Rabbits (In Situ Intestinal Perfusion)

Intestinal SegmentAbsorptive Clearance (mL/min/cm)Reference(s)
Duodenum Site-dependent[3]
Jejunum Site-dependent[3]
Ileum Site-dependent[3]
Ascending Colon Site-dependent[3]

Mechanism of Action and Signaling Pathway

Vildagliptin is a potent and selective inhibitor of dipeptidyl peptidase-4 (DPP-4). DPP-4 is the enzyme responsible for the rapid degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, vildagliptin increases the circulating levels of active GLP-1 and GIP. This enhances pancreatic β-cell responsiveness to glucose, leading to increased insulin secretion, and suppresses pancreatic α-cell glucagon secretion in a glucose-dependent manner. The downstream signaling of GLP-1 receptor activation involves the activation of protein kinase A (PKA), exchange protein activated by cAMP (EPAC), and the PI3K/Akt signaling pathway.

Vildagliptin_Signaling_Pathway cluster_inhibition Vildagliptin Action cluster_incretins Incretin Hormones cluster_downstream Downstream Effects Vildagliptin Vildagliptin DPP4 DPP-4 Vildagliptin->DPP4 Inhibits GLP1_GIP_active Active GLP-1 & GIP DPP4->GLP1_GIP_active Degrades GLP1_GIP_inactive Inactive GLP-1 & GIP GLP1_GIP_active->GLP1_GIP_inactive GLP1R GLP-1 Receptor GLP1_GIP_active->GLP1R Activates AC Adenylyl Cyclase GLP1R->AC PI3K_Akt PI3K/Akt Pathway GLP1R->PI3K_Akt Transactivation cAMP cAMP AC->cAMP PKA PKA cAMP->PKA EPAC EPAC cAMP->EPAC Insulin ↑ Insulin Secretion (Glucose-Dependent) PKA->Insulin Glucagon ↓ Glucagon Secretion (Glucose-Dependent) PKA->Glucagon EPAC->Insulin PI3K_Akt->Insulin

Caption: Vildagliptin inhibits DPP-4, increasing active GLP-1 and GIP levels, which activate downstream pathways to modulate insulin and glucagon secretion.

Experimental Protocols

Animal Model and Husbandry
  • Species: Sprague-Dawley rats are a commonly used model.

  • Housing: House animals in a controlled environment (22 ± 2°C, 50 ± 10% humidity, 12-hour light/dark cycle) with ad libitum access to standard chow and water.

  • Acclimatization: Allow animals to acclimatize for at least one week before the experiment.

  • Fasting: Fast animals overnight (approximately 12 hours) with free access to water before drug administration.

Dosing and Administration
  • Dose Formulation: Prepare vildagliptin solutions fresh on the day of dosing. For oral administration, vildagliptin can be dissolved in a suitable vehicle such as water or 0.5% carboxymethylcellulose (CMC). For intravenous administration, dissolve in sterile saline.

  • Oral Gavage Protocol:

    • Weigh the animal to determine the correct dosing volume.

    • Use a flexible, ball-tipped gavage needle of appropriate size for the animal.

    • Gently restrain the rat and insert the gavage needle into the esophagus.

    • Administer the dose slowly and carefully.

    • Monitor the animal for any signs of distress after dosing.[4][5][6]

  • Intravenous Administration: Administer the dose via a cannulated tail vein.

Blood Sample Collection
  • Route: Collect blood samples from the tail vein or via a cannulated jugular vein.

  • Time Points: Collect serial blood samples at appropriate time points to capture the full pharmacokinetic profile. Suggested time points for an oral dose include: 0 (pre-dose), 0.25, 0.5, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours post-dose.

  • Sample Processing:

    • Collect blood into tubes containing an anticoagulant (e.g., K2EDTA).

    • To enhance stability, it is recommended to add a stabilizing agent like malic acid to the plasma.[7]

    • Centrifuge the blood samples at approximately 2000 x g for 10 minutes at 4°C to separate the plasma.

    • Transfer the plasma to clean microcentrifuge tubes and store at -80°C until analysis.

Bioanalytical Method: LC-MS/MS

This protocol outlines a general method for the quantification of vildagliptin in plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Sample Preparation (Protein Precipitation):

    • Thaw plasma samples on ice.

    • To 100 µL of plasma, add an internal standard (e.g., vildagliptin-d7).

    • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the mobile phase.

  • Chromatographic Conditions:

    • Column: A C18 column (e.g., 50 x 2.1 mm, 3.5 µm) is suitable.

    • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 5 mM ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Vildagliptin: m/z 304.2 → 154.2

      • Vildagliptin-d7 (IS): m/z 311.1 → 161.2[7]

  • Method Validation: The method should be validated for linearity, accuracy, precision, selectivity, recovery, and stability according to regulatory guidelines.

Experimental_Workflow Animal_Prep Animal Preparation (Fasting) Dosing Dosing (Oral Gavage or IV) Animal_Prep->Dosing Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Plasma_Separation Plasma Separation (Centrifugation) Blood_Sampling->Plasma_Separation Sample_Prep Sample Preparation (Protein Precipitation) Plasma_Separation->Sample_Prep LCMS_Analysis LC-MS/MS Analysis Sample_Prep->LCMS_Analysis Data_Analysis Pharmacokinetic Analysis (Non-Compartmental) LCMS_Analysis->Data_Analysis

References

Application Notes and Protocols for In Vitro Cell-Based Assays Using Vildagliptin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vildagliptin is an oral antihyperglycemic agent belonging to the dipeptidyl peptidase-4 (DPP-4) inhibitor class of drugs.[1][2][3] Its primary mechanism of action is the inhibition of the DPP-4 enzyme, which is responsible for the rapid degradation of the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2][3][4] By preventing the inactivation of GLP-1 and GIP, Vildagliptin enhances their circulating levels, leading to a glucose-dependent increase in insulin secretion from pancreatic β-cells and a suppression of glucagon release from pancreatic α-cells.[1][4][5] These actions collectively contribute to improved glycemic control in patients with type 2 diabetes mellitus.

These application notes provide detailed protocols for key in vitro cell-based assays to characterize the activity of Vildagliptin. The assays described include a DPP-4 inhibition assay, a GLP-1 secretion assay, a GIP secretion assay, and an insulin secretion assay.

Mechanism of Action: Signaling Pathway

Vildagliptin's therapeutic effect is centered on the potentiation of the incretin pathway. The following diagram illustrates the key steps involved in its mechanism of action.

Vildagliptin_Mechanism cluster_gut Gut (Enteroendocrine L-cells & K-cells) cluster_circulation Circulation cluster_pancreas Pancreas cluster_liver Liver Nutrient Ingestion Nutrient Ingestion GLP-1_GIP GLP-1 & GIP (Active) Nutrient Ingestion->GLP-1_GIP stimulates secretion DPP4 DPP-4 Enzyme GLP-1_GIP->DPP4 substrate for Beta_Cell β-cell GLP-1_GIP->Beta_Cell stimulates (glucose-dependent) Alpha_Cell α-cell GLP-1_GIP->Alpha_Cell inhibits (glucose-dependent) Inactive_Metabolites Inactive Metabolites DPP4->Inactive_Metabolites degrades to Vildagliptin Vildagliptin Vildagliptin->DPP4 inhibits Insulin Insulin Secretion (Increased) Beta_Cell->Insulin Glucagon Glucagon Secretion (Decreased) Alpha_Cell->Glucagon HGP Hepatic Glucose Production (Decreased) Insulin->HGP inhibits Glucagon->HGP stimulates

Vildagliptin's Mechanism of Action

Data Presentation

The following table summarizes the quantitative data for Vildagliptin in various in vitro assays.

Assay TypeCell Line/Enzyme SourceParameterVildagliptin ActivityReference
DPP-4 Inhibition Purified Human DPP-4IC5034 nM[1]
GLP-1 Secretion (Potentiation) STC-1EC50~50 nMEstimated
GIP Secretion (Potentiation) STC-1EC50~75 nMEstimated
Insulin Secretion (Potentiation of GSIS) MIN-6EC50~100 nMEstimated

*Note: The EC50 values for GLP-1, GIP, and insulin secretion potentiation are estimated based on qualitative data from the literature and the known mechanism of action of Vildagliptin. Researchers should determine these values empirically under their specific experimental conditions.

Experimental Protocols

Cell-Based DPP-4 Inhibition Assay

This protocol describes a method to determine the inhibitory activity of Vildagliptin on DPP-4 expressed on the surface of Caco-2 cells.

Workflow Diagram:

DPP4_Inhibition_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Assay A Seed Caco-2 cells in a 96-well plate B Culture for 2 days to express DPP-4 A->B C Wash cells with buffer B->C D Add Vildagliptin dilutions C->D E Incubate for 30 minutes D->E F Add fluorogenic DPP-4 substrate (e.g., Gly-Pro-AMC) E->F G Incubate and measure fluorescence (Ex/Em = 360/460 nm) F->G H Calculate % inhibition and IC50 G->H

DPP-4 Inhibition Assay Workflow

Materials:

  • Caco-2 cells

  • Dulbecco's Modified Eagle Medium (DMEM) with high glucose, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Vildagliptin standard

  • DPP-4 substrate (e.g., Gly-Pro-7-amino-4-methylcoumarin; Gly-Pro-AMC)

  • Assay Buffer (e.g., Tris-HCl, pH 7.4)

  • 96-well black, clear-bottom tissue culture plates

  • Fluorescence plate reader

Procedure:

  • Cell Culture:

    • Seed Caco-2 cells in a 96-well black, clear-bottom plate at a density of 5 x 104 cells/well.

    • Culture for 2 days at 37°C in a humidified atmosphere with 5% CO2 to allow for DPP-4 expression.

  • Compound Preparation:

    • Prepare a stock solution of Vildagliptin in a suitable solvent (e.g., DMSO or water).

    • Perform serial dilutions of Vildagliptin in Assay Buffer to achieve the desired final concentrations.

  • Inhibition Assay:

    • Gently wash the Caco-2 cell monolayer twice with Assay Buffer.

    • Add 50 µL of the diluted Vildagliptin standard or vehicle control to the respective wells.

    • Incubate the plate at 37°C for 30 minutes.

    • Prepare the DPP-4 substrate solution in Assay Buffer according to the manufacturer's instructions.

    • Add 50 µL of the substrate solution to each well to initiate the reaction.

    • Immediately begin measuring the fluorescence intensity (Excitation: 360 nm, Emission: 460 nm) at 37°C in kinetic mode for 30-60 minutes, or as a single endpoint reading after a fixed incubation time.

  • Data Analysis:

    • Calculate the rate of substrate cleavage (slope of the linear portion of the kinetic curve) or the endpoint fluorescence for each well.

    • Determine the percentage of DPP-4 inhibition for each Vildagliptin concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the Vildagliptin concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

GLP-1 Secretion Assay

This protocol describes a method to assess the effect of Vildagliptin on the levels of secreted GLP-1 from the murine enteroendocrine STC-1 cell line. Since Vildagliptin's primary role is to prevent GLP-1 degradation, it is essential to stimulate GLP-1 secretion with a known secretagogue.

Workflow Diagram:

GLP1_Secretion_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis A Seed STC-1 cells in a 24-well plate B Culture to 80-90% confluency A->B C Wash cells with buffer B->C D Pre-incubate with Vildagliptin C->D E Add GLP-1 secretagogue (e.g., Phorbol 12-myristate 13-acetate) D->E F Incubate for 2 hours E->F G Collect supernatant F->G H Measure active GLP-1 concentration by ELISA G->H I Calculate fold-change in GLP-1 H->I

GLP-1 Secretion Assay Workflow

Materials:

  • STC-1 cells

  • DMEM with high glucose, supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Vildagliptin standard

  • GLP-1 secretagogue (e.g., Phorbol 12-myristate 13-acetate (PMA) or a mixture of fatty acids)

  • Assay Buffer (e.g., Krebs-Ringer Bicarbonate Buffer (KRBB) supplemented with 0.1% BSA)

  • DPP-4 inhibitor (other than Vildagliptin, for collection to prevent degradation during processing, if necessary)

  • 24-well tissue culture plates

  • Active GLP-1 ELISA kit

Procedure:

  • Cell Culture:

    • Seed STC-1 cells in a 24-well plate and culture until they reach 80-90% confluency.

  • Secretion Assay:

    • Wash the cells twice with Assay Buffer.

    • Pre-incubate the cells with 500 µL of Assay Buffer containing various concentrations of Vildagliptin or vehicle control for 30 minutes at 37°C.

    • Add the GLP-1 secretagogue to the wells to stimulate GLP-1 release.

    • Incubate for 2 hours at 37°C.

  • Sample Collection and Analysis:

    • Collect the supernatant from each well. It is recommended to add a broad-spectrum DPP-4 inhibitor to the collection tubes to prevent GLP-1 degradation during sample processing.

    • Centrifuge the supernatant to remove any cellular debris.

    • Measure the concentration of active GLP-1 in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.

  • Data Analysis:

    • Normalize the GLP-1 concentrations to the total protein content of the cells in each well, if desired.

    • Calculate the fold-change in GLP-1 secretion in the presence of Vildagliptin compared to the vehicle control (with secretagogue).

    • Determine the EC50 value for Vildagliptin's potentiation of GLP-1 secretion.

GIP Secretion Assay

This protocol is similar to the GLP-1 secretion assay and utilizes the STC-1 cell line, which has been shown to also secrete GIP.

Materials:

  • STC-1 cells

  • Cell culture reagents as for the GLP-1 assay

  • Vildagliptin standard

  • GIP secretagogue (e.g., glucose, fatty acids)

  • Assay Buffer (e.g., KRBB with 0.1% BSA)

  • 24-well tissue culture plates

  • Active GIP ELISA kit

Procedure:

  • Cell Culture:

    • Follow the same procedure as for the GLP-1 secretion assay.

  • Secretion Assay:

    • Wash the cells twice with Assay Buffer.

    • Pre-incubate with Vildagliptin or vehicle control for 30 minutes.

    • Stimulate GIP secretion by adding a known secretagogue (e.g., a high concentration of glucose or a mixture of fatty acids).

    • Incubate for 2 hours at 37°C.

  • Sample Collection and Analysis:

    • Collect and process the supernatant as described for the GLP-1 assay.

    • Measure the concentration of active GIP using a specific ELISA kit.

  • Data Analysis:

    • Analyze the data as described for the GLP-1 assay to determine the effect of Vildagliptin on GIP levels.

Glucose-Stimulated Insulin Secretion (GSIS) Assay

This protocol describes how to measure the effect of Vildagliptin on glucose-stimulated insulin secretion from the pancreatic β-cell line MIN-6.

Workflow Diagram:

GSIS_Workflow cluster_prep Cell Preparation cluster_stimulation Stimulation cluster_analysis Analysis A Seed MIN-6 cells in a 24-well plate B Culture to 80-90% confluency A->B C Pre-incubate in low glucose buffer B->C D Incubate with Vildagliptin in low and high glucose buffers C->D E Incubate for 1 hour D->E F Collect supernatant E->F G Measure insulin concentration by ELISA or RIA F->G H Calculate stimulation index G->H

GSIS Assay Workflow

Materials:

  • MIN-6 cells

  • DMEM with high glucose, supplemented with 15% FBS, 1% Penicillin-Streptomycin, and β-mercaptoethanol

  • Vildagliptin standard

  • Krebs-Ringer Bicarbonate Buffer (KRBB) supplemented with 0.1% BSA, containing low (e.g., 2.8 mM) and high (e.g., 16.7 mM) concentrations of glucose

  • 24-well tissue culture plates

  • Insulin ELISA or Radioimmunoassay (RIA) kit

Procedure:

  • Cell Culture:

    • Seed MIN-6 cells in a 24-well plate and culture until they reach 80-90% confluency.

  • Insulin Secretion Assay:

    • Wash the cells twice with a glucose-free KRBB.

    • Pre-incubate the cells in KRBB containing low glucose (2.8 mM) for 1-2 hours at 37°C to establish a basal insulin secretion rate.

    • Remove the pre-incubation buffer and add fresh KRBB containing either low (2.8 mM) or high (16.7 mM) glucose, with or without various concentrations of Vildagliptin.

    • Incubate for 1 hour at 37°C.

  • Sample Collection and Analysis:

    • Collect the supernatant and measure the insulin concentration using an appropriate immunoassay (ELISA or RIA).

  • Data Analysis:

    • Calculate the stimulation index (insulin secreted at high glucose / insulin secreted at low glucose) for each condition.

    • Determine the effect of Vildagliptin on both basal and glucose-stimulated insulin secretion.

    • Calculate the EC50 value for Vildagliptin's potentiation of GSIS.

Conclusion

The protocols outlined in these application notes provide a robust framework for the in vitro characterization of Vildagliptin. By utilizing these cell-based assays, researchers can effectively investigate its DPP-4 inhibitory activity and its downstream effects on incretin and insulin secretion. The provided diagrams and data tables serve as a comprehensive resource for professionals in the field of diabetes research and drug development.

References

Application Note and Protocol for Vildagliptin Calibration Curve Generation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vildagliptin is an oral anti-hyperglycemic agent that enhances pancreatic islet cell insulin secretion by inhibiting the dipeptidyl peptidase-4 (DPP-4) enzyme.[1][2] Accurate and precise quantification of Vildagliptin is crucial in pharmaceutical quality control, formulation development, and pharmacokinetic studies. This document provides detailed protocols for generating a standard calibration curve for Vildagliptin using High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectrophotometry, two common analytical techniques. The methodologies are based on established and validated methods, adhering to ICH guidelines for analytical procedure validation.[3][4]

Quantitative Data Summary

The following tables summarize typical quantitative parameters for Vildagliptin analysis using HPLC and UV-Visible Spectrophotometry, compiled from various validated methods.

Table 1: HPLC Method Parameters for Vildagliptin Quantification

ParameterReported Values
Linearity Range (µg/mL)1-14[3], 2-12[3], 20-80, 25-150, 40-160[5], 50-90[6]
Correlation Coefficient (r²)> 0.9919[3], 0.999[6], 0.9998[3], 0.9999
Limit of Detection (LOD) (µg/mL)0.06[3], 0.63, 1.158[5], 2.98[6], 3.61[3]
Limit of Quantification (LOQ) (µg/mL)0.21[3], 2.82, 3.509[5], 9.94[6], 10.96[3]
Retention Time (min)~3.25[3], ~3.5[5], ~3.9[6], ~7.0
Detection Wavelength (nm)198[7], 200[5], 207, 210[1][2][3], 212, 215[7][8], 266[3]

Table 2: UV-Visible Spectrophotometry Method Parameters for Vildagliptin Quantification

ParameterReported Values
Linearity Range (µg/mL)2-12[9], 3-32[10], 4-24[11], 5-40[7], 5-60[12][13]
Correlation Coefficient (r²)0.996[7], 0.999[11][12], 0.9994[10]
Limit of Detection (LOD) (µg/mL)0.679[11], 0.951[12][13]
Limit of Quantification (LOQ) (µg/mL)2.059[11], 2.513[12][13]
Detection Wavelength (λmax) (nm)206[11], 210[12][13][14], 410 (with picric acid)[10]

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC)

This protocol describes a common Reverse Phase (RP)-HPLC method for the quantification of Vildagliptin.

1. Materials and Reagents:

  • Vildagliptin reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)[7]

  • Water (HPLC grade or Milli-Q)

  • Orthophosphoric acid or Phosphate buffer[8]

  • Volumetric flasks (Class A)

  • Pipettes (calibrated)

  • Syringe filters (0.45 µm)

2. Instrumentation:

  • HPLC system with a UV or PDA detector[1]

  • C18 column (e.g., 250 mm x 4.6 mm, 5 µm)[4]

  • Data acquisition and processing software

3. Preparation of Mobile Phase:

  • A common mobile phase consists of a mixture of a buffer (e.g., phosphate buffer adjusted to a specific pH with orthophosphoric acid) and an organic solvent (e.g., acetonitrile or methanol).[8] A typical ratio is 72:28 (v/v) of buffer to acetonitrile.

  • Degas the mobile phase by sonication or vacuum filtration before use.[2]

4. Preparation of Standard Stock Solution (e.g., 100 µg/mL):

  • Accurately weigh 10 mg of Vildagliptin reference standard and transfer it to a 100 mL volumetric flask.[7]

  • Dissolve the standard in the mobile phase and make up the volume to the mark.[8]

  • Sonicate for a few minutes to ensure complete dissolution.

5. Preparation of Calibration Curve Standards:

  • Perform serial dilutions of the standard stock solution with the mobile phase to prepare a series of at least five concentrations (e.g., 5, 10, 25, 50, 75, 100 µg/mL).[15]

6. Chromatographic Conditions:

  • Column: C18 (e.g., 250 x 4.6 mm, 5 µm)[4]

  • Mobile Phase: Phosphate Buffer:Acetonitrile (e.g., 72:28 v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL[7]

  • Detection Wavelength: 210 nm[1]

  • Column Temperature: Ambient or controlled (e.g., 50°C)[1]

7. Calibration Curve Generation:

  • Inject each calibration standard into the HPLC system and record the peak area.

  • Plot a graph of peak area (y-axis) versus concentration (x-axis).

  • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²). The r² value should ideally be ≥ 0.999.[15]

Protocol 2: UV-Visible Spectrophotometry

This protocol outlines a simple and rapid method for Vildagliptin quantification.

1. Materials and Reagents:

  • Vildagliptin reference standard

  • Solvent (e.g., Distilled water, 0.1 N HCl, or Methanol)[7][14]

  • Volumetric flasks (Class A)

  • Pipettes (calibrated)

2. Instrumentation:

  • UV-Visible Spectrophotometer (double beam)[13]

3. Preparation of Standard Stock Solution (e.g., 1000 µg/mL):

  • Accurately weigh 100 mg of Vildagliptin and transfer it to a 100 mL volumetric flask.[11]

  • Dissolve and dilute to the mark with the chosen solvent.[11] Sonicate if necessary.[13]

4. Preparation of Working Standard Solution (e.g., 100 µg/mL):

  • Pipette 10 mL of the stock solution into a 100 mL volumetric flask and dilute to the mark with the solvent.[9]

5. Preparation of Calibration Curve Standards:

  • Prepare a series of dilutions from the working standard solution to obtain concentrations within the linear range (e.g., 5, 10, 15, 20, 25, 30 µg/mL).[9]

6. Measurement and Calibration Curve Generation:

  • Determine the wavelength of maximum absorbance (λmax) by scanning a standard solution over a range (e.g., 200-400 nm). The λmax for Vildagliptin is typically around 210 nm.[14]

  • Measure the absorbance of each calibration standard at the determined λmax using the solvent as a blank.

  • Plot a graph of absorbance (y-axis) versus concentration (x-axis).

  • Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (r²).

Visualizations

Vildagliptin_Calibration_Workflow cluster_prep Standard Preparation cluster_analysis Analysis cluster_curve Calibration Curve Generation weigh Weigh Vildagliptin Reference Standard dissolve Dissolve in Solvent (e.g., Mobile Phase/Water) weigh->dissolve stock Prepare Stock Solution dissolve->stock dilute Prepare Serial Dilutions stock->dilute standards Calibration Standards dilute->standards instrument Analytical Instrument (HPLC or UV-Vis) standards->instrument inject Inject/Measure Standards instrument->inject acquire Acquire Data (Peak Area/Absorbance) inject->acquire plot Plot Data (Response vs. Conc.) acquire->plot regress Perform Linear Regression plot->regress validate Validate Curve (r², Linearity) regress->validate

Caption: Workflow for Vildagliptin Calibration Curve Generation.

HPLC_Signaling_Pathway cluster_hplc HPLC System cluster_output Output pump Pump (Mobile Phase) injector Injector (Sample) pump->injector column C18 Column (Separation) injector->column detector UV/PDA Detector column->detector data_system Data System (Chromatogram) detector->data_system peak Peak Area data_system->peak concentration Concentration peak->concentration via Calibration Curve

Caption: HPLC Experimental Workflow for Vildagliptin Analysis.

References

Application Notes & Protocols for the Use of Vildagliptin-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vildagliptin is an oral hypoglycemic agent that acts as a potent and selective inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme.[1][2] This inhibition prevents the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner.[1][3] Accurate quantification of vildagliptin in biological matrices is essential for pharmacokinetic studies, therapeutic drug monitoring, and clinical research.[1][4]

The use of a stable isotope-labeled internal standard, such as Vildagliptin-d3, is the gold standard for bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][5] Vildagliptin-d3 is chemically and physically similar to vildagliptin, causing them to co-elute chromatographically and have similar ionization efficiencies.[5] However, they can be differentiated by their mass-to-charge ratios (m/z).[5] This allows Vildagliptin-d3 to effectively compensate for variations in sample preparation, injection volume, and matrix effects, ensuring high accuracy and precision in quantitative analysis.[6]

Mechanism of Action: Vildagliptin Signaling Pathway

Vildagliptin's therapeutic effect is mediated through the inhibition of DPP-4. This enzyme is responsible for the rapid inactivation of the incretin hormones GLP-1 and GIP, which are released from the gut in response to food intake.[3] By inhibiting DPP-4, Vildagliptin increases the levels of active GLP-1 and GIP.[3] This leads to a glucose-dependent increase in insulin secretion from pancreatic β-cells and a suppression of glucagon release from pancreatic α-cells, ultimately resulting in reduced hepatic glucose production.[3]

Vildagliptin_Signaling_Pathway cluster_gut Gut cluster_pancreas Pancreas cluster_liver Liver Food Intake Food Intake Incretin Hormones (GLP-1, GIP) Incretin Hormones (GLP-1, GIP) Food Intake->Incretin Hormones (GLP-1, GIP) β-cells β-cells Incretin Hormones (GLP-1, GIP)->β-cells stimulates α-cells α-cells Incretin Hormones (GLP-1, GIP)->α-cells suppresses DPP-4 DPP-4 Enzyme Incretin Hormones (GLP-1, GIP)->DPP-4 degradation Insulin Secretion Insulin Secretion β-cells->Insulin Secretion [+] Glucagon Release Glucagon Release α-cells->Glucagon Release [-] Hepatic Glucose Production Hepatic Glucose Production Glucagon Release->Hepatic Glucose Production stimulates Vildagliptin Vildagliptin Vildagliptin->DPP-4 Inactive Incretins Inactive Incretins DPP-4->Inactive Incretins

Vildagliptin's role in the incretin pathway.

Experimental Protocols

The following protocols provide a general framework for the quantification of Vildagliptin in human plasma using Vildagliptin-d3 as an internal standard.

Materials and Reagents
  • Vildagliptin analytical standard

  • Vildagliptin-d3 internal standard

  • LC-MS/MS grade acetonitrile, methanol, and water[1]

  • Formic acid or ammonium formate/acetate[1][6]

  • Human plasma (with anticoagulant)[1]

Standard Solutions Preparation
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve vildagliptin and Vildagliptin-d3 in methanol to prepare individual primary stock solutions of 1 mg/mL.[1]

  • Working Standard Solutions: Prepare serial dilutions of the vildagliptin primary stock solution with a mixture of acetonitrile and water (1:1 v/v) to create working standard solutions for the calibration curve and quality control (QC) samples.[1]

  • Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the Vildagliptin-d3 primary stock solution with methanol to obtain a final concentration of 100 ng/mL.[1]

Sample Preparation (Protein Precipitation)

Protein precipitation is a common and straightforward method for plasma samples.[2][4]

  • Pipette 50-100 µL of the plasma sample (blank, calibration standard, QC, or unknown) into a microcentrifuge tube.[1][2]

  • Add 20-50 µL of the Vildagliptin-d3 internal standard working solution.[1][3]

  • Add 200-300 µL of cold acetonitrile to precipitate plasma proteins.[1][2]

  • Vortex the mixture for 30 seconds to 1 minute.[1][2]

  • Centrifuge the samples at 12,000-13,000 rpm for 10 minutes at 4°C.[1][2]

  • Transfer the clear supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.[2][3]

Sample_Preparation_Workflow Plasma_Sample Plasma Sample (Blank, CC, QC, Unknown) Add_IS Add Vildagliptin-d3 (Internal Standard) Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Add_IS->Protein_Precipitation Vortex Vortex Protein_Precipitation->Vortex Centrifugation Centrifugation Vortex->Centrifugation Collect_Supernatant Collect Supernatant Centrifugation->Collect_Supernatant Analysis LC-MS/MS Analysis Collect_Supernatant->Analysis

Workflow for sample preparation and analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

The following table summarizes typical LC-MS/MS parameters.

ParameterCondition
Column Hypurity C18 (150 mm × 2.1 mm, 5 µm) or equivalent[7][8]
Mobile Phase Gradient elution with methanol and 5 mmol·L⁻¹ ammonium formate[7][8]
Flow Rate 0.5 - 0.7 mL·min⁻¹[7][9]
Column Temperature 40 °C[7][8]
Injection Volume 2 - 5 µL[2][7]
Ionization Mode Positive Electrospray Ionization (ESI+)[7]
Detection Mode Multiple Reaction Monitoring (MRM)[7]
Data Processing and Quantification

The concentration of Vildagliptin in the samples is determined by calculating the peak area ratio of Vildagliptin to Vildagliptin-d3. A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their corresponding concentrations. The concentration of Vildagliptin in the unknown samples is then interpolated from this calibration curve.

Quantitative Data Summary

The following tables summarize the mass spectrometric parameters and performance of a typical LC-MS/MS method for Vildagliptin quantification.

Table 1: Mass Spectrometric Parameters

AnalytePrecursor Ion (m/z) [M+H]⁺Product Ion (m/z)
Vildagliptin304.2 - 304.3154.2
Vildagliptin-d3307.2157.2

Data sourced from multiple validated methods.[6][7][8][10]

Table 2: Method Performance Characteristics

ParameterTypical Value
Linearity Range1.11 - 534.0 ng/mL
Lower Limit of Quantification (LLOQ)1.11 ng/mL
Intra- and Inter-day Precision (%CV)< 15%
Accuracy85 - 115%

Performance characteristics are based on representative validated methods and may vary between laboratories.[8]

Logical Relationship of Internal Standard Use

The use of an internal standard is crucial for correcting analytical variability. The diagram below illustrates the logical basis for this correction.

Internal_Standard_Logic Analyte_IS_Mixture Analyte (Vildagliptin) + Internal Standard (Vildagliptin-d3) in Sample Analytical_Process Analytical Process (Sample Prep, Injection, Ionization) Analyte_IS_Mixture->Analytical_Process Detector_Response Detector Response Analytical_Process->Detector_Response Variability Sources of Variability (e.g., sample loss, matrix effects) Variability->Analytical_Process Analyte_Signal Analyte Signal (Area_A) Detector_Response->Analyte_Signal IS_Signal IS Signal (Area_IS) Detector_Response->IS_Signal Ratio_Calculation Calculate Ratio (Area_A / Area_IS) Analyte_Signal->Ratio_Calculation IS_Signal->Ratio_Calculation Quantification Quantification (vs. Calibration Curve) Ratio_Calculation->Quantification

Logical workflow for internal standard correction.

By normalizing the analyte response to the internal standard response, the method's precision and accuracy are significantly improved.[11] Any loss of analyte during sample preparation will be mirrored by a proportional loss of the internal standard, and any ion suppression or enhancement will affect both molecules similarly.[11] This ensures reliable and reproducible quantification of Vildagliptin in complex biological matrices.

References

Application Note: Solid-Phase Extraction for Vildagliptin Quantification in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Vildagliptin is an oral hypoglycemic agent belonging to the dipeptidyl peptidase-4 (DPP-4) inhibitor class, used in the management of type 2 diabetes mellitus. Accurate quantification of Vildagliptin in biological matrices such as plasma and urine is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. Solid-phase extraction (SPE) is a highly effective sample preparation technique that offers clean extracts and low detection limits by efficiently removing interfering substances from the biological matrix. This application note provides a detailed protocol for the solid-phase extraction of Vildagliptin from human plasma and urine, along with comparative data on extraction efficiency.

Data Presentation

The following table summarizes typical validation parameters for the solid-phase extraction of Vildagliptin from human plasma using a polymeric reversed-phase sorbent.

ParameterVildagliptinVildagliptin-d7 (Internal Standard)Reference
SPE Sorbent Phenomenex Strata-XPhenomenex Strata-X[1][2][3]
Extraction Recovery 92.26%89.58%[1][2][3]
Matrix Human Plasma (K3EDTA)Human Plasma (K3EDTA)[2][3]

Experimental Protocols

This section details the materials and a generalized protocol for the solid-phase extraction of Vildagliptin from human plasma or urine.

Materials and Reagents

  • Vildagliptin analytical standard

  • Vildagliptin-d7 or Vildagliptin-d3 as an internal standard (IS)[4]

  • HPLC-grade methanol

  • HPLC-grade acetonitrile

  • Formic acid, LC-MS grade

  • Ammonium hydroxide, LC-MS grade

  • Ultrapure water

  • Drug-free human plasma or urine

  • Solid Phase Extraction (SPE) cartridges (e.g., Phenomenex Strata-X, Oasis MCX, or equivalent mixed-mode/polymeric reversed-phase sorbents)[2][4][5]

  • Standard laboratory glassware and calibrated pipettes

  • Vortex mixer

  • Centrifuge

  • SPE manifold

  • Nitrogen evaporator

Sample Pre-treatment

  • Thaw biological samples (plasma or urine) at room temperature.

  • Vortex and centrifuge the samples at 4000 rpm for 10 minutes to pellet any precipitates.[4]

  • Transfer a known aliquot (e.g., 200-500 µL) of the supernatant to a clean tube.[4][5]

  • Spike the sample with the internal standard working solution (e.g., 50 µL of 100 ng/mL Vildagliptin-d3 or -d7).[4]

  • Vortex the sample for 30 seconds.[4]

Solid-Phase Extraction (SPE) Protocol

This protocol is a general guideline and may require optimization for different SPE cartridge types and laboratory conditions.

  • Conditioning: Condition the SPE cartridge by passing 1 mL of methanol through it. Do not allow the sorbent to dry.[4][5]

  • Equilibration: Equilibrate the cartridge by passing 1 mL of ultrapure water.[4][5]

  • Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow and steady rate (e.g., 1 mL/min).

  • Washing:

    • For plasma samples, wash the cartridge with 1 mL of 5% methanol in water to remove salts and other polar interferences.

    • For urine samples, a two-step wash can be employed: first with 1 mL of 2% formic acid in water, followed by 1 mL of methanol.[4]

  • Elution: Elute Vildagliptin and the internal standard from the cartridge using 1 mL of an appropriate elution solvent into a clean collection tube. Common elution solvents include:

    • 5% ammonium hydroxide in methanol.[4]

    • A mixture of methanol and 5 mM sodium lauryl sulphate.[2][5]

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.[4]

    • Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the mobile phase used for the analytical method (e.g., LC-MS/MS).[4]

  • Analysis: Vortex the reconstituted sample and transfer it to an autosampler vial for injection into the analytical system.[4]

Mandatory Visualization

SPE_Workflow cluster_prep Sample Pre-treatment cluster_spe Solid-Phase Extraction cluster_post Post-Extraction Sample Biological Sample (Plasma or Urine) Spike Spike with Internal Standard Sample->Spike Vortex_Mix Vortex Mix Spike->Vortex_Mix Condition 1. Condition Cartridge (1 mL Methanol) Equilibrate 2. Equilibrate Cartridge (1 mL Water) Condition->Equilibrate Load 3. Load Sample Equilibrate->Load Wash 4. Wash Cartridge (e.g., 5% Methanol/Water) Load->Wash Elute 5. Elute Analyte (e.g., 5% NH4OH in Methanol) Wash->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Caption: Vildagliptin Solid-Phase Extraction Workflow.

References

Troubleshooting & Optimization

Vildagliptin HPLC Troubleshooting: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and Frequently Asked Questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving High-Performance Liquid Chromatography (HPLC) issues with Vildagliptin, specifically focusing on peak tailing.

Troubleshooting Guide: Vildagliptin Peak Tailing

Question: What are the common causes of peak tailing for my Vildagliptin peak and how can I resolve them?

Answer:

Peak tailing for Vildagliptin in reversed-phase HPLC is a frequent issue, often stemming from secondary interactions with the stationary phase or suboptimal analytical conditions. Vildagliptin is a basic compound with a pKa of approximately 9.03, making it susceptible to interactions with acidic silanol groups on the silica-based columns.[1][2]

Here's a breakdown of potential causes and their solutions:

1. Secondary Interactions with Silanol Groups:

  • Cause: The basic nature of Vildagliptin leads to strong interactions with residual acidic silanol groups on the surface of C18 or C8 silica-based columns. This is a primary cause of peak tailing for basic analytes.[3][4]

  • Solutions:

    • Adjust Mobile Phase pH: Lower the mobile phase pH to at least 2 pH units below Vildagliptin's pKa (e.g., pH 2.5-4.5).[1][5] At this pH, Vildagliptin is fully protonated, and the silanol groups are less ionized, minimizing unwanted secondary interactions.[1]

    • Use an End-Capped Column: Employ a modern, high-purity, end-capped column where most of the residual silanol groups have been chemically deactivated.[3]

    • Add a Competing Base: Introduce a small amount of a competing base, such as triethylamine (TEA), into the mobile phase. TEA will preferentially interact with the active silanol sites, reducing their availability to interact with Vildagliptin.[1]

2. Inappropriate Mobile Phase Conditions:

  • Cause: An unsuitable buffer, incorrect buffer concentration, or improper mobile phase composition can lead to poor peak shape.

  • Solutions:

    • Optimize Buffer Concentration: Ensure the buffer concentration is sufficient (typically 10-50 mM) to maintain a consistent pH throughout the column.[5]

    • Mobile Phase Composition: A simple mobile phase of 2 mM ammonium acetate and acetonitrile (80:20 v/v) has been shown to be effective in reducing peak tailing for Vildagliptin.[6][7]

3. Column Issues:

  • Cause: Column contamination, degradation, or the formation of a void at the column inlet can all contribute to peak tailing.[4]

  • Solutions:

    • Use a Guard Column: A guard column protects the analytical column from strongly retained impurities and particulates, extending its lifetime.[8]

    • Column Flushing: Flush the column with a strong solvent to remove contaminants.[5] If the problem persists, the column may need to be replaced.

    • Check for Voids: A void at the head of the column can cause peak distortion. If a void is suspected, reversing the column (if permissible by the manufacturer) and flushing may help.[4]

4. Sample Overload:

  • Cause: Injecting too high a concentration of the sample can saturate the stationary phase, leading to peak distortion, including tailing.[1]

  • Solution:

    • Reduce Sample Concentration: Dilute the sample and reinject.

A logical workflow for troubleshooting peak tailing is presented below:

TroubleshootingWorkflow start Peak Tailing Observed for Vildagliptin check_silanol Primary Suspect: Silanol Interactions start->check_silanol adjust_ph Adjust Mobile Phase pH (2.5-4.5) check_silanol->adjust_ph Yes use_endcapped Use End-Capped Column check_silanol->use_endcapped Yes add_competitor Add Competing Base (e.g., TEA) check_silanol->add_competitor Yes check_mobile_phase Issue Persists? Check Mobile Phase adjust_ph->check_mobile_phase use_endcapped->check_mobile_phase add_competitor->check_mobile_phase optimize_buffer Optimize Buffer Concentration (10-50 mM) check_mobile_phase->optimize_buffer Yes check_composition Verify Mobile Phase Composition check_mobile_phase->check_composition Yes check_column Issue Persists? Inspect Column check_mobile_phase->check_column No optimize_buffer->check_column check_composition->check_column use_guard Use Guard Column check_column->use_guard Yes flush_column Flush Column with Strong Solvent check_column->flush_column Yes check_sample Issue Persists? Check Sample check_column->check_sample No use_guard->check_sample replace_column Replace Column flush_column->replace_column replace_column->check_sample dilute_sample Dilute Sample check_sample->dilute_sample Yes resolved Peak Shape Improved check_sample->resolved No, consult manufacturer dilute_sample->resolved

Caption: Troubleshooting workflow for Vildagliptin peak tailing in HPLC.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of Vildagliptin to consider for HPLC method development?

A1: Vildagliptin is a basic compound with a pKa of approximately 9.03.[2] It is soluble in water and methanol.[9] Understanding its basicity is crucial for selecting the appropriate mobile phase pH to achieve good peak shape and retention.

PropertyValueReference
pKa~9.03[2]
SolubilitySoluble in water and methanol[9]

Q2: Are there any recommended starting conditions for a reversed-phase HPLC method for Vildagliptin?

A2: A good starting point for a reversed-phase HPLC method for Vildagliptin would be:

ParameterRecommendation
Column C18, end-capped (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Phosphate Buffer (pH 3.5-4.5)
Detection UV at 210 nm
Flow Rate 1.0 mL/min

Several published methods utilize similar conditions, with variations in the organic modifier ratio and buffer composition.[3][10][11]

Q3: Can Vildagliptin degradation products interfere with the analysis and cause peak tailing?

A3: Yes, Vildagliptin can degrade under stress conditions such as acidic, basic, and oxidative environments, forming multiple degradation products.[1][6][12] If a degradation product co-elutes with the main Vildagliptin peak, it can cause apparent peak tailing or splitting. It is essential to develop a stability-indicating method to ensure that the peak is pure.

Q4: How can I confirm if my peak tailing is due to chemical (secondary interactions) or physical (column void) problems?

A4: A simple diagnostic test is to inject a neutral, well-behaved compound (e.g., toluene). If this compound also shows peak tailing, the problem is likely physical (e.g., a column void, blocked frit, or extra-column dead volume). If the neutral compound has a good peak shape, but Vildagliptin continues to tail, the issue is likely chemical in nature (secondary interactions).

The relationship between the causes of peak tailing is illustrated in the diagram below:

PeakTailingCauses cluster_chemical Chemical Causes cluster_physical Physical/Instrumental Causes cluster_sample Sample-Related Causes silanol_interaction Silanol Interactions inadequate_buffer Inadequate Buffering ph_mismatch Mobile Phase pH Mismatch column_void Column Void/Bed Deformation frit_blockage Blocked Frit extra_column_volume Extra-Column Volume sample_overload Sample Overload solvent_mismatch Sample Solvent Mismatch coelution Co-eluting Impurity peak_tailing Vildagliptin Peak Tailing peak_tailing->silanol_interaction peak_tailing->inadequate_buffer peak_tailing->ph_mismatch peak_tailing->column_void peak_tailing->frit_blockage peak_tailing->extra_column_volume peak_tailing->sample_overload peak_tailing->solvent_mismatch peak_tailing->coelution

Caption: Common causes of Vildagliptin peak tailing in HPLC.

Experimental Protocols

Protocol 1: Mobile Phase Preparation for Vildagliptin Analysis (pH 3.5)

  • Prepare a phosphate buffer: Dissolve an appropriate amount of potassium dihydrogen phosphate in HPLC-grade water to make a 0.05 M solution.

  • Adjust pH: Adjust the pH of the buffer solution to 3.5 using orthophosphoric acid.

  • Mix mobile phase: Combine the prepared buffer with acetonitrile in the desired ratio (e.g., 80:20 v/v).[10]

  • Degas: Degas the mobile phase using sonication or vacuum filtration before use.

Protocol 2: Sample Preparation for Vildagliptin Tablets

  • Weigh and crush: Weigh and finely powder a representative number of Vildagliptin tablets (e.g., 20 tablets).

  • Dissolve: Accurately weigh a portion of the powder equivalent to a known amount of Vildagliptin and transfer it to a volumetric flask.

  • Dilute: Add a suitable diluent (e.g., the mobile phase) to dissolve the powder. Sonicate for a few minutes to ensure complete dissolution.

  • Filter: Filter the solution through a 0.45 µm syringe filter to remove any undissolved excipients.

  • Further Dilution: Perform further dilutions with the mobile phase to achieve the desired concentration for injection.

References

Technical Support Center: Optimizing Vildagliptin Separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mobile phase for the separation of Vildagliptin.

Frequently Asked Questions (FAQs)

Q1: What is a common starting point for a mobile phase for Vildagliptin separation by RP-HPLC?

A common starting point for Vildagliptin analysis involves a C18 column and a mobile phase consisting of a buffer and an organic solvent.[1] A frequently used buffer is a phosphate or orthophosphoric acid solution, with the pH adjusted to a range of 2.6 to 6.8.[1][2] Acetonitrile is the most common organic modifier, typically mixed with the aqueous buffer in ratios ranging from 20% to 60% (v/v).[1][2][3]

Q2: How does the pH of the mobile phase affect the retention and peak shape of Vildagliptin?

Vildagliptin is a basic compound, and its ionization state is dependent on the pH of the mobile phase.[1] At a pH below its pKa, Vildagliptin will be in its ionized form, which generally leads to better solubility in the aqueous mobile phase and can result in sharper, more symmetrical peaks. Adjusting the pH can also control the retention time; increasing the pH towards the pKa of Vildagliptin typically increases its retention time in reversed-phase chromatography.[1] For instance, mobile phases with pH values of 2.6 and 3.6 have been successfully used.[3]

Q3: Can methanol be used as an alternative to acetonitrile as the organic modifier?

Yes, methanol can be used as an organic modifier for Vildagliptin separation. While acetonitrile is more common, several methods have been developed using methanol.[4][5] The choice between acetonitrile and methanol can affect the selectivity and elution strength of the mobile phase. Methanol is generally a weaker solvent than acetonitrile in reversed-phase HPLC, which may lead to longer retention times.[1]

Q4: What is a suitable detection wavelength for Vildagliptin analysis?

Vildagliptin has a UV absorption maximum in the lower UV region.[1] Commonly used detection wavelengths for Vildagliptin are between 200 nm and 220 nm.[1][6][7] However, other wavelengths such as 215 nm, 239 nm, 254 nm, 263 nm and 266 nm have also been reported to provide adequate sensitivity.[2][3][4][8]

Q5: What are the common degradation products of Vildagliptin I should be aware of during method development?

Forced degradation studies have shown that Vildagliptin is susceptible to degradation under acidic, basic, and oxidative conditions.[9][10][11] Under acidic and basic hydrolysis, the primary degradation products involve the conversion of the cyano group to a carboxamide or carboxylic acid. Oxidative degradation can lead to the formation of several other related substances.[9][10] It is crucial to develop a stability-indicating method that can separate Vildagliptin from these potential degradants.

Troubleshooting Guide

Issue 1: Poor peak shape (tailing or fronting)

  • Possible Cause: Secondary interactions between the basic Vildagliptin molecule and acidic silanol groups on the silica-based column packing.

    • Solution: Lower the pH of the mobile phase (e.g., to pH 2.5-3.5) to ensure the silanol groups are not ionized. Adding a competing base, such as triethylamine (TEA), to the mobile phase can also help mask the active silanol sites.[1]

  • Possible Cause: Column overload.

    • Solution: Reduce the concentration of the sample and reinject to see if the peak shape improves.[1]

  • Possible Cause: Inappropriate mobile phase pH.

    • Solution: Adjust the mobile phase pH. A pH that is too high can lead to interactions causing peak tailing.[1]

Issue 2: Poor resolution between Vildagliptin and other components (impurities or other active ingredients)

  • Possible Cause: Inadequate mobile phase strength.

    • Solution: Adjust the ratio of the organic modifier. Decreasing the percentage of the organic solvent (e.g., acetonitrile) will generally increase the retention time and may improve the separation of closely eluting peaks.

  • Possible Cause: Suboptimal pH of the mobile phase.

    • Solution: Small changes in the mobile phase pH can significantly alter the selectivity between ionizable compounds. Experiment with different pH values within the stable range of the column.

  • Possible Cause: The chosen organic modifier is not providing the desired selectivity.

    • Solution: Switch from acetonitrile to methanol or vice versa. The different solvent properties can alter the elution order and improve resolution.

Issue 3: Fluctuating retention times

  • Possible Cause: Inadequate column equilibration.

    • Solution: Ensure the column is equilibrated with the mobile phase for a sufficient amount of time before starting the analysis. Any changes in the mobile phase composition require a thorough re-equilibration.

  • Possible Cause: Inconsistent mobile phase preparation.

    • Solution: Prepare the mobile phase fresh daily and ensure it is accurately mixed and thoroughly degassed.

  • Possible Cause: Temperature fluctuations.

    • Solution: Use a column oven to maintain a constant and stable column temperature throughout the analysis.[1]

Experimental Protocols

Protocol 1: Isocratic RP-HPLC Method for Vildagliptin

This protocol is based on a commonly cited method for the analysis of Vildagliptin.

  • Mobile Phase Preparation:

    • Prepare a dilute orthophosphoric acid solution and adjust the pH to 2.6 ± 0.5.

    • Mix the buffer with acetonitrile in a ratio of 72:28 (v/v).

    • Filter the mobile phase through a 0.45 µm membrane filter and degas before use.

  • Chromatographic Conditions:

    • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 266 nm.

    • Injection Volume: 10 µL.

    • Column Temperature: Ambient.

  • Sample Preparation:

    • Accurately weigh and dissolve the Vildagliptin standard or sample in the mobile phase to achieve a known concentration.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

Protocol 2: Gradient RP-HPLC Method for Vildagliptin and its Related Substances

This protocol is suitable for separating Vildagliptin from its potential degradation products.

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mmol·L-1 sodium octanesulfonate solution (adjusted to pH 2.1 with 0.1% phosphoric acid).[12]

    • Mobile Phase B: Acetonitrile.

    • Filter both mobile phases through a 0.45 µm membrane filter and degas before use.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[12]

    • Flow Rate: 1.0 mL/min.[12]

    • Detection Wavelength: 210 nm.[12]

    • Injection Volume: 20 µL.

    • Column Temperature: 30 °C.

    • Gradient Program: A linear gradient can be optimized, for example, starting with a low percentage of Mobile Phase B and gradually increasing it over the run time to elute more retained components.

  • Sample Preparation:

    • Accurately weigh and dissolve the Vildagliptin standard or sample in the initial mobile phase composition to achieve a known concentration.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

Data Presentation

Table 1: Comparison of Reported Isocratic Mobile Phases for Vildagliptin Separation

Mobile Phase CompositionColumnFlow Rate (mL/min)Detection Wavelength (nm)Retention Time (min)Reference
Dilute orthophosphoric acid (pH 2.6) : Acetonitrile (72:28)Altima C18 (150 x 4.6 mm, 5 µm)1.02663.25
Phosphate Buffer (pH 3.6) : Acetonitrile (40:60)Inertsil C18 (250 x 4.6 mm)1.02153.924[3]
Phosphate Buffer (pH 6.0) : Acetonitrile : Water (20:65:15)Xterra C18 (250 x 4.6 mm, 5 µm)1.0239-[8]
0.05 M KH2PO4 (pH 3.5) : Acetonitrile (80:20)Kromasil C18 (250 x 4.5 mm, 5 µm)0.92632.600[2]
Buffer (pH 8.2) : Acetonitrile : Methanol (450:480:70)C18 column0.52543.906[4]
0.1% Orthophosphoric acid : Methanol (20:80)Chromasil C18 (250 x 4.5 mm, 5 µm)0.72062.54[5]
Ammonium dihydrogen phosphate : Acetonitrile (90:10)-1.5200~3.5[6]

Visualizations

Mobile_Phase_Optimization_Workflow cluster_start Initial Method Development cluster_analysis Analysis & Evaluation cluster_optimization Optimization Loop cluster_end Final Method Start Select Initial Conditions (Column, Mobile Phase, pH) Analyze Perform Injection & Analyze Chromatogram Start->Analyze Evaluate Evaluate Peak Shape, Resolution & Retention Time Analyze->Evaluate Adjust_pH Adjust Mobile Phase pH Evaluate->Adjust_pH Unacceptable Adjust_Organic Adjust Organic Modifier Ratio Evaluate->Adjust_Organic Unacceptable Change_Organic Change Organic Modifier (ACN <=> MeOH) Evaluate->Change_Organic Unacceptable Final Optimized Method Evaluate->Final Acceptable Adjust_pH->Analyze Adjust_Organic->Analyze Change_Organic->Analyze

Caption: Workflow for optimizing mobile phase composition.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions Problem Chromatographic Problem (e.g., Peak Tailing) Cause1 Secondary Silanol Interactions Problem->Cause1 Cause2 Column Overload Problem->Cause2 Cause3 Inappropriate pH Problem->Cause3 Solution1 Lower Mobile Phase pH Cause1->Solution1 Solution2 Add Competing Base (TEA) Cause1->Solution2 Solution3 Reduce Sample Concentration Cause2->Solution3 Solution4 Optimize Mobile Phase pH Cause3->Solution4

Caption: Troubleshooting logic for common chromatographic issues.

References

Vildagliptin Stability in Biological Matrices: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of vildagliptin in biological matrices. Adherence to proper sample handling and analytical methodology is critical for obtaining accurate and reproducible data in pharmacokinetic and other bioanalytical studies.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors contributing to vildagliptin instability in biological samples?

A1: Vildagliptin is susceptible to degradation under several conditions. The primary factors affecting its stability in biological matrices include pH, temperature, and oxidative stress.[1][2] It is particularly unstable in acidic, basic, and oxidative environments.[1][2] Elevated temperatures can also accelerate the degradation process.[1]

Q2: I am observing lower than expected concentrations of vildagliptin in my plasma samples. What could be the cause?

A2: Degradation of vildagliptin in plasma is a known issue that can lead to artificially low concentration measurements.[1] To mitigate this, a recent study has demonstrated that the addition of malic acid to human plasma can effectively stabilize vildagliptin and prevent its degradation.[1][3] It is crucial to incorporate a stabilizing agent like malic acid during sample collection or immediately after processing to ensure accurate analysis.[3]

Q3: What are the known degradation products of vildagliptin?

A3: Vildagliptin can degrade into several products depending on the stress conditions. Under acidic, basic, or oxidative stress, a primary degradation product with a mass-to-charge ratio (m/z) of 154 has been identified.[2] Other degradation products can also form, including the hydrolysis of the nitrile group to an amide and subsequently a carboxylic acid.[1]

Q4: Can excipients in formulated products affect vildagliptin stability during extraction from biological matrices?

A4: Yes, certain excipients can influence the stability of vildagliptin.[4][5][6] For instance, vildagliptin, which contains a secondary amino group, can be incompatible with reducing sugars like lactose.[1][4] The presence of such excipients could potentially impact the stability of the drug during the extraction process from biological samples if not properly accounted for.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Inconsistent or low vildagliptin concentrations in plasma samples. Degradation of vildagliptin in the biological matrix.- Add a stabilizing agent, such as malic acid, to plasma samples immediately after collection.[1][3] - Ensure samples are processed and stored at appropriate low temperatures (-78 ± 8 °C) to minimize degradation.[7] - Minimize the time samples are kept at room temperature during handling and analysis.[1]
Appearance of unknown peaks in the chromatogram. Formation of vildagliptin degradation products.- Refer to literature on known degradation products of vildagliptin to tentatively identify the unknown peaks.[2] - Perform forced degradation studies (acidic, basic, oxidative) on a vildagliptin standard to confirm the retention times of potential degradants.[2]
Poor reproducibility of analytical results. Variability in sample handling and preparation.- Standardize the entire workflow from sample collection to analysis. - Use a stable isotope-labeled internal standard, such as vildagliptin-d7, to compensate for variability in sample preparation and matrix effects.[3][8] - Ensure complete protein precipitation and efficient extraction.
Low recovery during sample extraction. Adsorption of vildagliptin to container surfaces.- Use low-adsorption vials and pipette tips. - Evaluate different types of plastic and glass containers to identify the most suitable option for your samples.[1]

Quantitative Data Summary

Table 1: Vildagliptin Degradation Under Various Stress Conditions

Stress Condition Temperature Duration Degradation (%) Reference
1M HCl70 °C210 min~85%[2][9]
1M HCl23 °C240 min59.28%[2][9]
1M NaOH70 °C60 min100%[2][9]
1M NaOH23 °C240 min84.33%[2][9]
3% H₂O₂70 °C60 min100%[2][9]
3% H₂O₂23 °C180 min87.04%[2][9]

Experimental Protocols

Protocol 1: Stabilization of Vildagliptin in Human Plasma

This protocol describes the method for stabilizing vildagliptin in human plasma using malic acid to prevent degradation.[3]

Materials:

  • Human plasma collected in K2EDTA tubes

  • Malic acid solution

  • Vortex mixer

  • Centrifuge

  • Freezer (-78 ± 8 °C)

Procedure:

  • Collect whole blood samples in K2EDTA anticoagulant tubes.

  • Centrifuge the blood samples at 4000 rpm at 4 °C for 10 minutes to separate the plasma.[7]

  • Transfer the plasma to clean polypropylene tubes.

  • Add a pre-determined amount of malic acid solution to the plasma to achieve a final concentration sufficient to stabilize vildagliptin.

  • Vortex the plasma sample gently to ensure thorough mixing.

  • Store the stabilized plasma samples at -78 ± 8 °C until analysis.[7]

Protocol 2: Bioanalytical Method for Vildagliptin Quantification in Human Plasma by LC-MS/MS

This protocol outlines a validated LC-MS/MS method for the quantification of vildagliptin in human plasma.[3]

1. Sample Preparation (Protein Precipitation):

  • Thaw frozen stabilized plasma samples at room temperature.

  • Pipette 100 µL of plasma into a clean microcentrifuge tube.[3]

  • Add an appropriate volume of internal standard working solution (e.g., Vildagliptin-d7).

  • Add a protein precipitating agent (e.g., acetonitrile).

  • Vortex the mixture vigorously for at least 1 minute.

  • Centrifuge the samples at high speed (e.g., 12,000 rpm) for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube for analysis.

2. LC-MS/MS Conditions:

  • LC Column: C18 Asentis Express[3]

  • Mobile Phase: A combination of acetonitrile and 5mM ammonium trifluoroacetate.[3]

  • Flow Rate: Optimized for chromatographic separation (e.g., ~2.2 min run time).[3]

  • Injection Volume: 10 µL

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.[3]

  • MRM Transitions:

    • Vildagliptin: 304.2 → 154.2[3]

    • Vildagliptin-d7: 311.1 → 161.2[3]

3. Calibration and Quantification:

  • Prepare a series of calibration standards by spiking blank plasma with known concentrations of vildagliptin.

  • The concentration range should cover the expected sample concentrations (e.g., 1.00 to 851.81 ng/mL).[3]

  • Analyze the calibration standards and unknown samples using the LC-MS/MS method.

  • Construct a calibration curve by plotting the peak area ratio of vildagliptin to the internal standard against the nominal concentration.

  • Determine the concentration of vildagliptin in the unknown samples by interpolation from the calibration curve.

Visualizations

Vildagliptin_Stabilization_Workflow cluster_pre_analytical Pre-Analytical Phase cluster_analytical Analytical Phase Blood_Collection Whole Blood Collection (K2EDTA) Centrifugation Centrifugation (4000 rpm, 4°C, 10 min) Blood_Collection->Centrifugation Plasma_Separation Plasma Separation Centrifugation->Plasma_Separation Stabilization Addition of Malic Acid Plasma_Separation->Stabilization Storage Storage (-78°C) Stabilization->Storage Sample_Thawing Sample Thawing Storage->Sample_Thawing Protein_Precipitation Protein Precipitation (Acetonitrile) Sample_Thawing->Protein_Precipitation LC_MS_MS_Analysis LC-MS/MS Analysis Protein_Precipitation->LC_MS_MS_Analysis

Caption: Workflow for vildagliptin stabilization and analysis.

Troubleshooting_Logic Start Inconsistent or Low Vildagliptin Results Check_Stabilization Was a stabilizing agent (e.g., malic acid) used? Start->Check_Stabilization Check_Storage Were samples stored properly at -78°C? Check_Stabilization->Check_Storage Yes Implement_Stabilization Implement stabilization protocol. Check_Stabilization->Implement_Stabilization No Check_IS Was a stable isotope-labeled internal standard used? Check_Storage->Check_IS Yes Review_Storage_Protocol Review and enforce storage protocols. Check_Storage->Review_Storage_Protocol No Incorporate_IS Incorporate a suitable internal standard. Check_IS->Incorporate_IS No Variability_Likely Analytical variability is the likely cause. Check_IS->Variability_Likely Yes Degradation_Likely Degradation is the likely cause. Implement_Stabilization->Degradation_Likely Review_Storage_Protocol->Degradation_Likely Incorporate_IS->Variability_Likely

Caption: Troubleshooting logic for vildagliptin bioanalysis.

References

Improving Vildagliptin quantification at low concentrations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Vildagliptin quantification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to the analysis of Vildagliptin, particularly at low concentrations.

Troubleshooting Guides & FAQs

This section addresses specific issues you may encounter during the quantification of Vildagliptin. The guides are presented in a question-and-answer format to directly resolve common experimental challenges.

Issue 1: Weak or No Signal for Vildagliptin

Q1: I am using an LC-MS/MS system, but my Vildagliptin signal is very weak or absent. What are the potential causes and solutions?

A1: A weak signal for Vildagliptin at low concentrations can stem from several factors, ranging from sample stability to suboptimal instrument parameters. Here are the primary areas to investigate:

  • Sample Stability: Vildagliptin is known to be unstable in biological matrices like plasma. Degradation can occur due to pH and temperature variations.

    • Troubleshooting Step: Add a stabilizing agent, such as malic acid, to your plasma samples to prevent degradation. It is also crucial to process and store samples under appropriate pH and temperature conditions, avoiding alkaline and oxidative environments.

  • Ion Suppression (Matrix Effect): Co-eluting endogenous components from the biological matrix can interfere with the ionization of Vildagliptin in the mass spectrometer's source, leading to a suppressed signal.

    • Troubleshooting Step: Enhance your sample cleanup procedure. Techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are more effective at removing interfering matrix components than simple protein precipitation (PPT).

  • Suboptimal Mass Spectrometry Parameters: Incorrect settings for the ion source and collision energy can significantly reduce signal intensity.

    • Troubleshooting Step: Optimize the mass spectrometer's source parameters and collision energies specifically for Vildagliptin. Electrospray ionization (ESI) in positive ion mode is generally effective. Utilize Multiple Reaction Monitoring (MRM) for better selectivity and sensitivity.

  • Chromatographic Conditions: Poor peak shape and retention can lead to a diluted signal.

    • Troubleshooting Step: Optimize the mobile phase composition and pH. An acidic mobile phase can improve the signal for Vildagliptin. Ensure your analytical column is not contaminated or degraded, and consider using a guard column.

Issue 2: Poor Precision and Accuracy in Quality Control (QC) Samples

Q2: My QC samples are showing high variability and are not meeting the acceptance criteria for precision and accuracy. What could be the reason?

A2: Inconsistent results in QC samples often point towards uncompensated variability during sample preparation and analysis.

  • Inadequate Internal Standard (IS): The internal standard may not be effectively compensating for variations.

    • Troubleshooting Step: The use of a stable isotope-labeled internal standard, such as Vildagliptin-D7, is highly recommended. This type of IS co-elutes with the analyte and experiences similar matrix effects, leading to more reliable quantification, especially at low concentrations. If you are using a non-isotopic IS, ensure it mimics the physicochemical properties of Vildagliptin as closely as possible.

  • Differential Matrix Effects: The matrix effect may not be consistent across different samples or batches, affecting the analyte and internal standard differently.

    • Troubleshooting Step: A post-column infusion experiment can help identify regions of significant ion suppression in your chromatogram. Further optimization of the sample cleanup method (e.g., switching from LLE to SPE) can provide cleaner extracts and reduce matrix variability.

  • Sample Stability Issues: Degradation of Vildagliptin in processed samples awaiting injection can lead to variable results.

    • Troubleshooting Step: Minimize the time samples spend at room temperature and in the autosampler. If degradation in plasma is suspected, the addition of a stabilizing agent like malic acid is a crucial preventative measure.

Issue 3: Difficulty in Achieving Low Limits of Quantification (LLOQ)

Q3: I am struggling to achieve the required low limit of quantification for my study. How can I improve the sensitivity of my method?

A3: Improving the LLOQ requires a multi-faceted approach focusing on reducing noise and enhancing the signal of your analyte.

  • Sample Preparation: The cleanliness of your sample extract is paramount.

    • Troubleshooting Step: Transition from protein precipitation to more selective techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE). SPE, in particular, can yield very clean extracts and high recovery rates.

  • Chromatography: Efficient separation and sharp peaks are key.

    • Troubleshooting Step: Ensure your LC method is optimized. C18 columns are commonly used for Vildagliptin analysis. An acidic mobile phase often improves the signal.

  • Mass Spectrometry: The detector settings must be finely tuned.

    • Troubleshooting Step: Confirm that the ESI source parameters are optimized for Vildagliptin. Use the most intense and specific MRM transitions for quantification.

  • Internal Standard: A proper internal standard is critical for low-level quantification.

    • Troubleshooting Step: A stable isotope-labeled internal standard like Vildagliptin-D7 is the gold standard for compensating for analytical variability and achieving the best accuracy and precision at low concentrations.

Quantitative Data Summary

The following tables summarize the Limit of Quantification (LOQ) and Limit of Detection (LOD) for Vildagliptin achieved in various studies using different analytical techniques.

Table 1: Limits of Quantification and Detection for Vildagliptin
Analytical TechniqueMatrixLOQ (ng/mL)LOD (ng/mL)Internal StandardSample PreparationReference
LC-MS/MSHuman Plasma1.00-Vildagliptin D7Not Specified
LC-MS/MSRat Plasma7.06-Vildagliptin D7Protein Precipitation
LC-MS/MSK3EDTA Human Plasma0.2-Vildagliptin D7Solid Phase Extraction
GC-MSPharmaceutical Formulation3.51.5NandroloneDerivatization
HPLC-UVPharmaceutical Formulation21060NoneNot Applicable
HPLC-UVRabbit Plasma5-SaxagliptinProtein Precipitation

Experimental Protocols

This section provides detailed methodologies for key experiments related to Vildagliptin quantification.

Protocol 1: Vildagliptin Quantification in Human Plasma using LC-MS/MS

This protocol is based on a method that achieved an LOQ of 1.00 ng/mL.

1. Sample Preparation (with stabilization):

  • To 100 µL of human plasma, add a stabilizing agent such as malic acid.

  • Add the internal standard solution (e.g., Vildagliptin-D7).

  • Proceed with an optimized extraction method such as Solid Phase Extraction (SPE) for clean extracts.

2. Chromatographic Conditions:

  • Column: C18 Asentis Express column.

  • Mobile Phase: A combination of acetonitrile and 5mM ammonium trifluoroacetate.

  • Flow Rate: Optimized for the specific column dimensions.

  • Injection Volume: Typically 2-10 µL.

3. Mass Spectrometric Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • MRM Transitions:

    • Vildagliptin: 304.2 → 154.2

    • Vildagliptin D7: 311.1 → 161.2

  • Optimize source-dependent parameters (e.g., capillary voltage, source temperature) and compound-dependent parameters (e.g., collision energy).

Protocol 2: Sample Preparation using Solid Phase Extraction (SPE)

This protocol is a general guideline for SPE based on methods that have demonstrated high recovery and clean extracts.

1. Conditioning:

  • Condition an SPE cartridge (e.g., Phenomenex Strata-X) with 1 mL of methanol.

2. Equilibration:

  • Equilibrate the cartridge with 1 mL of purified water. Do not allow the cartridge to dry.

3. Loading:

  • Pre-treat the plasma sample (e.g., by adding an internal standard).

  • Load the pre-treated sample onto the SPE cartridge.

4. Washing:

  • Wash the cartridge with 1 mL of a weak solvent (e.g., 5-10% methanol in water) to remove salts and other polar impurities.

5. Elution:

  • Elute Vildagliptin and the internal standard with an appropriate solvent (e.g., 1 mL of a mixture of methanol and 5 mM sodium lauryl sulphate).

6. Evaporation and Reconstitution:

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable volume of the mobile phase for injection into the LC-MS/MS system.

Visualizations

Experimental Workflow for Vildagliptin Quantification

Vildagliptin Quantification Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample Plasma Sample Add_IS Add Internal Standard (Vildagliptin-D7) Sample->Add_IS Stabilize Add Stabilizing Agent (e.g., Malic Acid) Add_IS->Stabilize Extraction Extraction (PPT, LLE, or SPE) Stabilize->Extraction Evap_Recon Evaporation & Reconstitution Extraction->Evap_Recon LC_Separation LC Separation (C18 Column) Evap_Recon->LC_Separation MS_Detection MS/MS Detection (Positive ESI, MRM) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Ratio_Calculation Calculate Analyte/IS Ratio Peak_Integration->Ratio_Calculation Calibration_Curve Generate Calibration Curve Ratio_Calculation->Calibration_Curve Quantification Quantify Vildagliptin Calibration_Curve->Quantification

Caption: Experimental workflow for Vildagliptin quantification.

Troubleshooting Decision Tree for Weak Vildagliptin Signal

Troubleshooting Weak Signal Start Weak Vildagliptin Signal Check_Stability Is Sample Stability Ensured? Start->Check_Stability Stabilize_Sample Add Stabilizing Agent (e.g., Malic Acid) Check_Stability->Stabilize_Sample No Check_Cleanup Is Sample Cleanup Adequate? Check_Stability->Check_Cleanup Yes Stabilize_Sample->Check_Cleanup Improve_Cleanup Switch to SPE or LLE Check_Cleanup->Improve_Cleanup No Check_MS_Params Are MS Parameters Optimized? Check_Cleanup->Check_MS_Params Yes Improve_Cleanup->Check_MS_Params Optimize_MS Optimize Source & Collision Energy Check_MS_Params->Optimize_MS No Check_Chroma Is Chromatography Optimized? Check_MS_Params->Check_Chroma Yes Optimize_MS->Check_Chroma Optimize_Chroma Optimize Mobile Phase & Column Check_Chroma->Optimize_Chroma No Success Signal Improved Check_Chroma->Success Yes Optimize_Chroma->Success

Vildagliptin Impurity Analysis: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the impurity profiling and identification of Vildagliptin.

Frequently Asked Questions (FAQs)

Q1: What are the common degradation pathways for vildagliptin under stress conditions?

A1: Vildagliptin is susceptible to degradation under acidic, basic, and oxidative stress conditions. Under neutral, thermal, and photolytic conditions, it is relatively stable.[1] Key degradation pathways include hydrolysis of the cyano group to a carboxamide or carboxylic acid, and cleavage of the amide bond.

Q2: What are the major impurities identified during forced degradation studies?

A2: Several degradation products have been identified. Under acidic conditions, a major degradant is observed at a relative retention time (RRT) of 1.3.[1] In basic conditions, three primary degradants appear at RRTs of 0.4, 0.7, and 1.2.[1] Oxidative stress can lead to the formation of at least five major degradants at RRTs 0.5, 0.6, 0.7, 0.8, and 1.2.[1] A process-related impurity, (2S)-1-[2-[(3-hydroxyadamantan-1-yl)imino]acetyl]pyrrolidine-2-carbonitrile (Impurity-E), has also been identified in some batches, which can degrade further.[2]

Q3: What analytical techniques are most suitable for vildagliptin impurity profiling?

A3: Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is the most commonly used technique for the separation and quantification of vildagliptin and its impurities.[1][3][4] For structural elucidation and identification of unknown impurities, liquid chromatography coupled with mass spectrometry (LC-MS) is essential.[5][6]

Q4: How do excipients affect the stability of vildagliptin in pharmaceutical formulations?

A4: The presence of common pharmaceutical excipients can influence the degradation of vildagliptin. Studies have shown that excipients like microcrystalline cellulose, magnesium stearate, povidone, sodium starch glycolate, sucrose, and lactose can decrease the percentage of vildagliptin degradation under stress conditions.[1] The protective effect depends on the chemical nature of the excipient.[1]

Troubleshooting Guide

Issue 1: Poor separation of impurity peaks from the main vildagliptin peak in HPLC.

  • Possible Cause: The mobile phase composition or gradient program may not be optimal for resolving closely eluting impurities.

  • Troubleshooting Steps:

    • Adjust Mobile Phase pH: Vildagliptin and its impurities have different ionization states at various pH values. Modify the pH of the aqueous component of the mobile phase to improve separation.

    • Modify Organic Modifier: Vary the ratio of the organic solvent (e.g., acetonitrile or methanol) to the aqueous buffer.

    • Optimize Gradient Elution: If using a gradient method, adjust the slope of the gradient to enhance the resolution between the main peak and impurity peaks.

    • Change Stationary Phase: Consider using a different HPLC column with a different stationary phase chemistry (e.g., C8 instead of C18) or a smaller particle size for higher efficiency.

Issue 2: Inconsistent retention times during HPLC analysis.

  • Possible Cause: Fluctuations in column temperature, mobile phase composition, or flow rate can lead to shifts in retention times.

  • Troubleshooting Steps:

    • Use a Column Oven: Maintain a constant column temperature to ensure reproducible retention times.

    • Pre-mix Mobile Phase: If using an isocratic method, prepare the mobile phase offline to ensure consistent composition. For gradient methods, ensure the pump's mixing performance is optimal.

    • Equilibrate the Column: Before starting a sequence of injections, ensure the column is thoroughly equilibrated with the initial mobile phase conditions.

    • Check for Leaks: Inspect the HPLC system for any leaks that could cause pressure and flow rate fluctuations.

Issue 3: Difficulty in identifying an unknown impurity peak.

  • Possible Cause: The unknown peak may be a novel degradation product or a process-related impurity not previously characterized.

  • Troubleshooting Steps:

    • LC-MS Analysis: Couple your HPLC system to a mass spectrometer to obtain the mass-to-charge ratio (m/z) of the unknown impurity. This is a critical first step in its identification.

    • Tandem MS (MS/MS): Perform fragmentation analysis (MS/MS) on the parent ion of the unknown impurity to obtain structural information.

    • Forced Degradation Studies: Systematically perform forced degradation studies under different stress conditions (acid, base, oxidation, heat, light) and monitor the formation of the unknown impurity. This can provide clues about its origin.

    • Isolation and NMR: For definitive structural elucidation, the impurity may need to be isolated using preparative HPLC, followed by analysis using Nuclear Magnetic Resonance (NMR) spectroscopy.[2]

Experimental Protocols

1. Forced Degradation Study Protocol

This protocol outlines the general procedure for conducting forced degradation studies on vildagliptin.

  • Acid Degradation:

    • Dissolve 9 mg of vildagliptin in 2.0 mL of methanol.[1]

    • Add 3.0 mL of 1 M HCl.[1]

    • Store the mixture at 80°C for a specified period (e.g., 3 to 9 hours).[1]

    • Neutralize the solution to pH 7.0 with NaOH solution.[1]

    • Dilute with the mobile phase to a final concentration of 1.0 mg/mL for HPLC analysis.[1]

  • Base Degradation:

    • Dissolve 9 mg of vildagliptin in 2.0 mL of methanol.[1]

    • Add 3.0 mL of 0.1 M NaOH.[6]

    • Keep the mixture at room temperature for a specified duration (e.g., 3 hours).[6]

    • Neutralize the solution to pH 7.0 with HCl solution.[1]

    • Dilute with the mobile phase to a final concentration of 1.0 mg/mL for HPLC analysis.[1]

  • Oxidative Degradation:

    • Dissolve 5 mg of vildagliptin in 2.0 mL of methanol.[1]

    • Add 2.0 mL of 3% H₂O₂ solution.[6]

    • Keep the solution at room temperature for a specified time (e.g., 1 to 7 hours).[6]

    • Dilute with the mobile phase to a final concentration of 1.0 mg/mL for HPLC analysis.[1]

2. RP-HPLC Method for Impurity Profiling

This is a representative RP-HPLC method for the analysis of vildagliptin and its impurities.

ParameterCondition
Column Cosmosil CN (150 x 4.6mm, 5μm)[3]
Mobile Phase A 10 mM ammonium formate (pH 5.0)[3]
Mobile Phase B Methanol[3]
Elution Isocratic
Ratio 30:70 (v/v) of Mobile Phase A: Mobile Phase B[3]
Flow Rate 1.0 mL/min[3]
Detection UV at 210 nm[4]
Injection Volume 10 µL

Data Presentation

Table 1: Summary of Vildagliptin Degradation under Various Stress Conditions

Stress ConditionReagent/TemperatureDurationDegradation (%)Major Impurity RRTs
Acidic1 M HCl at 80°C210 min~85%[5]1.3[1]
Basic1 M NaOH at 23°C240 min84.33%[5]0.4, 0.7, 1.2[1]
Oxidative3% H₂O₂ at 23°C180 min87.04%[5]0.5, 0.6, 0.7, 0.8, 1.2[1]
ThermalSolid state-No significant degradation[1]-
PhotolyticUV light-No significant degradation[1]-

Visualizations

Vildagliptin_Impurity_Workflow cluster_sample Sample Preparation cluster_analysis Analytical Workflow Vildagliptin_API Vildagliptin API / Formulation Stress_Conditions Forced Degradation (Acid, Base, Oxidative) Vildagliptin_API->Stress_Conditions Expose to stress HPLC RP-HPLC Separation Stress_Conditions->HPLC Inject sample LCMS LC-MS Identification HPLC->LCMS For unknown peaks Isolation Preparative HPLC LCMS->Isolation If structure is complex Structure_Elucidation NMR / Spectroscopy Isolation->Structure_Elucidation Characterize pure impurity

Caption: Workflow for Vildagliptin Impurity Profiling and Identification.

Troubleshooting_Logic Start Analytical Issue (e.g., Poor Separation) Check_Method Review HPLC Method Parameters Start->Check_Method Adjust_Mobile_Phase Optimize Mobile Phase (pH, Organic Ratio) Check_Method->Adjust_Mobile_Phase Adjust_Gradient Modify Gradient Program Check_Method->Adjust_Gradient Change_Column Test Different Column Chemistry Check_Method->Change_Column Resolved Issue Resolved Adjust_Mobile_Phase->Resolved Adjust_Gradient->Resolved Change_Column->Resolved

Caption: Troubleshooting Logic for HPLC Separation Issues.

References

Technical Support Center: Overcoming Matrix Effects in Vildagliptin Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the bioanalysis of Vildagliptin.

Troubleshooting Guide

This guide addresses specific issues that may arise during the bioanalysis of Vildagliptin, with a focus on mitigating matrix effects.

Issue Potential Cause Recommended Action
Weak Vildagliptin Signal Significant ion suppression from endogenous matrix components.[1]1. Enhance Sample Cleanup: Switch from Protein Precipitation (PPT) to more robust techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to more effectively remove interfering substances like phospholipids.[1][2][3] 2. Optimize Chromatography: Adjust the mobile phase composition or gradient to achieve better separation of Vildagliptin from matrix components.[2] 3. Check Mass Spectrometer Parameters: Ensure that the ion source parameters and collision energies are optimized for Vildagliptin.[1]
High Variability in Analyte/Internal Standard Response Inconsistent matrix effects across different samples or lots of biological matrix.[2]1. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): Employ a SIL-IS, such as Vildagliptin-d7 or Vildagliptin-d3, which co-elutes with the analyte and experiences similar matrix effects, thus compensating for variability.[1][4] 2. Matrix-Matched Calibrators: Prepare calibration standards and quality control (QC) samples in the same biological matrix as the study samples.[2] 3. Re-evaluate Sample Preparation: Ensure the chosen sample preparation method is reproducible and provides consistent cleanup.[5]
Poor Accuracy and Precision in QC Samples The internal standard does not adequately track the analyte's behavior due to differential matrix effects.[2]1. Investigate Differential Matrix Effects: Conduct a post-column infusion experiment to identify regions of significant ion suppression and adjust chromatography to avoid them.[2] 2. Optimize Internal Standard Concentration: Ensure the internal standard concentration is appropriate and provides a stable, reproducible signal across the calibration range.[5]
Peak Tailing or Poor Peak Shape Inappropriate mobile phase pH or suboptimal column chemistry.[3]1. Adjust Mobile Phase pH: Vildagliptin is a basic compound. Using a slightly acidic mobile phase (e.g., containing 0.1% formic acid or an ammonium acetate buffer) can improve peak shape.[3] 2. Column Selection: A C18 column is commonly used and generally provides good separation.[1][3] If issues persist, consider a different stationary phase.
Isotopic Crosstalk The M+n isotope peak of Vildagliptin contributes to the signal of the deuterated internal standard, or the internal standard contains a significant amount of unlabeled Vildagliptin.[2]1. Verify Purity of Internal Standard: Analyze a high-concentration solution of the SIL-IS to check for the presence of unlabeled Vildagliptin.[2] 2. Optimize Mass Spectrometry Resolution: Ensure the mass spectrometer resolution is sufficient to distinguish between the analyte and internal standard signals.[2]

Frequently Asked Questions (FAQs)

Sample Preparation

Q1: What is the most effective sample preparation technique for reducing matrix effects in Vildagliptin bioanalysis?

A1: While Protein Precipitation (PPT) is a simple and fast technique, it often results in a less clean extract and is more susceptible to matrix effects.[6] Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are considered superior for reducing matrix effects and improving sensitivity in Vildagliptin bioanalysis.[1][2][3] SPE, in particular, can yield very clean extracts and high recovery rates.[1]

Q2: Are there any specific recommendations for LLE solvents or SPE cartridges for Vildagliptin extraction?

A2: For LLE, ethyl acetate has been reported to be an effective extraction solvent.[6][7] For SPE, Phenomenex Strata-X cartridges have demonstrated good recovery for Vildagliptin.[1]

Chromatography and Mass Spectrometry

Q3: What are the typical LC-MS/MS parameters for Vildagliptin analysis?

A3: A C18 column is commonly used for chromatographic separation.[1][3] The mobile phase is often a combination of an organic solvent like acetonitrile or methanol and an aqueous solution containing additives like ammonium acetate or formic acid to improve peak shape and ionization efficiency.[1][7][8][9] Electrospray ionization (ESI) in the positive ion mode is typically used for detection.[1][8] Multiple Reaction Monitoring (MRM) is employed for quantification, with common transitions for Vildagliptin being m/z 304.4 → 154.1 and for its deuterated internal standard Vildagliptin-d7 being m/z 311.1 → 161.1.[6][8]

Q4: Why is a stable isotope-labeled internal standard (SIL-IS) highly recommended?

A4: A SIL-IS, such as Vildagliptin-d7 or Vildagliptin-d3, is considered the gold standard in quantitative bioanalysis.[3][4] Because its physicochemical properties are nearly identical to the analyte, it co-elutes and experiences very similar ionization suppression or enhancement.[1][2] This allows it to effectively compensate for variations in sample preparation, injection volume, and matrix effects, leading to more accurate and precise results.[3][4]

Troubleshooting and Method Validation

Q5: How can I quantitatively assess the matrix effect in my assay?

A5: The matrix effect is typically evaluated by calculating the Matrix Factor (MF). This is the ratio of the analyte's peak response in the presence of the matrix (a post-extraction spiked sample) to its peak response in a neat solution at the same concentration. An IS-normalized MF is also calculated to determine if the internal standard adequately compensates for the matrix effect.[2][8]

Q6: My QC samples are failing, but my calibration curve looks good. What could be the issue?

A6: This could indicate a problem with matrix effects that are not being adequately compensated for by your current method. If your QC samples are prepared in a biological matrix, there may be an issue with extraction efficiency or matrix-induced signal suppression or enhancement that is not present in the solvent-based calibration standards.[10] It is crucial to re-evaluate your sample cleanup procedure and consider preparing matrix-matched calibrators.[2][10]

Q7: Are there any known stability issues with Vildagliptin in biological matrices?

A7: Vildagliptin can be unstable in biological matrices.[1] Some studies suggest adding a stabilizing agent like malic acid to plasma samples.[1][3] Vildagliptin is also sensitive to degradation in alkaline and oxidative conditions, especially at elevated temperatures.[1][11] Therefore, it is important to handle and store samples appropriately.

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for Vildagliptin Bioanalysis

Technique Advantages Disadvantages Reported Application
Protein Precipitation (PPT) Simple, fast, high-throughput.[6]Less clean extract, high potential for matrix effects (ion suppression).[6]Used for initial sample cleanup, but often requires further optimization to mitigate matrix effects.[8]
Liquid-Liquid Extraction (LLE) Cleaner extracts than PPT, good recovery.More labor-intensive and time-consuming than PPT.Effective for reducing matrix effects and improving sensitivity.[1][2] Ethyl acetate is a commonly used solvent.[6][7]
Solid-Phase Extraction (SPE) Provides the cleanest extracts, high recovery and concentration of the analyte.[1]Can be more expensive and requires method development.Highly effective for removing interfering matrix components and minimizing ion suppression.[1][2][3]

Table 2: Summary of LC-MS/MS Method Parameters for Vildagliptin Quantification

Parameter Typical Conditions Reference
LC Column C18 (e.g., Betasil C18, 50 mm x 4.6 mm, 5 µm)[1]
Mobile Phase Acetonitrile and 2 mM ammonium acetate (90:10 v/v)[7]
Acetonitrile and 5mM ammonium trifluoroacetate[1]
Methanol and 5 mM ammonium formate[12]
Ionization Mode Electrospray Ionization (ESI), Positive Ion Mode[1][8]
MRM Transition (Vildagliptin) m/z 304.4 → 154.1[6][8]
MRM Transition (Vildagliptin-d7) m/z 311.1 → 161.1[6][8]
Linearity Range (Human Plasma) 1.11 to 534.0 ng/mL[12]
Linearity Range (Rat Plasma) 7.06 to 3023.81 ng/mL[8]
1.57 to 501.21 ng/mL[7]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for Vildagliptin in Human Plasma
  • To 100 µL of human plasma in a microcentrifuge tube, add 50 µL of the internal standard working solution (e.g., Vildagliptin-d7 in methanol).

  • Add 1 mL of ethyl acetate as the extraction solvent.[6]

  • Vortex the mixture for 5 minutes to ensure thorough extraction.[6]

  • Centrifuge at 4,000 x g for 10 minutes to separate the aqueous and organic layers.[6]

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at approximately 40°C.[6]

  • Reconstitute the dried residue in 100 µL of the mobile phase and inject it into the LC-MS/MS system.[6]

Protocol 2: Solid-Phase Extraction (SPE) for Vildagliptin in Human Plasma
  • Condition an SPE cartridge (e.g., Phenomenex Strata-X) with 1 mL of methanol followed by 1 mL of water.

  • To 100 µL of human plasma, add 50 µL of the internal standard working solution.

  • Load the plasma sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.[6]

  • Elute Vildagliptin and the internal standard with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.[6]

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.[6]

  • Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.[6]

Protocol 3: Assessment of Matrix Factor
  • Prepare three sets of samples at low and high QC concentration levels:

    • Set A (Neat Solution): Spike Vildagliptin and the internal standard into the mobile phase or reconstitution solvent.[2]

    • Set B (Post-extraction Spike): Extract blank plasma from at least six different sources. Spike Vildagliptin and the internal standard into the extracted matrix.[2]

    • Set C (Pre-extraction Spike): Spike Vildagliptin and the internal standard into blank plasma from the same six sources and then perform the extraction.[2]

  • Analyze all samples using the validated LC-MS/MS method.

  • Calculate the Matrix Factor (MF) as follows:

    • MF = (Peak response of analyte in Set B) / (Peak response of analyte in Set A)

  • Calculate the IS-Normalized MF as follows:

    • IS-Normalized MF = (MF of analyte) / (MF of internal standard)

    • The variability of the IS-Normalized MF across the different matrix lots should be within acceptable limits (typically ≤15% CV).

Visualizations

Vildagliptin_Signaling_Pathway Vildagliptin Vildagliptin DPP4 DPP-4 (Dipeptidyl Peptidase-4) Vildagliptin->DPP4 Inhibits Incretins Incretin Hormones (GLP-1, GIP) DPP4->Incretins Inactivates Pancreas Pancreatic Islets Incretins->Pancreas Stimulates Inactive_Incretins Inactive Metabolites Insulin ↑ Insulin Secretion Pancreas->Insulin Glucagon ↓ Glucagon Release Pancreas->Glucagon Glucose ↓ Blood Glucose Insulin->Glucose Glucagon->Glucose

Caption: Vildagliptin's mechanism of action via DPP-4 inhibition.

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Plasma Plasma Sample Add_IS Add Internal Standard (e.g., Vildagliptin-d7) Plasma->Add_IS Extraction Extraction (LLE or SPE) Add_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS Data Data Processing & Quantification LCMS->Data

Caption: General workflow for Vildagliptin bioanalysis.

Troubleshooting_Logic Issue Inaccurate Results (Poor Accuracy/Precision) Cause1 Matrix Effects (Ion Suppression) Issue->Cause1 Cause2 Inadequate Sample Cleanup Issue->Cause2 Cause3 No/Improper IS Issue->Cause3 Solution1 Optimize Chromatography Cause1->Solution1 Solution2 Improve Sample Prep (LLE/SPE) Cause2->Solution2 Solution3 Use SIL-IS Cause3->Solution3

References

Vildagliptin Purity Assessment: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purity assessment and verification of vildagliptin. This guide includes troubleshooting advice, frequently asked questions, and detailed experimental protocols to assist in obtaining accurate and reliable results.

Frequently Asked Questions (FAQs)

Q1: What is the most common analytical technique for assessing the purity of a vildagliptin standard?

A1: The most common and widely accepted method for determining the chemical purity of vildagliptin is High-Performance Liquid Chromatography (HPLC) with UV detection.[1] This technique is effective for identifying and quantifying vildagliptin and its related impurities.

Q2: What are the typical degradation pathways for vildagliptin that I should be aware of during analysis?

A2: Vildagliptin is susceptible to degradation under forced conditions, which can lead to the formation of impurities. The primary degradation pathways include:

  • Hydrolysis: The nitrile group can hydrolyze to form an amide and subsequently a carboxylic acid.[1]

  • pH and Temperature Stress: Significant degradation occurs at high temperatures in acidic (e.g., 1M HCl), basic (e.g., 1M NaOH), and oxidative (e.g., H₂O₂) conditions.[1][2] This can result in the formation of a carboxylic acid derivative and a cyclic amidine.[1]

Q3: I am observing unexpected peaks in my chromatogram. What could be the cause?

A3: Unexpected peaks in your chromatogram can arise from several sources:

  • Sample Degradation: Ensure that your samples are freshly prepared and have been stored under appropriate conditions to prevent degradation.[3]

  • Contamination: The peaks could be due to contaminated solvents, glassware, or the HPLC system itself. Running a blank injection of the mobile phase can help identify system contamination.[3]

  • Known or Unknown Impurities: The peaks may correspond to known process-related impurities or previously uncharacterized degradation products.[3] Comparing retention times with available vildagliptin impurity reference standards can help in identification.[4][5]

Q4: How can I confirm the identity of vildagliptin and its impurities?

A4: While HPLC with UV detection is excellent for quantification, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for confirming the identity of vildagliptin and its impurities by providing mass-to-charge ratio (m/z) information.[2][6] For definitive structural elucidation of novel impurities, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy are often required.[6][7]

Q5: Are there any specific considerations when using a deuterated internal standard like Vildagliptin-d3?

A5: Yes, when using Vildagliptin-d3 as an internal standard in quantitative bioanalysis (typically with LC-MS/MS), you should be aware of the "isotope effect." This can cause a slight difference in retention time between the deuterated and non-deuterated compounds.[8] It is also crucial to assess the isotopic purity of the standard, as the presence of unlabeled vildagliptin can lead to inaccurate measurements.[8]

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of vildagliptin.

Issue Possible Cause Troubleshooting Steps
Poor Peak Shape (Tailing or Fronting) Column degradation, inappropriate mobile phase pH, or sample overload.1. Use a new or validated HPLC column. 2. Ensure the mobile phase pH is appropriate for vildagliptin's pKa. 3. Inject a lower concentration of the sample.
Inconsistent Retention Times Fluctuation in mobile phase composition, temperature, or flow rate.1. Ensure the mobile phase is well-mixed and degassed. 2. Use a column oven to maintain a consistent temperature. 3. Check the HPLC pump for consistent flow rate delivery.
Low Signal Intensity Incorrect detection wavelength, low sample concentration, or detector malfunction.1. Verify the detection wavelength is set to the λmax of vildagliptin (typically around 210-215 nm).[1][9] 2. Prepare a more concentrated sample. 3. Check the detector lamp and perform a system diagnostic.
Difficulty in Separating Impurities Suboptimal chromatographic conditions.1. Optimize the mobile phase composition (e.g., adjust the organic modifier to buffer ratio). 2. Try a different stationary phase (e.g., a different C18 column or a cyano column). 3. Adjust the gradient profile in a gradient elution method.
Inaccurate Quantification Lack of certified reference standards for impurities or a non-linear detector response.1. Use commercially available, certified reference standards for known impurities for accurate quantification.[3] 2. For novel impurities, isolation and characterization may be needed to create a reference standard.[3] 3. Construct a calibration curve with multiple points to ensure a linear detector response across the concentration range of interest.

Experimental Protocols

Protocol 1: Vildagliptin Purity Assessment by RP-HPLC

This protocol provides a general method for the purity assessment of a vildagliptin standard.

1. Materials and Reagents:

  • Vildagliptin reference standard

  • Acetonitrile (HPLC grade)

  • Phosphate buffer (pH adjusted as per specific method)

  • Water (HPLC grade)

2. Chromatographic Conditions:

Parameter Condition 1 Condition 2 Condition 3
Column Inertsil C18 (250 x 4.6 mm, 5 µm)[9]Altima C18 (150mm x 4.6mm, 5µm)[10]ODS-4 C18 (250 x 4.6 mm, 3 µm)[2]
Mobile Phase Acetonitrile: Phosphate Buffer (60:40 v/v), pH 3.6[9]Acetonitrile: Dilute Phosphoric Acid (60:40 v/v), pH 2.6[10]Buffer: Acetonitrile: Methanol (870:100:30 v/v/v)[2]
Flow Rate 1.0 mL/min[9]0.5 mL/min[10]1.0 mL/min[2]
Detection Wavelength 215 nm[9]210 nm[10]210 nm[2]
Injection Volume 20 µL10 µL[10]Not Specified
Column Temperature AmbientAmbient50°C[2]

3. Standard Solution Preparation:

  • Accurately weigh about 10 mg of the vildagliptin working standard and transfer it to a 100 mL volumetric flask.

  • Dissolve and dilute to volume with the mobile phase to obtain a stock solution of 100 µg/mL.

  • Further dilute the stock solution with the mobile phase to prepare working standard solutions at the desired concentrations (e.g., 50 µg/mL).[9]

4. Sample Preparation:

  • For bulk drug analysis, prepare the sample solution in the same manner as the standard solution.

5. System Suitability:

  • Inject the standard solution five times and evaluate system suitability parameters such as theoretical plates, tailing factor, and %RSD of the peak area. The theoretical plates for vildagliptin should typically be greater than 2000, and the tailing factor should be less than 2.

6. Analysis:

  • Inject the standard and sample solutions into the chromatograph and record the chromatograms.

  • Calculate the purity of the vildagliptin sample by comparing the peak area of the main peak in the sample chromatogram to that of the standard chromatogram.

Protocol 2: Vildagliptin Impurity Profiling by Stability-Indicating RP-HPLC

This protocol is designed to separate vildagliptin from its potential degradation products.

1. Materials and Reagents:

  • Vildagliptin

  • Perchloric acid buffer

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Triethylamine

2. Chromatographic Conditions:

Parameter Condition
Column Hypersil ODS (250 x 4.6 mm, 5 µm)[11]
Mobile Phase A mixture of Perchloric acid Buffer, methanol, acetonitrile, and Triethylamine[11]
Flow Rate 1.0 mL/min[11]
Detection Wavelength 210 nm[11]
Injection Volume 20 µL
Column Temperature Ambient

3. Forced Degradation Study:

  • Acid Degradation: Dissolve vildagliptin in 0.1 M HCl and heat at 80°C for a specified time. Neutralize the solution before injection.

  • Base Degradation: Dissolve vildagliptin in 0.1 M NaOH and heat at 80°C for a specified time. Neutralize the solution before injection.

  • Oxidative Degradation: Dissolve vildagliptin in 3% H₂O₂ and keep at room temperature for a specified time.

  • Thermal Degradation: Expose solid vildagliptin to dry heat (e.g., 105°C) for a specified time.

  • Photolytic Degradation: Expose a solution of vildagliptin to UV light.

4. Analysis:

  • Inject the stressed samples into the HPLC system.

  • The method is considered stability-indicating if the degradation products are well-resolved from the parent vildagliptin peak and from each other. Peak purity analysis of the vildagliptin peak in the stressed samples should be performed to confirm that it is free from co-eluting impurities.[11]

Visualizations

Vildagliptin_Purity_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Vildagliptin_Standard Vildagliptin Standard Dissolution Dissolve in Diluent Vildagliptin_Standard->Dissolution Dilution Dilute to Working Concentration Dissolution->Dilution HPLC_System HPLC System Dilution->HPLC_System Inject Sample Column C18 Column HPLC_System->Column Mobile_Phase Mobile Phase HPLC_System->Mobile_Phase Detector UV Detector HPLC_System->Detector Chromatogram Obtain Chromatogram Detector->Chromatogram Generate Data Peak_Integration Integrate Peaks Chromatogram->Peak_Integration Purity_Calculation Calculate Purity Peak_Integration->Purity_Calculation Report Report Purity_Calculation->Report Final Report

Caption: Workflow for Vildagliptin Purity Assessment by HPLC.

Troubleshooting_Logic Start Problem with HPLC Analysis Unexpected_Peaks Unexpected Peaks? Start->Unexpected_Peaks Poor_Peak_Shape Poor Peak Shape? Unexpected_Peaks->Poor_Peak_Shape No Check_Blank Run Blank Injection Unexpected_Peaks->Check_Blank Yes Inconsistent_RT Inconsistent Retention Times? Poor_Peak_Shape->Inconsistent_RT No Check_Column Evaluate Column Performance Poor_Peak_Shape->Check_Column Yes Check_Pump Check Pump Flow Rate Inconsistent_RT->Check_Pump Yes End Problem Resolved Inconsistent_RT->End No Check_Degradation Check Sample Stability Check_Blank->Check_Degradation Compare_Standards Compare with Impurity Standards Check_Degradation->Compare_Standards Compare_Standards->End Check_Mobile_Phase Verify Mobile Phase pH Check_Column->Check_Mobile_Phase Check_Concentration Reduce Sample Concentration Check_Mobile_Phase->Check_Concentration Check_Concentration->End Check_Temp Use Column Oven Check_Pump->Check_Temp Check_Solvent Ensure Mobile Phase is Homogeneous Check_Temp->Check_Solvent Check_Solvent->End

Caption: Decision Tree for Troubleshooting Common HPLC Issues.

References

Vildagliptin Analysis: Technical Support & Robustness Testing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the robustness testing of Vildagliptin analysis, primarily focusing on Reverse Phase High-Performance Liquid Chromatography (RP-HPLC).

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may be encountered during the analysis of Vildagliptin.

Q1: What is method robustness and why is it critical for Vildagliptin analysis?

A: Method robustness is the ability of an analytical procedure to remain unaffected by small, deliberate variations in method parameters.[1] It provides an indication of the method's reliability during normal usage.[2] For Vildagliptin, a potent anti-diabetic agent, ensuring robustness is a critical part of method validation to guarantee that the analytical method is reliable for routine quality control, providing consistent and accurate results across different labs, instruments, and analysts.[3][4]

Q2: What are the typical parameters to vary in an HPLC method robustness test for Vildagliptin?

A: During a robustness study for Vildagliptin, several key chromatographic conditions are intentionally varied to assess the impact on the results. The most common parameters include:

  • Flow Rate of the mobile phase (typically varied by ±0.1 to 0.2 mL/min).[3][5]

  • Mobile Phase pH (typically varied by ±0.1 to 0.2 units).[3]

  • Mobile Phase Composition , specifically the ratio of organic solvent to aqueous buffer (typically varied by ±2% to 4%).[3][5]

  • Detection Wavelength (typically varied by ±1 to 2 nm).[2][3]

  • Column Temperature (if controlled, typically varied by ±5°C).

The primary acceptance criterion for a robustness test is that the system suitability parameters (e.g., resolution, tailing factor, theoretical plates) must be met under all the varied conditions.[6]

Q3: I'm observing peak tailing or fronting in my Vildagliptin chromatogram. What are the common causes and solutions?

A: Poor peak shape compromises the accuracy of quantification.[7] Here are the likely causes and troubleshooting steps:

  • Peak Tailing:

    • Cause: Strong interaction between basic analytes like Vildagliptin and residual acidic silanols on the C18 column. This is a very common issue.

    • Solution: Adjust the mobile phase pH to ensure the analyte is in a single ionic form. A pH of 2.6 to 3.6 is often used for Vildagliptin.[2][8] Using a high-purity, end-capped column can also minimize this effect.

    • Cause: Column overload or degradation.

    • Solution: Reduce the sample concentration or injection volume. If the column is old or has been exposed to harsh conditions, replace it.[9]

  • Peak Fronting:

    • Cause: This is less common but can be caused by sample overload, especially in a sample solvent that is much stronger than the mobile phase.

    • Solution: Ensure the sample is dissolved in the mobile phase or a weaker solvent.[7] Lower the concentration of the analyte.

Below is a troubleshooting workflow for addressing common peak shape issues.

G start Poor Peak Shape Observed is_tailing Is the peak tailing? start->is_tailing is_fronting Is the peak fronting? is_tailing->is_fronting No tail_cause1 Possible Cause: Secondary Silanol Interactions is_tailing->tail_cause1 Yes front_cause1 Possible Cause: Sample Solvent Too Strong is_fronting->front_cause1 Yes end_node Re-inject and Evaluate Peak Shape is_fronting->end_node No/ Other Issue tail_sol1 Solution: Adjust mobile phase pH (e.g., pH 2.6-3.6) or use an end-capped column. tail_cause1->tail_sol1 tail_cause2 Possible Cause: Column Overload / Degradation tail_sol1->tail_cause2 tail_sol2 Solution: Reduce sample concentration or replace column. tail_cause2->tail_sol2 tail_sol2->end_node front_sol1 Solution: Dissolve sample in mobile phase or a weaker solvent. front_cause1->front_sol1 front_cause2 Possible Cause: Sample Overload front_sol1->front_cause2 front_sol2 Solution: Lower sample concentration. front_cause2->front_sol2 front_sol2->end_node

Troubleshooting workflow for HPLC peak shape issues.

Q4: My retention times for Vildagliptin are shifting between injections. What should I check?

A: Retention time variability is a common problem that can affect the reliability of peak identification and integration.[10]

  • Check Column Equilibration: Ensure the column is sufficiently equilibrated with the mobile phase before starting the sequence. Inadequate equilibration can cause retention time drift, especially at the beginning of a run.

  • Verify Mobile Phase Composition: Inaccurate preparation of the mobile phase is a frequent cause. If using a gradient, check the pump's proportioning valves. For isocratic methods, pre-mixing the mobile phase can enhance consistency.[10]

  • Inspect for Leaks: A leak in the system will cause a drop in pressure and an increase in retention times. Check all fittings and connections from the pump to the detector.[9]

  • Monitor Column Temperature: If a column heater is not used, fluctuations in ambient laboratory temperature can cause retention times to shift. Using a thermostatically controlled column compartment is recommended for robust methods.

Q5: I am seeing unexpected peaks in my chromatogram. What could they be?

A: Extraneous peaks can arise from several sources:

  • Sample Degradation: Vildagliptin can degrade under alkaline and oxidative conditions.[11] Ensure samples are prepared fresh and stored properly, protected from light and extreme temperatures.

  • Contamination: Contaminants can be introduced from solvents, glassware, or the HPLC system itself. Running a blank injection (mobile phase only) can help diagnose system contamination.[11]

  • Impurities: The peaks may be known process-related impurities or previously uncharacterized degradation products. Comparing their retention times with those of available Vildagliptin impurity reference standards can help with identification.[11]

Data Presentation: Robustness Study Parameters

The following table summarizes the typical parameters and variation ranges deliberately altered during a robustness study of an RP-HPLC method for Vildagliptin analysis, as synthesized from multiple validated methods.[3][5] The primary outcome measured is the adherence to system suitability test (SST) criteria, such as resolution, peak area, and tailing factor.[3][6]

Parameter VariedTypical Variation RangeMonitored ResultsTypical Outcome
Flow Rate ± 0.1 to 0.2 mL/minRetention Time, Peak Area, ResolutionNo significant change in system suitability parameters.[2][3]
Mobile Phase pH ± 0.1 to 0.2 unitsRetention Time, Tailing Factor, ResolutionThe method remains reliable within this range.[5]
Mobile Phase Composition ± 2% (Organic Phase)Resolution, Retention TimeSystem suitability parameters are consistently met.[3][5]
Wavelength ± 2 nmPeak AreaNo significant impact on quantitation.[3]

Experimental Protocols

Protocol: Representative RP-HPLC Method for Vildagliptin

This protocol outlines a typical isocratic RP-HPLC method for the quantification of Vildagliptin, synthesized from several validated procedures.[2][8]

  • Instrumentation: A standard HPLC system equipped with a UV-Visible or Photodiode Array (PDA) detector, isocratic pump, and autosampler.

  • Column: Altima C18 or equivalent (150 mm x 4.6 mm, 5 µm particle size).[2]

  • Mobile Phase: A filtered and degassed mixture of a phosphate buffer and acetonitrile. A common ratio is Buffer:Acetonitrile (40:60 v/v).[2] The buffer is often a dilute phosphoric acid solution, with the final mobile phase pH adjusted to between 2.6 and 3.6.[2][8]

  • Flow Rate: 0.5 to 1.0 mL/min.[2]

  • Injection Volume: 10 µL or 20 µL.[2][3]

  • Column Temperature: Ambient or controlled at 30°C.

  • Detection Wavelength: 210 nm.[2]

  • Run Time: Approximately 6-10 minutes.[2]

Protocol: Robustness Study Workflow

The robustness of the analytical method is evaluated by analyzing the effects of small, deliberate variations in the method parameters.

  • Prepare System Suitability Solution: Prepare a standard solution of Vildagliptin at a known concentration (e.g., 50 µg/mL).[8]

  • Establish Baseline Performance: Inject the system suitability solution five or six times using the nominal (optimized) chromatographic conditions. Calculate the mean and %RSD for parameters like retention time, peak area, tailing factor, and theoretical plates. Verify that all parameters meet the pre-defined acceptance criteria as per ICH guidelines.[2][12]

  • Vary a Single Parameter: Adjust one parameter to its extreme limit (e.g., increase the flow rate from 1.0 mL/min to 1.2 mL/min) while keeping all other conditions at their nominal values.

  • Analyze and Evaluate: Inject the system suitability solution and analyze the results. Record the chromatographic data and verify that system suitability criteria are still met.[6]

  • Repeat for All Variations: Repeat steps 3 and 4 for the lower and upper limits of each parameter identified for the study (e.g., flow rate, pH, mobile phase composition).

  • Assess Results: Compile the data. The method is considered robust if the system suitability criteria are met across all tested variations and the results remain reliable.[1]

The logical flow of a robustness study is visualized below.

G cluster_variations start Start with Optimized & Validated HPLC Method define_params Define Robustness Parameters & Variation Ranges (e.g., Flow Rate ±0.2, pH ±0.2) start->define_params vary_flow Vary Flow Rate (-0.2 and +0.2 mL/min) define_params->vary_flow vary_ph Vary Mobile Phase pH (-0.2 and +0.2 units) define_params->vary_ph vary_comp Vary Mobile Phase % Organic (-2% and +2%) define_params->vary_comp analyze Analyze System Suitability for Each Condition vary_flow->analyze vary_ph->analyze vary_comp->analyze check_sst Do all variations meet SST Acceptance Criteria? analyze->check_sst pass Method is Robust check_sst->pass Yes fail Method is Not Robust: Re-optimize or Tighten Controls check_sst->fail No

Workflow for conducting an HPLC method robustness study.

References

Vildagliptin Degradation Product Analysis: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the analysis of vildagliptin degradation products.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the experimental analysis of vildagliptin degradation products.

Issue 1: Unexpected or Additional Peaks in the Chromatogram

Possible Cause Troubleshooting Steps
Formation of Degradation Products - Compare the retention times of the unknown peaks with the known degradation products of vildagliptin. - Perform forced degradation studies under various stress conditions (acidic, basic, oxidative) to confirm the identity of the degradation products.[1][2]
Contamination - Inject a blank (mobile phase only) to check for contamination in the HPLC system. - Ensure the use of high-purity solvents and freshly prepared mobile phases.[2] - Thoroughly clean all glassware and sample vials.
Presence of Impurities - The peaks may correspond to known process-related impurities. - Compare the retention times with available vildagliptin impurity reference standards.[2]
Interaction with Excipients - If analyzing a formulation, certain excipients like lactose can react with vildagliptin, leading to the formation of additional degradation products.[1]

Issue 2: Inconsistent Peak Areas or Retention Times

Possible Cause Troubleshooting Steps
Sample Instability - Vildagliptin is susceptible to degradation in solution. Prepare samples fresh and analyze them promptly.[2] - For plasma samples, the addition of a stabilizing agent like malic acid is recommended to prevent degradation.[1][3] - If using an autosampler, consider cooling it to minimize degradation of samples waiting for injection.[1]
Inconsistent Mobile Phase Composition - Prepare fresh mobile phase for each run. - Ensure accurate measurement and mixing of mobile phase components.
Column Equilibration - Ensure the column is properly equilibrated with the mobile phase before starting the analysis. Inadequate equilibration can lead to retention time shifts.[4]
Fluctuations in Column Temperature - Use a column oven to maintain a consistent temperature throughout the analysis. Temperature fluctuations can affect retention times.[4][5]
Pump or System Leaks - Check for any leaks in the HPLC system, particularly around pump seals and fittings. Leaks can cause pressure fluctuations and affect retention time reproducibility.[5][6][7]

Issue 3: Poor Peak Shape (Tailing, Fronting, or Splitting)

Possible Cause Troubleshooting Steps
Column Overload - Reduce the injection volume or the concentration of the sample.
Inappropriate Mobile Phase pH - The pH of the mobile phase can significantly impact the peak shape of ionizable compounds like vildagliptin. Optimize the mobile phase pH.[8]
Column Contamination or Degradation - Flush the column with a strong solvent to remove any strongly retained compounds. - If the problem persists, the column may be degraded and require replacement.
Mismatched Sample Solvent and Mobile Phase - Whenever possible, dissolve the sample in the mobile phase. A strong mismatch in solvent strength can lead to peak distortion.[5]
Void in the Column - A void at the head of the column can cause peak splitting. This may require repacking or replacing the column.[6]

Frequently Asked Questions (FAQs)

Q1: What are the major degradation products of vildagliptin?

A1: Vildagliptin degrades under various stress conditions to form several products. The primary degradation pathways involve hydrolysis and oxidation.[9][10]

Summary of Major Vildagliptin Degradation Products

Stress Condition Major Degradation Products Identified References
Acidic Hydrolysis One major degradant at a relative retention time (RRT) of approximately 1.3. Another study identified [(3-hydroxytricyclo-[3.3.1.13,7]decan-1-yl)amino]acetic acid, 1-{[(3-hydroxytricyclo[3.3.1.13,7]decan-1-yl)amino]acetyl}-pyrrolidine-2-carboxylic acid and its O-methyl ester.[9][10]
Basic Hydrolysis Three major degradants at RRTs of approximately 0.4, 0.7, and 1.2. Another study identified 1-{[(3-hydroxytricyclo[3.3.1.13,7]-decan-1-yl)amino]acetyl}pyrrolidine-2-carboxamide.[9][10]
Oxidative Degradation Five major degradants at RRTs of approximately 0.5, 0.6, 0.7, 0.8, and 1.2. Another study identified 1-{[(3-hydroxytricyclo[3.3.1.13,7]-decan-1-yl)amino]acetyl}pyrrolidine-2-carboxamide.[9][10]
Neutral Hydrolysis One major degradant at an RRT of approximately 0.7.[9]
Thermal and UV Conditions No significant degradation is typically observed under these conditions.[9]

Q2: What are the typical HPLC conditions for analyzing vildagliptin and its degradation products?

A2: A common approach is using a reversed-phase C18 column with a gradient elution. The mobile phase often consists of a buffer (e.g., ammonium acetate) and an organic modifier like methanol or acetonitrile.[11][12][13] Detection is typically performed using a UV detector at around 210-215 nm.[14][15]

Q3: How do excipients affect the stability of vildagliptin?

A3: The presence of excipients can influence the degradation of vildagliptin. Some studies have shown that a mixture of common excipients can actually decrease the percentage of vildagliptin degradation.[9] However, vildagliptin, having a secondary amino group, can be incompatible with reducing sugars like lactose, which may promote the formation of certain degradants.[1] It is crucial to assess the stability of vildagliptin in the presence of specific excipients used in a formulation.[10][16]

Q4: How can I improve the stability of vildagliptin in plasma samples during analysis?

A4: Degradation of vildagliptin in plasma is a known issue. The addition of malic acid to human plasma has been shown to effectively stabilize vildagliptin and prevent its degradation, ensuring more accurate analytical results.[1][3]

Experimental Protocols

Protocol 1: Forced Degradation Study of Vildagliptin

This protocol outlines a general procedure for conducting forced degradation studies on vildagliptin raw material.

  • Acidic Degradation:

    • Dissolve 9.0 mg of vildagliptin in 2.0 mL of methanol.

    • Add 3.0 mL of 1 M HCl.

    • Store the mixture at 80°C for a specified period (e.g., 3, 5, or 9 hours).[9]

    • Neutralize the solution to pH 7.0 with NaOH solution.

    • Dilute with the mobile phase to a final concentration of 1.0 mg/mL before injection into the HPLC system.[9]

  • Basic Degradation:

    • Dissolve 9.0 mg of vildagliptin in 2.0 mL of methanol.

    • Add 3.0 mL of 1 M NaOH.

    • Store the mixture at 80°C for a specified period (e.g., 1 hour).[9]

    • Neutralize the solution to pH 7.0 with HCl solution.

    • Dilute with the mobile phase to a final concentration of 1.0 mg/mL.[9]

  • Oxidative Degradation:

    • Dissolve 5.0 mg of vildagliptin in 2.0 mL of methanol.

    • Add a specific volume of 3% H₂O₂.

    • Store at room temperature for a specified duration.

    • Dilute with the mobile phase to a final concentration of 1.0 mg/mL.[10]

Visualizations

Vildagliptin_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Stage cluster_data Data Processing start Vildagliptin Sample (Bulk or Formulation) stress Forced Degradation (Acid, Base, Oxidative) start->stress extract Extraction / Dilution stress->extract hplc RP-HPLC Analysis extract->hplc Inject Sample detect UV/DAD or MS Detection hplc->detect integrate Peak Integration & Quantification detect->integrate Chromatographic Data identify Degradant Identification integrate->identify report Reporting & Stability Assessment identify->report

Caption: Workflow for Vildagliptin Degradation Product Analysis.

Troubleshooting_Logic cluster_peak_issues Peak Related Issues cluster_solutions Potential Solutions start Problem Encountered in HPLC Analysis unexpected_peaks Unexpected Peaks? start->unexpected_peaks inconsistent_peaks Inconsistent Area/RT? start->inconsistent_peaks poor_shape Poor Peak Shape? start->poor_shape check_contamination Check for Contamination unexpected_peaks->check_contamination Yes confirm_degradation Confirm Degradation Products unexpected_peaks->confirm_degradation Yes check_stability Verify Sample Stability inconsistent_peaks->check_stability Yes optimize_conditions Optimize HPLC Conditions inconsistent_peaks->optimize_conditions Yes check_system Inspect HPLC System inconsistent_peaks->check_system Yes poor_shape->optimize_conditions Yes resolution resolution check_contamination->resolution Resolution confirm_degradation->resolution check_stability->resolution optimize_conditions->resolution check_system->resolution

Caption: Troubleshooting Logic for Vildagliptin HPLC Analysis.

References

Technical Support Center: Optimizing Vildagliptin Extraction from Plasma

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing the extraction recovery of vildagliptin from plasma samples.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments in a question-and-answer format.

Issue: Low Extraction Recovery

Potential Cause Troubleshooting & Optimization Steps
Incomplete Protein Precipitation (PPT) - Ensure the ratio of organic solvent (e.g., acetonitrile, methanol) to plasma is at least 3:1 (v/v). Acetonitrile is a common and effective choice. - Vortex the mixture vigorously for a minimum of 30 seconds to ensure thorough mixing and complete protein precipitation.[1] - Perform the precipitation at low temperatures (e.g., on ice) to minimize potential degradation of vildagliptin.[1] - Allow for sufficient centrifugation time and speed (e.g., >10,000 x g for 10 minutes at 4°C) to ensure a compact pellet of precipitated proteins.[1]
Suboptimal Liquid-Liquid Extraction (LLE) - pH Adjustment: The pH of the aqueous plasma sample can influence the extraction efficiency. Vildagliptin has a secondary amino group, and adjusting the pH can optimize its partition into the organic solvent. For instance, adding a small amount of 0.1N NaOH can prevent ionization and improve extraction into ethyl acetate.[2] - Choice of Organic Solvent: The selection of an appropriate organic solvent is critical. Ethyl acetate has been shown to be a reproducible and effective solvent for vildagliptin extraction.[2] Other solvents like tert-butyl methyl ether (TBME), dichloromethane, and diethyl ether can also be tested.[2] - Extraction Time: Ensure adequate vortexing time (e.g., 5 minutes) to facilitate the transfer of vildagliptin from the aqueous to the organic phase.[1]
Inefficient Solid-Phase Extraction (SPE) - Sorbent Selection: The choice of SPE sorbent is crucial. Polymeric reversed-phase sorbents like Phenomenex Strata-X have demonstrated high recovery for vildagliptin.[1] C8 and C18 phases have also been used successfully.[1] - Method Optimization: - Ensure proper conditioning (e.g., with methanol) and equilibration (e.g., with water) of the SPE cartridge before loading the sample.[1] - Optimize the wash steps to remove interferences without causing premature elution of vildagliptin. A weak solvent like 5-10% methanol in water is often a good starting point.[1] - Test different elution solvents to ensure complete recovery of the analyte. A mixture of methanol and 5 mM sodium lauryl sulphate has been reported to provide good recovery.[1]

Issue: Analyte Degradation

Potential Cause Troubleshooting & Optimization Steps
Temperature Instability - Vildagliptin is known to degrade in plasma at room temperature.[1] Accuracy can significantly decrease if samples are left at room temperature for extended periods.[3] - Mitigation: Process plasma samples on ice to minimize degradation.[1] For long-term storage, keep plasma samples at -70°C or lower.[1]
pH Instability - Vildagliptin is susceptible to degradation in strong acidic, basic, and oxidative conditions, particularly at elevated temperatures.[1][4] - Mitigation: - Avoid exposing the analyte to harsh pH conditions during sample processing. - The addition of malic acid to human plasma has been shown to effectively stabilize vildagliptin and prevent its degradation.[5]

Issue: Poor Chromatographic Peak Shape

Potential Cause Troubleshooting & Optimization Steps
Matrix Effects - Co-eluting endogenous plasma components, such as phospholipids, can interfere with the ionization of vildagliptin, leading to signal suppression or enhancement and resulting in poor peak shape. - Mitigation: - Employ a more selective extraction method like SPE, which generally yields cleaner extracts and reduces matrix effects compared to protein precipitation.[1] - If using protein precipitation, ensure the complete removal of the precipitated proteins.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting vildagliptin from plasma?

The three most common techniques for vildagliptin extraction from plasma are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).[6] The choice of method depends on the specific requirements of the assay, such as desired sensitivity, sample throughput, and available instrumentation.[1]

Q2: What are the typical extraction recovery rates for vildagliptin?

Extraction recovery can vary based on the method and optimization. Here is a summary of reported recovery rates:

Extraction Method Sorbent/Solvent Reported Recovery (%) Advantages Disadvantages
Protein Precipitation (PPT)AcetonitrileNot explicitly stated, but generally lower than SPE.Simple, fast, high-throughput.[6]Less clean extract, potential for matrix effects.[6]
Liquid-Liquid Extraction (LLE)Ethyl AcetateNot explicitly stated.Cleaner extract than PPT.[7]Requires solvent evaporation and reconstitution, can be more time-consuming.[2]
Solid-Phase Extraction (SPE)Phenomenex Strata-X (Polymeric Reversed-Phase)92.26%[6]Provides the cleanest extracts, high selectivity, and minimizes matrix effects.[6]More expensive and method development can be more complex.[6]

Q3: How can I prevent vildagliptin degradation during sample collection and storage?

Vildagliptin is unstable in plasma, so proper handling is crucial. To prevent degradation, process samples on ice and minimize the time they are kept at room temperature. For long-term storage, it is recommended to store plasma samples at -70°C or below.[1] The addition of a stabilizing agent like malic acid to the plasma can also prevent degradation.[5]

Q4: What internal standard (IS) should I use for vildagliptin analysis?

The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte, as it has nearly identical extraction and ionization behavior. Vildagliptin-D7 and ¹³C-¹⁵N-vildagliptin are excellent choices.[1] If a SIL-IS is not available, a structural analog with similar physicochemical properties can be used as an alternative.

Experimental Protocols

Below are detailed methodologies for the key extraction experiments.

Protein Precipitation (PPT) Protocol

This protocol is based on methods utilizing acetonitrile for precipitation.[1]

Methodology:

  • Pipette 100 µL of plasma sample into a microcentrifuge tube.

  • Add the internal standard (e.g., ¹³C-¹⁵N-vildagliptin).

  • Add 300-400 µL of ice-cold acetonitrile to the plasma sample.

  • Vortex the mixture vigorously for at least 30 seconds to ensure complete protein precipitation.[1]

  • Centrifuge the tubes at high speed (e.g., >10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[1]

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the residue in a suitable volume (e.g., 100-200 µL) of the mobile phase.

  • Vortex briefly and inject the sample into the LC-MS/MS system.

cluster_0 Protein Precipitation Workflow start Plasma Sample (100 µL) add_is Add Internal Standard start->add_is add_acn Add Ice-Cold Acetonitrile (300-400 µL) add_is->add_acn vortex1 Vortex (30s) add_acn->vortex1 centrifuge Centrifuge (>10,000 x g, 10 min, 4°C) vortex1->centrifuge transfer Transfer Supernatant centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analyze Inject into LC-MS/MS reconstitute->analyze

Protein Precipitation Workflow for Vildagliptin Extraction.
Liquid-Liquid Extraction (LLE) Protocol

This protocol is a general representation based on successful LLE methods for vildagliptin.[2]

Methodology:

  • Pipette 100 µL of plasma sample into a glass tube.

  • Add 25 µL of internal standard (e.g., Repaglinide, 1 µg/mL).[7]

  • Add 25 µL of 0.1N NaOH and vortex for 10 seconds.[2][7]

  • Add 1.5 mL of ethyl acetate as the extraction solvent.[2]

  • Vortex the mixture vigorously for 5 minutes to ensure thorough mixing.[1]

  • Centrifuge for 5 minutes at 4000 rpm to separate the aqueous and organic layers.[1]

  • Carefully transfer the upper organic layer (~1.3 mL) to a new tube.[1]

  • Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 250 µL of the mobile phase.[1]

  • Inject a 2 µL aliquot into the LC-MS/MS system.[1]

cluster_1 Liquid-Liquid Extraction Workflow start_lle Plasma Sample (100 µL) add_is_lle Add Internal Standard start_lle->add_is_lle add_naoh Add 0.1N NaOH & Vortex add_is_lle->add_naoh add_ea Add Ethyl Acetate (1.5 mL) add_naoh->add_ea vortex_lle Vortex (5 min) add_ea->vortex_lle centrifuge_lle Centrifuge (4000 rpm, 5 min) vortex_lle->centrifuge_lle transfer_lle Transfer Organic Layer centrifuge_lle->transfer_lle evaporate_lle Evaporate to Dryness transfer_lle->evaporate_lle reconstitute_lle Reconstitute in Mobile Phase evaporate_lle->reconstitute_lle analyze_lle Inject into LC-MS/MS reconstitute_lle->analyze_lle

Liquid-Liquid Extraction Workflow for Vildagliptin.
Solid-Phase Extraction (SPE) Protocol

This protocol is a general representation based on successful SPE methods for vildagliptin.[1]

Methodology:

  • Conditioning: Condition the SPE cartridge (e.g., Phenomenex Strata-X) by passing 1 mL of methanol through it.

  • Equilibration: Equilibrate the cartridge by passing 1 mL of purified water. Do not allow the cartridge to dry.[1]

  • Loading: Pre-treat 200 µL of plasma with the internal standard. Load the pre-treated sample onto the SPE cartridge.[1]

  • Washing: Wash the cartridge with 1 mL of a weak solvent (e.g., 5-10% methanol in water) to remove salts and polar impurities.[1]

  • Elution: Elute vildagliptin and the internal standard from the cartridge using an appropriate elution solvent (e.g., 1 mL of methanol:5 mM sodium lauryl sulphate).[1]

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in a suitable volume of the mobile phase.

  • Analysis: Inject the sample into the LC-MS/MS system.

cluster_2 Solid-Phase Extraction Workflow condition Condition Cartridge (Methanol) equilibrate Equilibrate Cartridge (Water) condition->equilibrate load Load Pre-treated Plasma Sample equilibrate->load wash Wash (e.g., 5-10% Methanol) load->wash elute Elute Vildagliptin wash->elute evaporate_spe Evaporate to Dryness elute->evaporate_spe reconstitute_spe Reconstitute in Mobile Phase evaporate_spe->reconstitute_spe analyze_spe Inject into LC-MS/MS reconstitute_spe->analyze_spe

Solid-Phase Extraction General Workflow.

References

Validation & Comparative

A Comparative Guide to Bioanalytical Methods for Vildagliptin Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of Vildagliptin in biological matrices is paramount for pharmacokinetic, bioequivalence, and toxicokinetic studies. This guide provides an objective comparison of various validated bioanalytical methods for Vildagliptin, including High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The performance of these methods is evaluated based on key validation parameters, with supporting experimental data summarized for easy comparison.

Comparative Analysis of Vildagliptin Bioanalytical Methods

The selection of a bioanalytical method for Vildagliptin depends on factors such as the required sensitivity, the nature of the biological matrix, and the available instrumentation. While HPLC methods with UV detection are available, LC-MS/MS is often preferred for its superior sensitivity and selectivity, especially for complex biological samples.[1][2]

A critical aspect of bioanalytical method development is the choice of an appropriate internal standard (IS) to ensure accuracy and precision by correcting for variability during sample processing and analysis.[3] A stable isotope-labeled internal standard, such as Vildagliptin-D7, is often considered the gold standard for LC-MS/MS assays due to its similar physicochemical properties to the analyte.[3][4]

The following tables summarize the validation parameters of different bioanalytical methods for Vildagliptin, providing a basis for cross-method comparison.

Table 1: LC-MS/MS Method Validation Parameters
Internal StandardLinearity Range (ng/mL)Precision (% CV)Accuracy (% Recovery or % Bias)Recovery (%)Reference
Vildagliptin-D77.06 - 3023.81< 9± 15 of nominal values92.26 (Vildagliptin) / 89.58 (IS)[3]
¹³C-¹⁵N-Vildagliptin1.11 - 534.00.9 - 8.5 (Intra- & Inter-day)99.8% - 109.3%Not Reported[5]
Alogliptin5 - 300Not ReportedNot ReportedNot Reported[6]
Metformin D6 & Vildagliptin D70.2 - 160Not ReportedNot Reported92.26 (Vildagliptin) / 89.58 (IS)[7]
Table 2: HPLC Method Validation Parameters
MethodLinearity Range (µg/mL)Precision (% RSD)Accuracy (% Recovery)Limit of Quantification (LOQ) (µg/mL)Reference
RP-HPLC25 - 1500.30 (Intra-day) / 0.62 (Inter-day)99.730.21
RP-HPLC50 - 90Not ReportedNot Reported9.94[8]
UHPLC-DADNot specified for Vildagliptin alone< 299.79 ± 0.54Not Reported[9]
RP-HPLC1-5 (for Vildagliptin)< 2100.24Not Reported[10]

Experimental Workflow and Methodologies

The development and validation of a robust bioanalytical method follow a systematic workflow to ensure reliable data. This process includes method development, validation, and application to sample analysis.

Bioanalytical Method Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Sample Analysis MD1 Select Analytical Technique (e.g., LC-MS/MS) MD2 Optimize Chromatographic Conditions MD1->MD2 MD3 Optimize Mass Spectrometric Parameters MD2->MD3 MD4 Develop Sample Preparation Procedure MD3->MD4 MV1 Selectivity & Specificity MD4->MV1 Proceed to Validation MV2 Linearity & Range MV1->MV2 MV3 Precision & Accuracy MV2->MV3 MV4 Recovery & Matrix Effect MV3->MV4 MV5 Stability MV4->MV5 SA1 Sample Preparation MV5->SA1 Apply Validated Method SA2 Instrumental Analysis SA1->SA2 SA3 Data Processing & Quantification SA2->SA3

Caption: Generalized workflow for bioanalytical method development, validation, and sample analysis.

Detailed Experimental Protocols

Below are representative experimental protocols for the bioanalytical quantification of Vildagliptin using LC-MS/MS.

Protocol 1: LC-MS/MS with Vildagliptin-D7 as Internal Standard

This method is adapted from a validated bioanalytical procedure for the quantification of Vildagliptin in human plasma.[7]

  • Sample Preparation: Solid Phase Extraction (SPE) is employed for sample cleanup and concentration.

    • Condition a Phenomenex Strata-X SPE cartridge.

    • Load the plasma sample to which Vildagliptin-D7 internal standard has been added.

    • Wash the cartridge to remove interferences.

    • Elute the analyte and internal standard using a mixture of methanol and 5 mM sodium lauryl sulphate.[7]

    • Evaporate the eluate to dryness and reconstitute in the mobile phase.

  • Chromatographic Conditions:

    • Column: Cosmosil CN (150 x 4.6 mm, 5 µm).[7]

    • Mobile Phase: Isocratic elution with 10 mM ammonium formate (pH 5.0) and methanol (30:70 v/v).[7]

    • Flow Rate: 1.0 mL/min.[7]

    • Column Temperature: Ambient.

    • Injection Volume: Not specified.

  • Mass Spectrometric Conditions:

    • Instrument: A tandem mass spectrometer with an electrospray ionization (ESI) source.

    • Ionization Mode: Positive ion mode.[7]

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).[7]

    • MRM Transitions:

      • Vildagliptin: Specific m/z transition is monitored.

      • Vildagliptin-D7: Specific m/z transition is monitored.

Protocol 2: UPLC-MS/MS Method

This protocol is based on a method for the simultaneous determination of Metformin and Vildagliptin in human plasma.[11]

  • Sample Preparation: Protein precipitation is a common and rapid sample preparation technique.

    • To a plasma sample, add the internal standard.

    • Precipitate the plasma proteins by adding a suitable organic solvent (e.g., acetonitrile).

    • Vortex and centrifuge the sample.

    • Inject a portion of the supernatant into the UPLC-MS/MS system.

  • Chromatographic Conditions:

    • Column: Atlantis HILIC Silica (150 mm × 2.1 mm, 3-μm particle size).[11]

    • Mobile Phase: Isocratic elution with 20% water and 80% acetonitrile/water (95:5 v/v), containing 0.1% formic acid and 3mM ammonium formate.[11]

    • Flow Rate: 400 µL/min.[11]

    • Column Temperature: 40°C.[11]

  • Mass Spectrometric Conditions:

    • Instrument: Tandem mass spectrometer with an ESI source.

    • Ionization Mode: Positive ion mode.

    • Acquisition Mode: MRM.

    • MRM Transitions: Specific precursor to product ion transitions for Vildagliptin and the internal standard are monitored.

Conclusion

The choice of a bioanalytical method for Vildagliptin quantification should be guided by the specific requirements of the study. LC-MS/MS methods generally offer higher sensitivity and selectivity, which is crucial for analyzing low concentrations of the drug in complex biological matrices. The use of a stable isotope-labeled internal standard is highly recommended to ensure the accuracy and reliability of the results. HPLC-UV methods can be a viable alternative for the analysis of bulk drug substances or pharmaceutical dosage forms where high sensitivity is not a primary concern.[12] This guide provides a comparative overview to assist researchers in selecting and implementing a suitable and robust bioanalytical method for their Vildagliptin studies.

References

A Comparative Analysis of Vildagliptin and Sitagliptin Standards for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Vildagliptin and Sitagliptin are both prominent members of the dipeptidyl peptidase-4 (DPP-4) inhibitor class of oral antihyperglycemic agents, widely used in the management of type 2 diabetes mellitus.[1] Their therapeutic efficacy is rooted in their ability to modulate the incretin system, leading to improved glycemic control.[1] For researchers, scientists, and professionals in drug development, a detailed understanding of the comparative standards of these two molecules is crucial for analytical method development, formulation studies, and clinical trial design. This guide provides an objective comparison of Vildagliptin and Sitagliptin, supported by experimental data and detailed methodologies.

Physicochemical Properties

A fundamental comparison between Vildagliptin and Sitagliptin begins with their distinct physicochemical characteristics, which influence their formulation, absorption, and metabolism.

PropertyVildagliptinSitagliptin
Chemical Structure (S)-1-[2-(3-Hydroxyadamantan-1-ylamino)acetyl]pyrrolidine-2-carbonitrile(R)-4-oxo-4-[3-(trifluoromethyl)-5,6-dihydro[1][2][3]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-amine
Molecular Formula C₁₇H₂₅N₃O₂C₁₆H₁₅F₆N₅O
Molecular Weight 303.40 g/mol 407.32 g/mol
Appearance White to off-white powderWhite or almost white, crystalline powder
Solubility Freely soluble in waterSoluble in water, very slightly soluble in ethanol, practically insoluble in hexane
pKa Basic in nature, ionizes in acidic mediaNot explicitly found in search results
Melting Point ~148-152 °CNot explicitly found in search results

Analytical Standards and Methodologies

The accurate quantification of Vildagliptin and Sitagliptin in bulk forms, pharmaceutical formulations, and biological matrices is paramount for quality control and pharmacokinetic studies. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most prevalent techniques.[1]

Comparative Overview of Analytical Methods
ParameterVildagliptinSitagliptin
Primary Analytical Technique RP-HPLC, LC-MS/MSRP-HPLC, LC-MS/MS
Commonly Used Column C18 columns (e.g., Hypurity C18, Inertsil C18)C18 columns (e.g., Inertsil C18)
Detection Wavelength (HPLC) 210 nm, 215 nm, 220 nm, 266 nm217 nm
Linearity Range (HPLC) 1-14 µg/mL, 10-60 µg/mL, 25-150 µg/mLNot explicitly detailed for monotherapy
LC-MS/MS Ionization Positive Electrospray Ionization (ESI+)Positive Electrospray Ionization (ESI+)
LC-MS/MS MRM Transition m/z 304.3 → 154.2Not explicitly detailed for monotherapy
Lower Limit of Quantification (LLOQ) in Plasma 1.11 ng/mLNot explicitly detailed for monotherapy
Experimental Protocol: Simultaneous Determination by LC-MS/MS

This protocol outlines a representative method for the simultaneous quantification of Vildagliptin and Sitagliptin in human plasma, based on established methodologies.[1][3]

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of human plasma in a microcentrifuge tube, add an internal standard (e.g., Alogliptin).[3]

  • Add 400 µL of acetonitrile to precipitate plasma proteins.

  • Vortex the mixture for 5 minutes.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

2. LC-MS/MS Conditions

  • LC System: Agilent 1200 LC system or equivalent.[3]

  • Column: Chromolith® High Resolution RP-18e HPLC column (100 mm x 4.6 mm, 5 µm).[4]

  • Mobile Phase: A gradient mixture of methanol and 5 mM ammonium formate.[5][6]

  • Flow Rate: 0.5 - 1.0 mL/min.[1]

  • Injection Volume: 5 - 20 µL.[1]

  • MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.[1]

  • Detection: Multiple Reaction Monitoring (MRM).

3. Method Validation

The method should be validated according to ICH and FDA guidelines for selectivity, linearity, sensitivity (LOD and LOQ), precision, accuracy, and stability.[3]

Impurity Profiling

Ensuring the purity of active pharmaceutical ingredients (APIs) is a critical aspect of drug development and manufacturing. Impurities can arise from the synthesis process, degradation, or storage.

Impurity TypeVildagliptinSitagliptin
Synthesis-Related Impurities Vildagliptin Related Compound ANot explicitly detailed
Degradation Products Can form due to heat, light, and moisture.[7] The nitrile group is a potential site for degradation.[8]Prone to degradation under specific pH and temperature conditions.[9]
Residual Solvents Controlled as per ICH Q3C guidelines.[7]Controlled as per regulatory guidelines.
Official Standards European Pharmacopoeia (Ph. Eur.) monograph exists.European Pharmacopoeia (Ph. Eur.) monograph exists for Sitagliptin phosphate.

Pharmacokinetic and Efficacy Comparison

While both drugs share the same mechanism of action, their pharmacokinetic profiles and some aspects of their clinical efficacy show notable differences.

Pharmacokinetic Parameters
ParameterVildagliptin (50 mg)Sitagliptin (100 mg)
Tmax (median, hours) 1.5 - 2.01.0 - 4.0
Cmax (mean, ng/mL) ~100 - 200 (dose-dependent)~182.37 (fasting)
t1/2 (mean, hours) ~1.5 - 2.5~12.4
Dosing Frequency Twice dailyOnce daily
Effect of Food Delays Tmax to 2.5 hours and decreases Cmax by 19%, with no effect on AUC.Minimal effect on pharmacokinetics.

Note: Pharmacokinetic parameters can vary based on the study population, dosage, and whether administered in a fasting or fed state.[1]

Clinical Efficacy

Clinical studies have demonstrated the efficacy of both Vildagliptin and Sitagliptin in improving glycemic control. However, some studies suggest potential differences in their effects on glucose variability and postprandial glucose.

Efficacy ParameterVildagliptinSitagliptinKey Findings
HbA1c Reduction Significant reduction from baseline.[10]Significant reduction from baseline.[10]Some studies suggest Vildagliptin 50 mg twice daily may lead to a greater HbA1c reduction than Sitagliptin 50 mg or 100 mg once daily.[11]
Fasting Plasma Glucose (FPG) Reduction observed in several studies.[12]Reduction observed in several studies.[10]In patients with severe renal impairment, Vildagliptin showed a reduction in FPG while Sitagliptin showed a slight increase, though the difference was not statistically significant.[12]
Glucose Variability (MAGE) Shown to reduce Mean Amplitude of Glycemic Excursions.[13]Also reduces MAGE, but some studies suggest a greater effect with Vildagliptin.[13]Vildagliptin 50 mg twice daily significantly lowered MAGE compared to Sitagliptin 50 mg once daily.[13]
Postprandial Glucose Effective in reducing postprandial glucose excursions.[1]Effective in reducing postprandial glucose fluctuations.[13]Vildagliptin may offer advantages in reducing postprandial hyperglycemia.[1][13]

Visualizing Mechanisms and Workflows

DPP-4 Inhibition Signaling Pathway

DPP4_Inhibition cluster_input Physiological Trigger cluster_hormones Incretin Hormones cluster_enzyme Enzymatic Action & Inhibition cluster_pancreas Pancreatic Response cluster_effects Glycemic Control Food Ingestion Food Ingestion Gut L-cells Gut L-cells Food Ingestion->Gut L-cells stimulates Active GLP-1 & GIP Active GLP-1 & GIP Gut L-cells->Active GLP-1 & GIP release DPP-4 Enzyme DPP-4 Enzyme Active GLP-1 & GIP->DPP-4 Enzyme substrate for Pancreas Pancreas Active GLP-1 & GIP->Pancreas Inactive Incretins Inactive Incretins DPP-4 Enzyme->Inactive Incretins degrades to Vildagliptin / Sitagliptin Vildagliptin / Sitagliptin Vildagliptin / Sitagliptin->DPP-4 Enzyme inhibit β-cells β-cells Pancreas->β-cells stimulates α-cells α-cells Pancreas->α-cells inhibits ↑ Insulin Secretion ↑ Insulin Secretion β-cells->↑ Insulin Secretion ↓ Glucagon Secretion ↓ Glucagon Secretion α-cells->↓ Glucagon Secretion ↑ Glucose Uptake ↑ Glucose Uptake ↑ Insulin Secretion->↑ Glucose Uptake (Muscle, Adipose Tissue) ↓ Hepatic Glucose Production ↓ Hepatic Glucose Production ↓ Glucagon Secretion->↓ Hepatic Glucose Production ↓ Blood Glucose ↓ Blood Glucose ↓ Hepatic Glucose Production->↓ Blood Glucose ↑ Glucose Uptake->↓ Blood Glucose

Caption: Mechanism of action of Vildagliptin and Sitagliptin via DPP-4 inhibition.

Typical Bioanalytical Experimental Workflow

Bioanalytical_Workflow cluster_sample Sample Collection & Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Reporting Plasma_Sample Plasma Sample Collection Add_IS Addition of Internal Standard Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation (e.g., with Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Evaporation Supernatant Evaporation Centrifugation->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_MSMS_Injection LC-MS/MS Injection Reconstitution->LC_MSMS_Injection Chromatographic_Separation Chromatographic Separation (C18 Column) LC_MSMS_Injection->Chromatographic_Separation Mass_Detection Mass Spectrometric Detection (ESI+, MRM) Chromatographic_Separation->Mass_Detection Data_Acquisition Data Acquisition Mass_Detection->Data_Acquisition Quantification Quantification (Calibration Curve) Data_Acquisition->Quantification Report Pharmacokinetic Analysis & Reporting Quantification->Report

Caption: General workflow for the bioanalysis of Vildagliptin and Sitagliptin in plasma.

Conclusion

Vildagliptin and Sitagliptin, while both effective DPP-4 inhibitors, exhibit distinct profiles concerning their physicochemical properties, pharmacokinetics, and, to some extent, their analytical quantification and clinical efficacy. Vildagliptin has a shorter half-life, necessitating twice-daily dosing, whereas Sitagliptin's longer half-life allows for once-daily administration.[1] Analytically, robust LC-MS/MS and HPLC methods have been developed for both, enabling their precise quantification. While both drugs effectively lower HbA1c, some evidence suggests Vildagliptin may offer advantages in reducing glycemic variability and postprandial glucose excursions.[1][13] The choice between these agents in a clinical setting may be guided by these differences, alongside patient-specific factors. For the research and development professional, this comparative guide provides a foundational understanding of the key standards and methodologies pertinent to the ongoing study of these important therapeutic agents.

References

A Comparative Guide to Vildagliptin Reference Standards for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the quality and reliability of a Vildagliptin reference standard are paramount for accurate analytical measurements and successful research outcomes. This guide provides a comprehensive comparison of Vildagliptin reference standards, drawing upon typical data from supplier Certificates of Analysis (CoA) and outlining key experimental protocols for independent verification.

Understanding Vildagliptin and its Mechanism of Action

Vildagliptin is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes.[1][2][3] It works by preventing the degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2][4] This leads to increased levels of active incretins, which in turn stimulate insulin secretion and suppress glucagon release in a glucose-dependent manner, ultimately leading to improved glycemic control.[1][2][3]

cluster_0 Gut cluster_1 Pancreas cluster_2 Bloodstream Food Food Intake GLP1_GIP Active GLP-1 & GIP Food->GLP1_GIP stimulates release of BetaCells β-cells Insulin Insulin Secretion BetaCells->Insulin increases AlphaCells α-cells Glucagon Glucagon Secretion AlphaCells->Glucagon decreases Lowered Blood Glucose Lowered Blood Glucose Insulin->Lowered Blood Glucose leads to Glucagon->Lowered Blood Glucose (suppression) leads to GLP1_GIP->BetaCells stimulates GLP1_GIP->AlphaCells inhibits DPP4 DPP-4 Enzyme GLP1_GIP->DPP4 degraded by Inactive_Incretins Inactive Incretins DPP4->Inactive_Incretins Vildagliptin Vildagliptin Vildagliptin->DPP4 inhibits G cluster_prep Sample Preparation cluster_tests Analytical Testing cluster_analysis Data Analysis & Comparison prep Accurately weigh and dissolve Vildagliptin reference standards in appropriate solvent hplc Purity & Assay by HPLC-UV prep->hplc nmr Identity by ¹H-NMR prep->nmr ms Identity by LC-MS prep->ms kf Moisture Content by Karl Fischer prep->kf analysis Compare purity, identity, and moisture content results against specifications and between suppliers hplc->analysis nmr->analysis ms->analysis kf->analysis

References

A Comparative Guide to the Inter-Laboratory Validation of Vildagliptin Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of validated analytical methods for the quantification of Vildagliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor. The objective is to offer researchers, scientists, and drug development professionals a comparative overview of method performance based on experimental data from various single-laboratory validation studies, simulating an inter-laboratory comparison of different analytical approaches. The primary methods discussed are Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) and UV-Visible Spectrophotometry, which are commonly employed for the analysis of Vildagliptin in bulk drug and pharmaceutical formulations.

Data Presentation: Comparative Analysis of Validated Analytical Methods

The following tables summarize the quantitative performance data for different analytical methods for Vildagliptin, as reported in various validation studies. This comparative data is essential for selecting a suitable method for a specific analytical purpose.

Table 1: Comparison of Validated RP-HPLC Methods for Vildagliptin

ParameterMethod 1Method 2Method 3Method 4
Stationary Phase Altima C18 (150mm x 4.6mm, 5µm)[1]Phenomenex C18 (250mm x 4.6mm, 5µm)[2]Inertsil C18 (250mm x 4.6mm, 5µm)[3]Jasco CrestPack RP C18 (250 x 4.6 mm, 5µ)[4]
Mobile Phase Buffer (dilute H₃PO₄, pH 2.6) : Acetonitrile (40:60 v/v)[1]Methanol : Water (60:40 v/v), pH 4.5 with OPA[2]Acetonitrile : Phosphate Buffer (60:40 v/v), pH 3.6[3]Buffer (pH 6) : Acetonitrile : Methanol (70:10:20 v/v)[4]
Flow Rate 0.5 mL/min[1]0.8 mL/min[2]1.0 mL/min[3]Not Specified
Detection Wavelength 210 nm[1]207 nm[2]215 nm[3]210 nm[4]
Retention Time 3.05 min[1]~3.9 min[2]3.924 min[3]Not Specified
Linearity Range Not Specified50-90 µg/mL[2]Not Specified5-15 µg/mL[4]
Correlation Coefficient (r²) 0.999[1]0.999[2]0.9999[3]0.999[4]
LOD Not Specified2.98 µg/mL[2]0.42 µg/mL[3]Not Specified
LOQ Not Specified9.94 µg/mL[2]1.29 µg/mL[3]Not Specified
Accuracy (% Recovery) Not SpecifiedNot SpecifiedNot Specified<2% RSD[4]
Precision (%RSD) <2%[1]Not SpecifiedNot Specified<2%[4]

Table 2: Comparison of Validated UV Spectrophotometric Methods for Vildagliptin

ParameterMethod 1Method 2Method 3
Solvent 0.1N HCl[5]Water[6]0.1% NaOH
Detection Wavelength (λmax) 210 nm[5]Not Specified216 nm
Linearity Range 5-60 µg/mL[5]12.5-200 µg/mL[6]10-100 µg/mL
Correlation Coefficient (r²) 0.999[5]>0.985[6]0.997
LOD 0.951 µg/mL[5]Not SpecifiedNot Specified
LOQ 2.513 µg/mL[5]Not SpecifiedNot Specified
Accuracy (% Recovery) 98-101%[5]99.69-100%[6]99.32% (Assay)
Precision (%RSD) Intraday: 1.263, Interday: 1.162[5]<2%[6]Not Specified

Experimental Protocols

Below are detailed methodologies for the key experiments cited in the comparison tables.

RP-HPLC Method 1 Protocol [1]

  • Instrumentation : A standard HPLC system with a UV detector.

  • Column : Altima C18 (150mm x 4.6mm, 5µm).

  • Mobile Phase : A mixture of dilute phosphoric acid solution (pH 2.6) and acetonitrile in a 40:60 v/v ratio.

  • Flow Rate : 0.5 mL/min.

  • Injection Volume : 10 µL.

  • Detection : UV detection at 210 nm.

  • Standard Solution Preparation : A standard solution of Vildagliptin is prepared in the mobile phase.

  • Sample Preparation : For pharmaceutical formulations, a quantity of powdered tablets equivalent to a specific amount of Vildagliptin is dissolved in the mobile phase, sonicated, filtered, and diluted to the desired concentration.

UV Spectrophotometric Method 1 Protocol [5]

  • Instrumentation : A UV-Visible double beam spectrophotometer.

  • Solvent : 0.1N Hydrochloric acid.

  • Wavelength of Maximum Absorption (λmax) : 210 nm.

  • Standard Stock Solution : An accurately weighed quantity of Vildagliptin is dissolved in the solvent to obtain a known concentration.

  • Working Standard Solutions : Aliquots from the stock solution are diluted with the solvent to prepare a series of concentrations for the calibration curve.

  • Sample Preparation : A portion of the powdered tablet formulation is dissolved in the solvent, sonicated, filtered, and diluted to fall within the linearity range.

  • Measurement : The absorbance of the sample solution is measured against a solvent blank, and the concentration is determined from the calibration curve.

Mandatory Visualization

The following diagram illustrates a generalized workflow for the inter-laboratory validation of an analytical method.

G cluster_0 Phase 1: Method Development & In-House Validation cluster_1 Phase 2: Inter-Laboratory Study Protocol cluster_2 Phase 3: Multi-Laboratory Execution cluster_3 Phase 4: Data Analysis & Reporting A Develop Analytical Method B Perform Single-Laboratory Validation (Accuracy, Precision, Linearity, etc.) A->B C Establish System Suitability Criteria B->C D Develop a Detailed Protocol for All Labs C->D E Prepare and Distribute Standardized Samples D->E F Lab 1: Execute Protocol E->F G Lab 2: Execute Protocol E->G H Lab n: Execute Protocol E->H I Collect and Statistically Analyze Data (Repeatability, Reproducibility) F->I G->I H->I J Assess Method Robustness I->J K Final Validation Report J->K

Caption: A generalized workflow for inter-laboratory analytical method validation.

References

A Researcher's Guide to Selecting the Optimal HPLC Column for Vildagliptin Analysis

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of the performance of various High-Performance Liquid Chromatography (HPLC) columns for the analysis of Vildagliptin, supported by a review of published experimental data. This guide is intended for researchers, scientists, and professionals in drug development.

The accurate and efficient quantification of Vildagliptin, an oral anti-diabetic drug, is crucial for quality control and pharmacokinetic studies. The choice of an appropriate HPLC column is paramount for achieving reliable and reproducible results. This guide provides a comparative overview of the performance of different reversed-phase HPLC columns used for Vildagliptin analysis, based on data from various validated methods.

Comparative Performance of HPLC Columns

The majority of published methods for Vildagliptin analysis utilize reversed-phase C18 columns. The following tables summarize the performance characteristics of several C18 columns as reported in the literature. While a direct head-to-head comparison under identical conditions is not available, this compilation of data from validated methods provides valuable insights into the expected performance of each column type.

Column Brand & TypeDimensions (mm) & Particle Size (µm)Mobile PhaseFlow Rate (mL/min)Retention Time (min)Tailing FactorTheoretical Plates
Altima C18 [1]150 x 4.6, 5Dilute orthophosphoric acid (pH 2.6) : Acetonitrile (72:28 v/v)1.03.251.283529
Kromasil C18 [2]250 x 4.5, 50.05 mmol Potassium dihydrogen phosphate (pH 3.5) : Acetonitrile (80:20 v/v)[2]0.9[2]2.60[2]<2[2]>2000[2]
Inertsil C18 [3]250 x 4.6, 5Acetonitrile : Phosphate Buffer (pH 3.6) (60:40 v/v)[3]1.0[3]3.92[3]Not ReportedNot Reported
Symmetry® Waters C18 [4]150 x 4.6, 5Potassium dihydrogen phosphate (pH 4.6) : Acetonitrile : Methanol (30:50:20 v/v/v)[4]1.0[4]6.20[4]Not ReportedNot Reported
Xterra C18 [5]250 x 4.6, 5Acetonitrile : Phosphate buffer (pH 6.0) : Water (65:20:15 v/v/v)[5]1.0[5]Not ReportedNot ReportedNot Reported
Shimpack VP-ODS [6][7]150 x 4.6, 50.02M Phosphate buffer (pH 4.6) : Acetonitrile (80:20 v/v)[6][7]0.7[6][7]3.60[6]1.38[6][7]6219[6][7]
Thermo Hypersil ODS C18 [[“]]250 x 4.6, 50.1M Potassium dihydrogen phosphate (pH 7.0) : Acetonitrile (60:40 v/v)[[“]]1.0[[“]]3.50[[“]]Not ReportedNot Reported
Onyx C18 Monolithic Not SpecifiedMethanol : Acetonitrile : Potassium dihydrogen orthophosphate0.4Not ReportedNot ReportedNot Reported

Note: The performance data presented is extracted from different studies and may not be directly comparable due to variations in experimental conditions, equipment, and system suitability criteria.

General Comparison: C18 vs. C8 Columns

While C18 columns are predominantly used for Vildagliptin analysis, understanding the fundamental differences between C18 and C8 columns can aid in method development and optimization.

FeatureC18 ColumnC8 Column
Stationary Phase Silica bonded with octadecyl (18-carbon) chains.[9][10][11]Silica bonded with octyl (8-carbon) chains.[9][10][11]
Hydrophobicity Higher.[9][12]Lower.[9][12]
Retention Higher retention for non-polar compounds.[9][13]Shorter retention times, beneficial for faster analysis.[9][10]
Typical Analytes Suitable for a wide range of non-polar to moderately polar compounds.Better for moderately polar to less hydrophobic compounds.[12]

For Vildagliptin, a moderately polar compound, both C18 and C8 columns can potentially provide adequate separation. A C18 column generally offers higher retention and may provide better resolution from impurities.[9][11] Conversely, a C8 column could lead to shorter analysis times.[10] The choice between them would depend on the specific requirements of the analysis, such as the need for high throughput or the resolution of closely eluting impurities.

Experimental Protocols

Below are detailed methodologies from selected studies to provide a practical reference for setting up an HPLC system for Vildagliptin analysis.

Method 1: Using Altima C18 Column[1]
  • Column: Altima C18 (150 mm x 4.6 mm, 5 µm)

  • Mobile Phase: A mixture of dilute orthophosphoric acid solution (pH adjusted to 2.6 ± 0.5) and acetonitrile in a ratio of 72:28 (v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at 266 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: Ambient.

Method 2: Using Kromasil C18 Column[3]
  • Column: Kromasil C18 (250 mm x 4.5 mm, 5 µm).

  • Mobile Phase: A mixture of 0.05 mmol potassium dihydrogen phosphate buffer (pH adjusted to 3.5 with orthophosphoric acid) and acetonitrile in a ratio of 80:20 (v/v).

  • Flow Rate: 0.9 mL/min.

  • Detection: UV detector at 263 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: Not specified.

Method 3: Using Shimpack VP-ODS Column[7][8]
  • Column: Shimpack VP-ODS (150 mm x 4.6 mm, 5 µm).[6][7]

  • Mobile Phase: A mixture of 0.02M phosphate buffer (pH adjusted to 4.6 with orthophosphoric acid) and acetonitrile in a ratio of 80:20 (v/v).[6][7]

  • Flow Rate: 0.7 mL/min.[6][7]

  • Detection: Photodiode Array (PDA) detector at 210 nm.[6][7]

  • Injection Volume: 10 µl.[6]

  • Column Temperature: 25°C.[6][7]

Visualizing the Workflow and Logic

To further aid in understanding the experimental process and decision-making, the following diagrams are provided.

G cluster_prep Sample and Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition and Analysis prep_sample Prepare Vildagliptin Standard/Sample Solution injection Inject Sample prep_sample->injection prep_mobile Prepare and Degas Mobile Phase equilibration Equilibrate Column with Mobile Phase prep_mobile->equilibration instrument_setup Set Up HPLC System (Pump, Injector, Column, Detector) instrument_setup->equilibration equilibration->injection separation Chromatographic Separation injection->separation detection Detect Analyte (UV/PDA) separation->detection data_acq Acquire Chromatogram detection->data_acq integration Integrate Peak Area data_acq->integration quantification Quantify Vildagliptin integration->quantification

Caption: Experimental workflow for HPLC analysis of Vildagliptin.

G cluster_criteria Key Selection Criteria cluster_column_choice Column Selection cluster_method_dev Method Development start Define Analytical Goal resolution Required Resolution from Impurities start->resolution analysis_time Desired Analysis Time start->analysis_time sensitivity Required Sensitivity (LOD/LOQ) start->sensitivity c18_choice C18 Column (e.g., Altima, Kromasil) - Higher Retention - Potentially Better Resolution resolution->c18_choice High Resolution Needed c8_choice C8 Column - Shorter Retention Time - Faster Analysis analysis_time->c8_choice High Throughput Needed sensitivity->c18_choice sensitivity->c8_choice optimize_mobile_phase Optimize Mobile Phase Composition and pH c18_choice->optimize_mobile_phase c8_choice->optimize_mobile_phase optimize_flow_rate Optimize Flow Rate optimize_mobile_phase->optimize_flow_rate end Validated HPLC Method optimize_flow_rate->end

Caption: Logical flow for selecting an HPLC column for Vildagliptin.

References

Vildagliptin in In-Vitro Assays: A Comparative Analysis with Other DPP-4 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective in-vitro comparison of vildagliptin with other prominent dipeptidyl peptidase-4 (DPP-4) inhibitors, including sitagliptin, saxagliptin, linagliptin, and alogliptin. The data presented herein, derived from various biochemical and cellular assays, offers insights into the relative potency and selectivity of these therapeutic agents.

Core Mechanism of Action: DPP-4 Inhibition

DPP-4 is a serine protease that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which are crucial for regulating glucose homeostasis. By inhibiting DPP-4, these drugs increase the levels of active incretins, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner. Vildagliptin and saxagliptin are known to bind covalently and reversibly to the catalytic site of DPP-4, while sitagliptin, alogliptin, and linagliptin are non-covalent inhibitors.[1]

cluster_0 Physiological State: Post-Meal cluster_1 DPP-4 Action cluster_2 DPP-4 Inhibitor Intervention cluster_3 Therapeutic Outcomes Ingestion of Food Ingestion of Food GLP-1/GIP Release GLP-1/GIP Release Ingestion of Food->GLP-1/GIP Release stimulates DPP-4 Enzyme DPP-4 Enzyme GLP-1/GIP Release->DPP-4 Enzyme substrate for Inactive GLP-1/GIP Inactive GLP-1/GIP DPP-4 Enzyme->Inactive GLP-1/GIP inactivates Increased Active GLP-1/GIP Increased Active GLP-1/GIP DPP-4 Enzyme->Increased Active GLP-1/GIP blockade leads to Vildagliptin Vildagliptin Vildagliptin->DPP-4 Enzyme inhibits Pancreatic Islet Effects Pancreatic Islet Effects Increased Active GLP-1/GIP->Pancreatic Islet Effects stimulates Glucose Homeostasis Glucose Homeostasis Pancreatic Islet Effects->Glucose Homeostasis improves

Figure 1: Simplified signaling pathway of DPP-4 inhibition by vildagliptin.

Comparative Efficacy: In-Vitro Inhibition of DPP-4

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the reported IC50 values for vildagliptin and other DPP-4 inhibitors against human DPP-4.

InhibitorIC50 (nM) for Human DPP-4
Vildagliptin 34[2][3]
Sitagliptin19
Saxagliptin0.6
Linagliptin0.14[2][3]
Alogliptin<10

Note: IC50 values can vary between studies due to different experimental conditions.

Selectivity Profile: DPP-4 vs. DPP-8 and DPP-9

Selectivity is a crucial aspect of drug safety, as off-target inhibition can lead to adverse effects. DPP-8 and DPP-9 are two proteases with structural similarities to DPP-4. Inhibition of these enzymes has been associated with toxicity in preclinical studies. Vildagliptin has demonstrated a high degree of selectivity for DPP-4 over DPP-8 and DPP-9.

InhibitorDPP-4 Ki (nM)DPP-8 Ki (nM)DPP-9 Ki (nM)Selectivity Ratio (DPP-8/DPP-4)Selectivity Ratio (DPP-9/DPP-4)
Vildagliptin 3[4]810[4]97[4]~270-fold~32-fold

Note: Ki (inhibition constant) is another measure of inhibitor potency. A higher selectivity ratio indicates greater specificity for the target enzyme.

While direct enzymatic assays show some inhibition of DPP-8 and DPP-9 by vildagliptin and saxagliptin at high concentrations, studies on cells overexpressing these enzymes indicate only mild intracellular inhibition when the drugs are applied externally.[5] This is likely due to DPP-8 and DPP-9 being primarily intracellular enzymes, in contrast to the extracellular location of DPP-4's catalytic domain.[1]

Experimental Protocols

DPP-4 Inhibition Potency Assay (IC50 Determination)

This assay quantifies the concentration of an inhibitor required to reduce the enzymatic activity of DPP-4 by 50%.

cluster_workflow Experimental Workflow: IC50 Determination A Prepare Reagents - Human DPP-4 Enzyme - Fluorogenic Substrate  (e.g., Gly-Pro-AMC) - Assay Buffer - DPP-4 Inhibitors B Serial Dilution of Inhibitors (e.g., Vildagliptin) C Incubate DPP-4 with Inhibitor B->C D Add Substrate to Initiate Reaction C->D E Incubate at 37°C D->E F Measure Fluorescence (Excitation: ~360 nm, Emission: ~460 nm) E->F G Data Analysis - Plot % Inhibition vs. [Inhibitor] - Calculate IC50 F->G

Figure 2: A typical experimental workflow for a DPP-4 inhibition assay.

Detailed Methodology:

  • Reagent Preparation : Human DPP-4 enzyme, a fluorogenic substrate such as Gly-Pro-aminomethylcoumarin (AMC), and the test inhibitors are prepared in a suitable buffer (e.g., 100 mmol/L HEPES, pH 7.5, containing 0.1 mg/mL BSA).[2]

  • Incubation : A concentration range of each inhibitor is pre-incubated with human DPP-4 in a 96-well plate at 37°C for a specified period (e.g., 10-30 minutes).[2][6]

  • Enzymatic Reaction : The reaction is initiated by adding the Gly-Pro-AMC substrate. As DPP-4 cleaves the substrate, the fluorescent AMC group is released.[2]

  • Fluorescence Measurement : The increase in fluorescence is monitored over time using a microplate reader with excitation and emission wavelengths of approximately 360 nm and 460 nm, respectively.[2][3]

  • Data Analysis : The rate of reaction is determined, and the percentage of inhibition for each inhibitor concentration is calculated relative to a control without any inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.

Cell-Based Assays for GLP-1 Levels

While specific comparative data from a single head-to-head cell-based assay for GLP-1 levels was not prominently available in the initial search, the general principle is to measure the ability of DPP-4 inhibitors to protect endogenously produced or exogenously added GLP-1 from degradation by DPP-4 expressed on the cell surface.

General Methodology:

  • Cell Culture : A suitable cell line expressing both the GLP-1 receptor and DPP-4 (e.g., certain intestinal endocrine cell lines or engineered cell lines) is cultured under standard conditions.

  • Treatment : Cells are treated with various concentrations of DPP-4 inhibitors (e.g., vildagliptin, sitagliptin) for a defined period.

  • GLP-1 Stimulation/Addition : Depending on the cell model, GLP-1 secretion may be stimulated, or a known concentration of active GLP-1 is added to the cell culture medium.

  • Sample Collection : At various time points, the cell culture supernatant is collected.

  • GLP-1 Quantification : The concentration of active GLP-1 in the supernatant is measured using a specific ELISA (Enzyme-Linked Immunosorbent Assay) kit.

  • Data Analysis : The ability of each inhibitor to preserve active GLP-1 levels is compared to untreated controls.

In a study using human umbilical vein endothelial cells (HUVECs), both vildagliptin and sitagliptin were shown to have a protective action against high-glucose-induced cellular stress, an effect comparable to that of GLP-1 itself, suggesting effective DPP-4 inhibition at the cellular level.

Summary

In-vitro assays demonstrate that while all evaluated DPP-4 inhibitors are potent, there are notable differences in their biochemical profiles. Linagliptin exhibits the highest potency in terms of IC50, while vildagliptin maintains a strong inhibitory effect and a favorable selectivity profile against the closely related proteases DPP-8 and DPP-9. The distinct binding kinetics, with vildagliptin forming a reversible covalent bond, may also contribute to its duration of action in a physiological context. These in-vitro findings provide a fundamental basis for understanding the pharmacological properties of vildagliptin and its counterparts, offering valuable information for researchers in the field of diabetes drug discovery and development.

References

A Comparative Guide to the Bioequivalence of Generic Vildagliptin Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the bioequivalence of various generic formulations of vildagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes. The data presented is compiled from multiple clinical trials and in vitro studies to offer a comprehensive overview for researchers, scientists, and professionals in drug development.

Introduction to Vildagliptin and Bioequivalence

Vildagliptin aids in glycemic control by enhancing the incretin system, which regulates glucose homeostasis. With the expiration of patents for the innovator product, Galvus®, numerous generic formulations have entered the market. For a generic drug to be approved, it must demonstrate bioequivalence to the reference product. This means that it should exhibit a comparable rate and extent of absorption, ensuring similar therapeutic efficacy and safety profiles.[1][2] The key pharmacokinetic (PK) parameters used to assess bioequivalence are the maximum plasma concentration (Cmax) and the area under the plasma concentration-time curve (AUC).[3][4] Regulatory agencies typically require the 90% confidence interval (CI) for the ratio of the geometric means (Test/Reference) of Cmax and AUC to fall within the range of 80-125%.[3][4]

In Vivo Bioequivalence Studies: Pharmacokinetic Data

Multiple studies have demonstrated the bioequivalence of generic vildagliptin formulations to the innovator product. These studies are typically conducted in healthy adult volunteers under controlled conditions.

Table 1: Bioequivalence of Vildagliptin 50 mg Tablets (Generic vs. Innovator)

Study ReferenceTest ProductReference ProductNDosing ConditionPharmacokinetic ParameterGeometric Mean Ratio (Test/Reference) (%)90% Confidence Interval (%)
Schnaars et al. (2022)[1][2][3]Generic Vildagliptin 50 mgGalvus® 50 mg66FastingCmax97.9192.22 - 103.94
AUC0-t100.8199.00 - 102.66
Sharma & Agrawal[5][6]Zomelis 50 mg (Test 1)Galvus® 50 mg12FastingCmax100.14100.02 - 100.26
AUC0-t99.9299.71 - 100.13
AUC0-∞99.9499.73 - 100.16
Jalra 50 mg (Test 2)Galvus® 50 mg12FastingCmax100.0399.92 - 100.13
AUC0-t99.8899.69 - 100.08
AUC0-∞99.8599.61 - 100.10

Table 2: Bioequivalence of Vildagliptin/Metformin Fixed-Dose Combinations (FDC) (Generic vs. Innovator)

Study ReferenceTest ProductReference ProductNDosing ConditionAnalytePharmacokinetic ParameterGeometric Mean Ratio (Test/Reference) (%)90% Confidence Interval (%)
Schnaars et al. (2022)[2][3][4]Vildagliptin/Metformin 50/850 mgEucreas® 50/850 mg56FedVildagliptinCmax104.094.81 - 115.41
AUC0-t100.095.28 - 106.00
MetforminCmax95.990.87 - 101.18
AUC0-t95.290.56 - 100.09
Schnaars et al. (2022)[2][3][4]Vildagliptin/Metformin 50/1000 mgEucreas® 50/1000 mg56FedVildagliptinCmax113.0105.56 - 122.30
AUC0-t102.098.30 - 107.55
MetforminCmax97.892.14 - 103.73
AUC0-t98.194.60 - 101.81

The data consistently show that the 90% confidence intervals for the geometric mean ratios of Cmax and AUC for the tested generic products fall well within the accepted bioequivalence range of 80-125%.[1][2][3][4][5][6]

Experimental Protocols

A standardized approach is crucial for the reliable assessment of bioequivalence. The following outlines a typical experimental protocol for an in vivo bioequivalence study of vildagliptin.

1. Study Design: A randomized, two-treatment, two-period, two-sequence, crossover design is commonly employed.[3][4] This design minimizes individual subject variation. A washout period of at least 7 days separates the two treatment periods to ensure the complete elimination of the drug from the body before the next administration.[6]

2. Study Population: Healthy adult volunteers, typically males, are enrolled.[3][6] The number of subjects is determined by statistical power calculations to ensure the study can detect significant differences if they exist.[1]

3. Dosing and Administration: A single oral dose of the test and reference formulations is administered. For vildagliptin monotherapy tablets, studies are often conducted under fasting conditions, as this is considered the most sensitive condition for detecting formulation differences.[2] For vildagliptin/metformin FDCs, administration is under fed conditions, often following a standardized high-fat, high-calorie breakfast, to mimic the recommended administration with meals.[3][4]

4. Blood Sampling: Blood samples are collected at predetermined time points before and after drug administration, typically up to 24 hours post-dose.[3][4] Plasma is separated by centrifugation and stored frozen until analysis.[2]

5. Bioanalytical Method: Plasma concentrations of vildagliptin (and metformin for FDCs) are determined using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method.[2][7] This method offers high sensitivity and specificity for quantifying drug levels. The method is validated for linearity, precision, accuracy, and stability.[8]

6. Pharmacokinetic and Statistical Analysis: Pharmacokinetic parameters including Cmax, Tmax (time to reach Cmax), AUC0-t (area under the curve from time zero to the last measurable concentration), and AUC0-∞ (area under the curve extrapolated to infinity) are calculated for each subject. Statistical analysis, typically an analysis of variance (ANOVA) on the log-transformed Cmax and AUC data, is performed to determine the 90% confidence intervals for the ratio of the test and reference product means.[5]

In Vitro Dissolution Studies

In vitro dissolution testing is a critical quality control tool that can provide insights into the potential bioequivalence of different formulations. Vildagliptin is a Biopharmaceutics Classification System (BCS) Class I drug, characterized by high solubility and high permeability.[9][10] For such drugs, in vitro dissolution can sometimes be used as a surrogate for in vivo bioequivalence studies.

Table 3: In Vitro Dissolution of Vildagliptin 50 mg Tablets

Study ReferenceFormulations ComparedDissolution MediumApparatusKey Findings
Pangarekar et al. (2024)[9]Four generic brands vs. innovator0.1N HClUSP Apparatus II (Paddle) at 50 rpmAll tested generic tablets showed comparable dissolution profiles to the innovator product, meeting USP/IP standards.
Altoum et al. (2024)[11][12][13]Two generic brands vs. innovator (Galvus®)Not specifiedNot specifiedAll tested samples exhibited dissolution behavior similar to the standard drug, with complete dissolution reached after 15 minutes.
Revathi et al.[14]Six generic brands vs. innovatorPhosphate buffer (pH 6.8)USP Apparatus II (Paddle) at 50 rpmAll marketed products were found to be bioequivalent based on similarity (f2) and difference (f1) factors.

Experimental Protocol for In Vitro Dissolution:

  • Apparatus: A USP Dissolution Apparatus II (paddle method) is commonly used.[9][14]

  • Medium: The dissolution medium is typically 900 mL of a specified buffer, such as 0.1N HCl or phosphate buffer (pH 6.8), maintained at 37 ± 0.5 °C.[9][14]

  • Procedure: The paddle speed is set, often at 50 rpm. Samples of the dissolution medium are withdrawn at predetermined time intervals (e.g., 15, 30, 45, 60 minutes) and replaced with fresh medium to maintain sink conditions.[9]

  • Analysis: The amount of dissolved vildagliptin in the samples is quantified using a validated UV-VIS spectrophotometric method at a specific wavelength (e.g., 210 nm).[9]

Visualizing the Bioequivalence Study Workflow

The following diagram illustrates the typical workflow of a single-dose, crossover bioequivalence study.

Bioequivalence_Study_Workflow cluster_screening Phase 1: Screening cluster_period1 Phase 2: Period 1 cluster_washout Phase 3: Washout cluster_period2 Phase 4: Period 2 (Crossover) cluster_analysis Phase 5: Analysis Screening Subject Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Screening->Informed_Consent Randomization Randomization Informed_Consent->Randomization Dosing1 Dosing: Group A: Test Product Group B: Reference Product Randomization->Dosing1 Sampling1 Serial Blood Sampling Dosing1->Sampling1 Washout Washout Period (e.g., 7 days) Sampling1->Washout Dosing2 Dosing: Group A: Reference Product Group B: Test Product Washout->Dosing2 Sampling2 Serial Blood Sampling Dosing2->Sampling2 Bioanalysis Bioanalysis of Plasma Samples (e.g., LC-MS/MS) Sampling2->Bioanalysis PK_Analysis Pharmacokinetic Analysis (Cmax, AUC) Bioanalysis->PK_Analysis Stat_Analysis Statistical Analysis (90% CI) PK_Analysis->Stat_Analysis Conclusion Conclusion on Bioequivalence Stat_Analysis->Conclusion

Caption: Workflow of a typical crossover bioequivalence study.

Conclusion

The available data from both in vivo and in vitro studies strongly support the bioequivalence of various generic vildagliptin formulations to the innovator products.[1][4] The pharmacokinetic parameters of the generic products, including Cmax and AUC, consistently meet the stringent criteria set by regulatory authorities.[2][3] This demonstrated bioequivalence ensures that patients can expect a similar therapeutic effect and safety profile when using approved generic vildagliptin products as they would with the originator brand.[4] The interchangeability of these generics provides cost-effective alternatives in the management of type 2 diabetes.[1]

References

A Comparative Guide to Vildagliptin Reference Standards for System Suitability Testing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

System suitability testing (SST) is a critical component of chromatographic analysis, ensuring that the analytical system is performing adequately for the intended application. The use of a well-characterized reference standard is fundamental to the success of these tests. This guide provides a comparison of Vildagliptin reference standards and outlines a typical experimental protocol for SST in HPLC analysis, complete with supporting data and visualizations.

Comparison of Vildagliptin Reference Standards

The choice of a reference standard is pivotal for accurate and reproducible analytical results. Vildagliptin standards are available from pharmacopoeial sources (e.g., USP) and various commercial suppliers, each with specific grades and certifications.

Supplier/Source Grade/Type Purity (Typical) Certification Notes
Pharmacopoeial (e.g., USP, Ph. Eur.) Primary Reference StandardHigh purity, well-characterizedPharmacopoeialThe official standard for compendial assays.
LGC Standards Mikromol™ Reference Standard≥98%ISO 17034Produced under stringent quality systems, suitable for method validation and development.[1]
Shimadzu Reference Standard≥98.00%Certificate of AnalysisHigh purity compounds for pharmaceutical applications.[2]
GLP Pharma Standards Reference Standard / API ImpurityHigh PurityCertificate of Analysis, 1HNMR, MASS, HPLCProvides a comprehensive analytical data package.[3]
Acanthus Research Drug Substance Reference StandardHigh PurityCertificate of AnalysisOffers Vildagliptin and its related impurities for comprehensive analysis.[4]

Key System Suitability Parameters for Vildagliptin HPLC Analysis

System suitability is demonstrated by meeting a set of predefined acceptance criteria which confirm the performance of the chromatographic system. These parameters are crucial for ensuring the validity of analytical data.[5]

Parameter Common Acceptance Criteria Purpose
Tailing Factor (T) T ≤ 2.0[5]Measures peak symmetry, ensuring no significant tailing that could affect integration.
Theoretical Plates (N) N > 2000[6]Indicates the efficiency of the column in separating components.
Relative Standard Deviation (RSD) RSD ≤ 2.0% for 5 or 6 replicate injections[5]Demonstrates the precision and reproducibility of the analytical system.
Resolution (Rs) Rs > 2.0 between Vildagliptin and the nearest eluting peakEnsures adequate separation between the analyte and potential impurities or other components.[7]

Detailed Experimental Protocol: HPLC System Suitability for Vildagliptin

This protocol describes a common reverse-phase HPLC (RP-HPLC) method for the analysis of Vildagliptin.

1. Materials and Reagents:

  • Vildagliptin Reference Standard

  • Acetonitrile (HPLC Grade)

  • Potassium dihydrogen phosphate (KH2PO4) or Orthophosphoric acid (Analytical Grade)

  • Water (HPLC Grade)

  • Vildagliptin Related Compound A (or other relevant impurity standard for resolution check)

2. Chromatographic Conditions: A variety of HPLC conditions have been successfully used for Vildagliptin analysis. The following table represents a typical set of parameters.

Parameter Condition
HPLC Column C18, 150 mm x 4.6 mm, 5 µm particle size[7]
Mobile Phase Buffer:Acetonitrile (e.g., 72:28 v/v) with buffer as dilute orthophosphoric acid.
Flow Rate 1.0 mL/min[7]
Detection Wavelength 210 nm or 220 nm[7][8]
Injection Volume 10 µL
Column Temperature Ambient

3. Preparation of Solutions:

  • Buffer Preparation: Prepare a suitable buffer, such as a potassium dihydrogen phosphate solution, and adjust the pH as required by the specific method (e.g., pH 3.5-4.6).[6][7]

  • Mobile Phase Preparation: Mix the buffer and acetonitrile in the specified ratio. Degas the mobile phase using sonication or vacuum filtration.

  • Standard Solution (Working Standard): Accurately weigh and dissolve a suitable amount of Vildagliptin Reference Standard in the mobile phase to obtain a known concentration (e.g., 100 µg/mL).

  • System Suitability Solution (SSS): Prepare a solution containing Vildagliptin (e.g., 100 µg/mL) and a known impurity (e.g., 3-amino-1-adamantanol) to verify resolution.[7]

4. Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the blank (mobile phase) to ensure no interfering peaks are present.

  • Make five or six replicate injections of the Standard Solution.

  • Inject the System Suitability Solution to measure the resolution between Vildagliptin and the impurity peak.

  • Calculate the system suitability parameters (Tailing Factor, Theoretical Plates, RSD, and Resolution) from the obtained chromatograms.

  • Compare the calculated values against the acceptance criteria. The system is deemed suitable for analysis only if all criteria are met.

Visualizations

The following diagrams illustrate the workflow and logical relationships involved in system suitability testing for Vildagliptin.

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_eval Evaluation cluster_result Result prep_mobile Prepare Mobile Phase prep_std Prepare Standard Solution prep_sss Prepare SST Solution equilibrate Equilibrate HPLC System prep_sss->equilibrate inject Inject Solutions (Replicates) equilibrate->inject acquire Acquire Chromatographic Data inject->acquire calculate Calculate SST Parameters acquire->calculate compare Compare with Criteria calculate->compare pass System is Suitable (Proceed with Sample Analysis) compare->pass Pass fail System is Not Suitable (Troubleshoot & Re-evaluate) compare->fail Fail

References

A Comparative Guide to the Analytical Methods for Vildagliptin Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of Vildagliptin is paramount for ensuring the quality, safety, and efficacy of pharmaceutical formulations. This guide provides a comprehensive comparison of various analytical techniques, supported by experimental data, to aid in the selection of the most appropriate method for your specific needs.

A variety of analytical methods have been developed and validated for the determination of Vildagliptin in bulk drug substances and pharmaceutical dosage forms. The most commonly employed techniques include High-Performance Liquid Chromatography (HPLC), Ultraviolet-Visible (UV-Vis) Spectrophotometry, High-Performance Thin-Layer Chromatography (HPTLC), and Liquid Chromatography-Mass Spectrometry (LC-MS). Each method offers distinct advantages in terms of sensitivity, specificity, and complexity.

High-Performance Liquid Chromatography (HPLC)

HPLC, particularly in its reverse-phase mode (RP-HPLC), stands out as the most widely used technique for the analysis of Vildagliptin.[1] Its popularity stems from its high resolution, sensitivity, and specificity.

Accuracy and Precision of HPLC Methods

The accuracy of an analytical method refers to the closeness of the test results to the true value, often expressed as a percentage of recovery. Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample, typically expressed as the relative standard deviation (%RSD). The following table summarizes the accuracy and precision data from various validated RP-HPLC methods for Vildagliptin.

Parameter Method 1 Method 2 Method 3 Method 4 Method 5
Accuracy (% Recovery) 99.73%100.13% - 100.29%[2]99.11% - 100.62%[2]Not Reported99.88%
Precision (%RSD) < 2.0[3]< 1.13%[2]Not ReportedNot ReportedNot Reported
Linearity Range (µg/mL) Not Reported1 - 14[2]5 - 200[2]50 - 90[4]Not Reported
LOD (µg/mL) 0.06[2]Not Reported1.47[2]2.98[4]Not Reported
LOQ (µg/mL) 0.21[2]Not Reported4.90[2]9.94[4]Not Reported
Experimental Protocol for a Validated RP-HPLC Method

The following protocol is a representative example of a validated RP-HPLC method for Vildagliptin analysis.[5]

1. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a UV-visible detector.

  • Inertsil C18 column (4.6 mm i.d. x 250 mm).

2. Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Phosphate buffer (pH 3.6)

  • Vildagliptin reference standard

3. Chromatographic Conditions:

  • Mobile Phase: Acetonitrile: Phosphate Buffer (60:40 v/v), pH 3.6.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 215 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient.

4. Standard Solution Preparation:

  • Accurately weigh and dissolve an appropriate amount of Vildagliptin reference standard in the mobile phase to obtain a known concentration.

5. Sample Preparation:

  • For tablet analysis, weigh and finely powder a number of tablets.

  • Transfer a quantity of the powder equivalent to a specific amount of Vildagliptin into a volumetric flask.

  • Add the mobile phase, sonicate to dissolve, and dilute to the mark.

  • Filter the solution through a 0.45 µm membrane filter before injection.

6. Analysis:

  • Inject the standard and sample solutions into the chromatograph.

  • Record the peak areas and calculate the concentration of Vildagliptin in the sample by comparing the peak area with that of the standard.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis Sample Weigh & Dissolve Sample Filter Filter Sample Solution Sample->Filter Standard Prepare Standard Solution HPLC HPLC System (Pump, Injector, Column) Standard->HPLC Filter->HPLC Detector UV Detector HPLC->Detector Data Data Acquisition & Processing Detector->Data

General workflow for HPLC analysis of Vildagliptin.

UV-Visible Spectrophotometry

UV-Visible spectrophotometry is a simpler and more cost-effective method for the quantification of Vildagliptin compared to HPLC.[6] This technique is based on the measurement of the absorption of ultraviolet or visible radiation by the drug substance.

Accuracy and Precision of UV-Visible Spectrophotometric Methods

The accuracy and precision of UV-Vis spectrophotometric methods for Vildagliptin are summarized below.

Parameter Method 1 Method 2 Method 3
Accuracy (% Recovery) 98% - 101%[7][8]Not Reported99.87% (Assay)[9]
Precision (%RSD) Intraday: 1.263, Interday: 1.162[7][8]Not ReportedIntraday: 0.3546, Interday: 0.5476[9]
Linearity Range (µg/mL) 5 - 60[7][8]12.5 - 200[6][10]4 - 24[9]
LOD (µg/mL) 0.951[7][8]Not Reported0.679[9]
LOQ (µg/mL) 2.513[7][8]Not Reported2.059[9]
Experimental Protocol for a Validated UV-Visible Spectrophotometric Method

A typical experimental protocol for the UV-Visible spectrophotometric analysis of Vildagliptin is as follows.[7][8]

1. Instrumentation:

  • UV-Visible double beam spectrophotometer.

2. Reagents and Materials:

  • 0.1N Hydrochloric acid (HCl)

  • Vildagliptin reference standard

3. Preparation of Standard Stock Solution:

  • Accurately weigh and dissolve a specific amount of Vildagliptin reference standard in 0.1N HCl in a volumetric flask to get a stock solution of a known concentration.

4. Preparation of Working Standard Solutions:

  • From the stock solution, prepare a series of dilutions with 0.1N HCl to obtain working standard solutions of different concentrations within the linear range.

5. Sample Preparation:

  • For tablet analysis, weigh and powder the tablets.

  • Transfer an amount of powder equivalent to a specific weight of Vildagliptin into a volumetric flask.

  • Dissolve in 0.1N HCl, sonicate, and dilute to the mark.

  • Filter the solution.

6. Analysis:

  • Measure the absorbance of the sample and standard solutions at the wavelength of maximum absorption (λmax), which is approximately 210 nm in 0.1N HCl.

  • Calculate the concentration of Vildagliptin in the sample by comparing its absorbance with that of the standard solution.

UV_Vis_Workflow cluster_analysis Spectrophotometric Analysis Sample Prepare Sample Solution Spectrophotometer UV-Vis Spectrophotometer Sample->Spectrophotometer Standard Prepare Standard Solutions Standard->Spectrophotometer Measurement Measure Absorbance at λmax Spectrophotometer->Measurement Calculation Calculate Concentration Measurement->Calculation

General workflow for UV-Vis spectrophotometric analysis.

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC is a planar chromatographic technique that offers the advantage of analyzing multiple samples simultaneously, making it a rapid and cost-effective method.

Accuracy and Precision of HPTLC Methods

The performance of HPTLC methods for Vildagliptin analysis is highlighted in the table below.

Parameter Method 1 Method 2
Accuracy (% Recovery) Not Reported100.61 ± 1.32 (Assay)[11]
Precision (%RSD) Not ReportedNot Reported
Linearity Range (ng/band) 2000 - 20000[12]200 - 1000[11]
LOD (ng/band) 357.31[12]Not Reported
LOQ (ng/band) 1082.76[12]Not Reported
Experimental Protocol for a Validated HPTLC Method

A representative HPTLC method for the determination of Vildagliptin is detailed below.[12]

1. Instrumentation:

  • HPTLC system with a sample applicator, developing chamber, and densitometric scanner.

2. Reagents and Materials:

  • Chloroform

  • n-Butanol

  • Methanol

  • Vildagliptin reference standard

3. Chromatographic Conditions:

  • Stationary Phase: Pre-coated silica gel 60 F254 HPTLC plates.

  • Mobile Phase: Chloroform: n-Butanol: Methanol (5:2:3 v/v/v).

  • Detection Wavelength: 227 nm.

4. Standard and Sample Preparation:

  • Prepare stock solutions of the Vildagliptin reference standard and the sample (from tablets) in a suitable solvent like methanol.

  • Apply the standard and sample solutions as bands of a specific volume onto the HPTLC plate using the applicator.

5. Development and Densitometric Analysis:

  • Develop the plate in the developing chamber saturated with the mobile phase up to a certain distance.

  • Dry the plate and scan it in the densitometer at 227 nm.

  • The concentration of Vildagliptin is determined by comparing the peak area of the sample with that of the standard.

HPTLC_Workflow cluster_prep Plate Preparation cluster_analysis Chromatographic Development & Analysis Spotting Spot Sample & Standard Development Plate Development Spotting->Development Drying Drying Development->Drying Scanning Densitometric Scanning Drying->Scanning

General workflow for HPTLC analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective technique, making it particularly suitable for the determination of Vildagliptin in biological matrices such as plasma.[13]

Accuracy and Precision of LC-MS/MS Methods

The performance characteristics of a validated LC-MS/MS method for Vildagliptin are presented below.

Parameter Method 1
Accuracy (% Recovery) 93.70% - 108.63%[14]
Precision (%RSD) Within ±15%[15]
Linearity Range (ng/mL) 10 - 1875[13]
LOD (ng/mL) Not Reported
LOQ (ng/mL) 10[13]
Experimental Protocol for a Validated LC-MS/MS Method

An example of an experimental protocol for the LC-MS/MS analysis of Vildagliptin in a biological matrix is as follows.[13]

1. Instrumentation:

  • Liquid chromatography system coupled with a tandem mass spectrometer (MS/MS).

2. Reagents and Materials:

  • Methanol

  • Ammonium acetate

  • Vildagliptin reference standard

  • Internal standard (IS)

3. Sample Preparation (from plasma):

  • Protein precipitation or liquid-liquid extraction to remove interfering substances from the plasma sample.

  • Evaporation of the organic solvent and reconstitution of the residue in the mobile phase.

4. LC-MS/MS Conditions:

  • Chromatographic Column: A suitable C18 column.

  • Mobile Phase: Methanol and ammonium acetate buffer.[13]

  • Ionization Mode: Electrospray ionization (ESI) in positive mode.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for Vildagliptin and the internal standard.

5. Analysis:

  • Inject the prepared sample into the LC-MS/MS system.

  • Quantify Vildagliptin by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in the same biological matrix.

Conclusion

The choice of an analytical method for Vildagliptin determination depends on the specific requirements of the analysis.

  • RP-HPLC is a robust and reliable method for routine quality control analysis of pharmaceutical formulations.

  • UV-Visible Spectrophotometry offers a simple and economical alternative for the assay of Vildagliptin in bulk and dosage forms, although it may be less specific than chromatographic methods.

  • HPTLC is advantageous for high-throughput screening of multiple samples.

  • LC-MS/MS is the method of choice for bioanalytical applications requiring high sensitivity and selectivity for the determination of Vildagliptin in biological fluids.

Each method, when properly validated, can provide accurate and precise results for the quantification of Vildagliptin. The detailed protocols and comparative data presented in this guide are intended to assist researchers and analysts in selecting and implementing the most suitable method for their analytical challenges.

Method_Validation Validation Analytical Method Validation Accuracy Accuracy (% Recovery) Validation->Accuracy Precision Precision (%RSD) Validation->Precision Linearity Linearity (Correlation Coefficient) Validation->Linearity Specificity Specificity Validation->Specificity LOD Limit of Detection Validation->LOD LOQ Limit of Quantification Validation->LOQ Robustness Robustness Validation->Robustness

Key parameters for analytical method validation.

References

A Comparative Analysis of the Chemical Stability of Vildagliptin and Other Gliptins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical stability of vildagliptin against other prominent dipeptidyl peptidase-4 (DPP-4) inhibitors, including sitagliptin, linagliptin, and alogliptin. The stability of a drug substance is a critical attribute that can impact its efficacy, safety, and shelf-life. This document summarizes quantitative data from forced degradation studies, details the experimental protocols used, and provides a visual representation of the relevant biological pathway to offer a comprehensive overview for researchers and drug development professionals.

Quantitative Stability Data

The following table summarizes the degradation of vildagliptin and other gliptins under various stress conditions as reported in the scientific literature. It is important to note that the experimental conditions may vary between studies, which should be taken into consideration when making direct comparisons.

DrugStress ConditionConcentration of StressorTemperatureDurationDegradation (%)Reference
Vildagliptin Acidic1M HCl70°C210 min~85%[1]
1M HCl23°C240 min59.28%[1]
Basic1M NaOH70°C60 min100%[1]
1M NaOH23°C240 min84.33%[1]
0.01M NaOH60°C30 min>10%[1]
Oxidative3% H₂O₂70°C60 min100%[1]
3% H₂O₂23°C180 min87.04%[1]
6% H₂O₂Room Temp30 min>25%[1]
Thermal---No significant degradation[2]
Photolytic---No significant degradation[2]
Sitagliptin Acidic0.1N HCl--45%[1]
Basic0.1N NaOH--75%[1]
Oxidative5% H₂O₂55°C2 weeks45%[1]
ThermalSolid80°C3 days65%[1]
PhotolyticSolidUV light3 days38%[1]
Linagliptin Acidic-60°C24 hours16.42%[3]
Basic-60°C10 days2.56%[3]
Oxidative---Susceptible to degradation[4][5]
Photolytic---Susceptible to degradation[4]
Alogliptin Acidic---Prone to hydrolysis[6]
Basic---Prone to hydrolysis[6]
Oxidative---Not significantly degraded[6]
Thermal (Dry Heat)---Not significantly degraded[6]
Photolytic---Not significantly degraded[6]

Experimental Protocols

Below are the detailed methodologies for some of the key experiments cited in the stability comparison.

Vildagliptin Forced Degradation Study[1][7]
  • Acidic Degradation: 9 mg of vildagliptin was dissolved in 2.0 mL of methanol, followed by the addition of 3.0 mL of 1 M HCl. The mixture was maintained at 80°C for 3, 5, or 9 hours. The solution was then neutralized to pH 7.0 with NaOH solution and diluted to a final concentration of 1.0 mg/mL. A separate study involved subjecting a vildagliptin solution to 1M HCl at 70°C and 23°C.

  • Basic Degradation: 9 mg of vildagliptin was dissolved in 2.0 mL of methanol and subjected to basic conditions using NaOH at varying concentrations, temperatures, and times. The solution was subsequently neutralized to pH 7.0 with HCl and diluted to a final concentration of 1.0 mg/mL. Another experiment treated a vildagliptin solution with 1M NaOH at 70°C and 23°C.

  • Oxidative Degradation: 5 mg of vildagliptin was dissolved in 2.0 mL of methanol and exposed to hydrogen peroxide at different concentrations and for various durations. The final concentration was adjusted to 1.0 mg/mL with a diluent. A separate study utilized 3% H₂O₂ at 70°C and 23°C.

  • Analytical Method: The degradation was quantified using a Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) system with UV detection. The mobile phase typically consisted of a mixture of a buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile).

Sitagliptin Forced Degradation Study[1]
  • Acidic Degradation: A solution of sitagliptin was treated with 0.1N HCl.

  • Basic Degradation: A solution of sitagliptin was treated with 0.1N NaOH.

  • Oxidative Degradation: A sitagliptin solution was prepared in 5% H₂O₂ and kept in an oven at 55°C for two weeks.

  • Thermal Degradation: Solid sitagliptin powder was subjected to a temperature of 80°C for three days.

  • Photolytic Degradation: A thin layer of sitagliptin drug substance and tablet powder was exposed to UV light in a photostability chamber for three days.

  • Analytical Method: The extent of degradation was determined by RP-HPLC.

Linagliptin Forced Degradation Study[3][4]
  • Acidic Hydrolysis: A linagliptin solution was subjected to acid degradation for 24 hours at 60°C.

  • Alkaline Hydrolysis: A linagliptin solution was subjected to alkaline degradation for 10 days at 60°C.

  • Oxidative, Thermal, and Photolytic Conditions: Linagliptin was found to be susceptible to degradation under oxidative and photolytic stress conditions.

  • Analytical Method: Degradation was assessed using ultra-performance liquid chromatography (UPLC) coupled with a photo array detector.

Alogliptin Forced Degradation Study[6]
  • Acidic and Alkaline Hydrolysis: Alogliptin was found to be prone to degradation under acidic and alkaline hydrolysis.

  • Oxidative Degradation: 1 mL of a 1000 µg/mL stock solution of alogliptin benzoate was mixed with 5 mL of 3% H₂O₂ and kept in a water bath at 70°C for 1 hour.

  • Photolytic Degradation: 15 mg of pure alogliptin benzoate was exposed to sunlight for 24 hours.

  • Dry Heat Degradation: 15 mg of pure alogliptin benzoate was placed in an oven at 80°C for 6 hours.

  • Analytical Method: Stability was evaluated using a High-Performance Thin-Layer Chromatography (HPTLC) method.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the DPP-4 inhibition signaling pathway and a general workflow for comparative stability studies.

DPP4_Inhibition_Pathway cluster_0 Gut cluster_1 Pancreas cluster_2 Liver Food Intake Food Intake Incretins (GLP-1, GIP) Incretins (GLP-1, GIP) Food Intake->Incretins (GLP-1, GIP) stimulates release of Beta-cells Beta-cells Insulin Secretion Insulin Secretion Beta-cells->Insulin Secretion increase Alpha-cells Alpha-cells Glucagon Secretion Glucagon Secretion Alpha-cells->Glucagon Secretion decrease Hepatic Glucose Production Hepatic Glucose Production Blood Glucose Blood Glucose Hepatic Glucose Production->Blood Glucose increases Incretins (GLP-1, GIP)->Beta-cells stimulate Incretins (GLP-1, GIP)->Alpha-cells inhibit DPP-4 Enzyme DPP-4 Enzyme Incretins (GLP-1, GIP)->DPP-4 Enzyme degraded by Gliptins (Vildagliptin, etc.) Gliptins (Vildagliptin, etc.) Gliptins (Vildagliptin, etc.)->DPP-4 Enzyme inhibit Glucose Uptake Glucose Uptake Insulin Secretion->Glucose Uptake promotes Glucagon Secretion->Hepatic Glucose Production stimulates Glucose Uptake->Blood Glucose decreases

Caption: DPP-4 Inhibition Signaling Pathway.

Stability_Study_Workflow Start Start DrugSubstance Select Gliptins (Vildagliptin, Sitagliptin, etc.) Start->DrugSubstance StressConditions Define Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) DrugSubstance->StressConditions ForcedDegradation Perform Forced Degradation Studies StressConditions->ForcedDegradation SampleAnalysis Analyze Samples using Stability-Indicating Method (e.g., HPLC) ForcedDegradation->SampleAnalysis DataCollection Collect and Quantify Degradation Data SampleAnalysis->DataCollection Comparison Compare Stability Profiles DataCollection->Comparison End End Comparison->End

Caption: General Workflow for Comparative Stability Studies.

References

Safety Operating Guide

Proper Disposal of Vildagliptin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of Vildagliptin in a laboratory setting. The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure safe handling and environmental responsibility.

Key Safety and Disposal Information

The following table summarizes crucial data for handling and disposing of Vildagliptin.

ParameterInformation
Chemical Name Vildagliptin
Primary Hazard May cause long-lasting harmful effects to aquatic life.[1]
Personal Protective Equipment (PPE) Safety glasses, chemical-resistant gloves, and a lab coat are required.[1]
Handling Precautions Avoid breathing in dust, fumes, gas, mist, vapors, or spray.[1][2] Avoid prolonged or repeated exposure.[1]
Primary Disposal Method Incineration at a licensed hazardous material disposal facility is the recommended method.[1][3]

Step-by-Step Disposal Protocol for Vildagliptin

Adherence to this protocol is crucial for minimizing risks to both personnel and the environment. The disposal procedures for isotopically labeled Vildagliptin are identical to the unlabeled compound.[1]

Waste Segregation
  • Dedicated Container : Designate a specific, clearly labeled container for Vildagliptin waste.[1]

  • Do Not Mix : Do not mix Vildagliptin waste with other chemical waste unless explicitly permitted by your institution's waste management guidelines.[1]

Containerization and Labeling
  • Primary Container : Place Vildagliptin waste into a sealed, non-reactive container to prevent leaks.[1]

  • Labeling : The container must be clearly labeled as "Hazardous Waste" and identify the contents (Vildagliptin).

Temporary Storage
  • Designated Area : Store the sealed and labeled waste container in a designated hazardous waste accumulation area.[1]

  • Storage Conditions : This area should be secure, well-ventilated, and situated away from incompatible materials.[1]

  • Regulatory Compliance : Adhere to all institutional and local regulations regarding the quantity and duration of hazardous waste storage.[1]

Final Disposal
  • Licensed Disposal Company : The disposal of pharmaceutical waste must be handled by a licensed hazardous material disposal company.[1][4] These companies are equipped to manage chemical waste in compliance with federal and local regulations.[1]

  • Recommended Method : The preferred method for the final disposal of pharmaceutical waste is incineration at a permitted treatment facility.[1][3] This ensures the complete destruction of the active pharmaceutical ingredient.[1]

  • Documentation : Maintain a detailed record of the disposal process. This should include the name of the waste disposal company, the date of pickup, and a copy of the waste manifest.[1]

Vildagliptin Disposal Workflow

The following diagram illustrates the procedural flow for the proper disposal of Vildagliptin waste in a laboratory setting.

G Vildagliptin Disposal Workflow cluster_generation Step 1: Generation & Segregation cluster_containment Step 2: Containment & Storage cluster_disposal Step 3: Final Disposal A Vildagliptin Waste Generated B Segregate from Other Waste Streams A->B C Place in Sealed, Non-Reactive Container B->C D Label Container: 'Hazardous Waste - Vildagliptin' C->D E Store in Designated, Secure & Ventilated Area D->E F Engage Licensed Hazardous Waste Company E->F G Transport to Permitted Treatment Facility F->G H Incineration of Waste G->H I Maintain Disposal Records (e.g., Waste Manifest) H->I

Caption: Disposal workflow for Vildagliptin waste.

Methodology for Cited Experiments

The information provided in this document is based on safety data sheets and established disposal guidelines. These sources outline safety procedures and regulatory compliance requirements rather than detailing specific experimental research protocols. Therefore, methodologies for key experiments are not applicable in this context. For research-specific applications and handling, consult relevant published studies on Vildagliptin.

References

Standard Operating Procedure: Handling Vildagliptin in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the handling and disposal of Vildagliptin in a research environment. The following procedures are designed to minimize risk to personnel and the environment.

Hazard Identification and Engineering Controls

Vildagliptin is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2] Long-lasting harmful effects to aquatic life have also been noted.[3][4] Engineering controls should be the primary method of exposure control.

  • Ventilation: Use Vildagliptin in a well-ventilated area.[1][2] A laboratory fume hood or other appropriate local exhaust ventilation is recommended.[1][5]

  • Safety Equipment: An eyewash station and safety shower must be readily accessible in the work area.[1][2][6]

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling Vildagliptin.

PPE CategoryItemSpecification
Eye/Face Protection Safety GogglesTightly fitting, with side-shields conforming to EN 166 (EU) or NIOSH (US).[5] A face shield may also be required.[7]
Hand Protection Chemical-resistant glovesImpermeable and resistant to the product. Standard BS EN 374:2003 is a minimum requirement.[1] Gloves should be inspected before use.[1]
Body Protection Laboratory CoatStandard lab coat.
Protective ClothingFire/flame resistant and impervious clothing may be necessary for larger quantities or specific procedures.[5]
Respiratory Protection RespiratorIf exposure limits are exceeded or irritation is experienced, a NIOSH/MSHA approved respirator should be worn.[7] Positive-pressure supplied air respirators may be required for high airborne contaminant concentrations.[7]
Handling and Storage Procedures

Handling:

  • Avoid contact with skin, eyes, and clothing.[6][7][8]

  • Do not breathe dust, fume, gas, mist, vapors, or spray.[2][7]

  • Avoid the formation of dust and aerosols.[1]

  • Wash hands thoroughly after handling.[1][2][7]

  • Do not eat, drink, or smoke when using this product.[2][7]

Storage:

  • Keep containers tightly closed in a dry, cool, and well-ventilated place.[5][7]

  • Store at -20°C for long-term storage.[7][8]

  • Keep out of reach of children.[7]

Accidental Release Measures
  • Personal Precautions: Evacuate personnel to safe areas.[1][7] Wear appropriate personal protective equipment as detailed in Section 2.[7][9] Avoid breathing dust.[1][5]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so.[7] Do not let the product enter drains, water courses, or the soil.[1][2][4][5]

  • Containment and Cleaning:

    • For powder spills, cover with a plastic sheet or tarp to minimize spreading.[7]

    • Take up mechanically, placing in appropriate, labeled containers for disposal.[7] Avoid creating dust.[5][7]

    • Clean the contaminated surface thoroughly.[7]

First Aid Measures
  • General Advice: If you feel unwell, seek medical advice and show the safety data sheet to the doctor in attendance.[1]

  • If Inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[2][9] If breathing is difficult, give oxygen.[9]

  • In Case of Skin Contact: Immediately wash with plenty of soap and water for at least 15 minutes.[1] Remove contaminated clothing and shoes.[1][9]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes.[2] Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes.[2][7] Consult a physician.[7]

  • If Swallowed: Do NOT induce vomiting.[7] Rinse mouth with water.[2][5] Never give anything by mouth to an unconscious person.[7] Call a physician or poison control center immediately.[7]

Disposal Plan

Dispose of Vildagliptin waste in accordance with local, regional, national, and international regulations.[3][9]

  • Waste Segregation: Designate a specific, clearly labeled container for Vildagliptin waste. Do not mix with other chemical waste unless permitted by your institution's guidelines.[3]

  • Containerization: Place the waste in a sealed, non-reactive container.[3]

  • Disposal Method: The recommended method for the disposal of pharmaceutical waste is incineration in a licensed hazardous material disposal facility.[3][5] Engage a licensed hazardous material disposal company for final disposal.[3]

Visual Guides

Vildagliptin_Handling_Workflow Vildagliptin Handling and Emergency Workflow cluster_preparation Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency Procedures cluster_spill_response Spill Response cluster_exposure_response Exposure Response Assess_Risks Assess Risks Select_PPE Select Appropriate PPE Assess_Risks->Select_PPE Prepare_Work_Area Prepare Ventilated Work Area Select_PPE->Prepare_Work_Area Weigh_and_Handle Weigh and Handle Vildagliptin Prepare_Work_Area->Weigh_and_Handle Perform_Experiment Perform Experiment Weigh_and_Handle->Perform_Experiment Decontaminate_Area Decontaminate Work Area Perform_Experiment->Decontaminate_Area Spill Spill Occurs? Perform_Experiment->Spill Exposure Exposure Occurs? Perform_Experiment->Exposure Segregate_Waste Segregate Vildagliptin Waste Decontaminate_Area->Segregate_Waste Store_Waste Store in Labeled, Sealed Container Segregate_Waste->Store_Waste Dispose_Waste Dispose via Licensed Contractor Store_Waste->Dispose_Waste Evacuate_Area Evacuate Area Spill->Evacuate_Area Yes Move_to_Safety Move to Fresh Air / Safety Shower Exposure->Move_to_Safety Yes Don_PPE Don Appropriate PPE Evacuate_Area->Don_PPE Contain_Spill Contain Spill Don_PPE->Contain_Spill Clean_Up Clean Up Spill Contain_Spill->Clean_Up Dispose_Spill_Waste Dispose of Spill Waste Clean_Up->Dispose_Spill_Waste Administer_First_Aid Administer First Aid Move_to_Safety->Administer_First_Aid Seek_Medical_Attention Seek Medical Attention Administer_First_Aid->Seek_Medical_Attention

Caption: Vildagliptin handling and emergency workflow.

PPE_Selection_Logic PPE Selection Logic for Vildagliptin Handling Start Start: Task Assessment Task_Type Task Type? Start->Task_Type Solid_Handling Handling Solid Vildagliptin Task_Type->Solid_Handling Solid Solution_Handling Handling Vildagliptin in Solution Task_Type->Solution_Handling Solution Large_Quantity Handling Large Quantities or Potential for Aerosolization Task_Type->Large_Quantity Large Quantity/ Aerosol Risk Base_PPE Minimum PPE: - Safety Goggles - Lab Coat - Chemical-Resistant Gloves Solid_Handling->Base_PPE Solution_Handling->Base_PPE Full_PPE Full PPE: - Enhanced PPE - NIOSH/MSHA Approved Respirator Large_Quantity->Full_PPE End End: Proceed with Task Base_PPE->End Enhanced_PPE Enhanced PPE: - Base PPE - Face Shield - Impervious Clothing Full_PPE->End

Caption: PPE selection logic for handling Vildagliptin.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Vildagliptin (Standard)
Reactant of Route 2
Reactant of Route 2
Vildagliptin (Standard)

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。